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  • Product: Sodium 2-amino-4-nitrophenolate
  • CAS: 61702-43-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Sodium 2-amino-4-nitrophenolate

This document provides a comprehensive technical overview of the predominant synthesis pathway for Sodium 2-amino-4-nitrophenolate, a crucial intermediate in the dye and specialty chemical industries.[1][2] This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of the predominant synthesis pathway for Sodium 2-amino-4-nitrophenolate, a crucial intermediate in the dye and specialty chemical industries.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the reaction's mechanism, critical parameters, and a detailed experimental protocol.

Strategic Overview: The Logic of Selective Reduction

The synthesis of Sodium 2-amino-4-nitrophenolate is fundamentally a study in regioselectivity. The core strategy involves the partial reduction of a readily available precursor, 2,4-dinitrophenol. While multiple reducing agents can convert nitro groups to amines, the challenge lies in selectively reducing only one of the two nitro groups present on the aromatic ring.

The most established and industrially viable method for this transformation is a variant of the Zinin reduction, which employs a sulfide-based reducing agent.[3][4][5] This method is favored for its remarkable ability to preferentially reduce the nitro group at the C-2 position (ortho to the hydroxyl group) while leaving the C-4 nitro group (para to the hydroxyl group) intact.[6][7][8]

Causality of Ortho-Nitro Group Reduction

The selective reduction of the ortho-nitro group is not a random event; it is directed by the electronic and steric environment of the molecule. The adjacent hydroxyl group plays a crucial role. It is believed that the phenoxide ion, formed under the alkaline reaction conditions, directs the sulfide reagent to the sterically accessible and electronically influenced ortho position. This inherent molecular architecture allows for a predictable and high-yield conversion to the desired 2-amino-4-nitrophenol precursor.

The Core Synthesis Pathway: From Dinitrophenol to Aminophenolate

The primary pathway can be visualized as a two-step process: first, the selective reduction of the precursor, and second, the formation of the sodium salt.

Synthesis_Pathway DNP 2,4-Dinitrophenol ANP 2-Amino-4-nitrophenol DNP->ANP Selective Reduction (Zinin Reduction) Reagent: Na2S / NaSH SANP Sodium 2-amino-4-nitrophenolate ANP->SANP Salt Formation Reagent: NaOH

Caption: Overall synthesis transformation.

The Zinin Reduction: A Self-Validating System

The Zinin reduction utilizes negative divalent sulfur compounds (sulfide, hydrosulfide, or polysulfides) to achieve the reduction of aromatic nitro groups.[5] In the context of 2,4-dinitrophenol, sodium sulfide or sodium hydrosulfide (NaSH) in an aqueous alkaline medium is the reagent of choice.[4][9][10]

The stoichiometry of the reaction can be complex, but a possible representation is: 4 ArNO₂ + 6 S²⁻ + 7 H₂O → 4 ArNH₂ + 3 S₂O₃²⁻ + 6 OH⁻[4]

This equation highlights the formation of thiosulfate and hydroxide ions as by-products. Mechanistic studies suggest that disulfide ions, generated in situ, play a key role, with nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species acting as intermediates.[4]

Trustworthiness Through Parameter Control: The Criticality of pH

While the Zinin reduction is inherently selective, its efficiency and the purity of the final product are profoundly dependent on rigorous control of reaction parameters. The most critical of these is pH.

Groundbreaking work has demonstrated that maintaining the pH of the reaction mixture between 7.0 and 9.5 is essential for achieving a virtually selective reduction of the ortho-nitro group and minimizing the formation of the undesired 4-amino-2-nitrophenol isomer.[10][11] Optimal results, with yields often exceeding 90%, are typically achieved when the pH is kept within a narrower range of 8.0 to 8.5.[10] This control prevents side reactions and ensures the desired regioselectivity, making the protocol a self-validating system where correct pH directly correlates with high purity.

Temperature is another key parameter. The reaction is typically initiated at an elevated temperature (around 70-85°C) to ensure a sufficient reaction rate.[9][10] Careful management is required, as the reduction is exothermic and may necessitate cooling to maintain the target temperature range.[9]

Field-Proven Experimental Protocol

The following protocol is synthesized from highly reputable sources, primarily the validated procedure from Organic Syntheses, and incorporates insights on pH control for optimal results.[9][10]

Reagent and Materials Summary
ReagentFormulaMolar Mass ( g/mol )Moles (equiv.)Key Properties
2,4-DinitrophenolC₆H₄N₂O₅184.111.0Toxic, explosive risk when dry
Sodium Sulfide (60% fused)Na₂S78.04~2.0Corrosive, hygroscopic
Ammonium ChlorideNH₄Cl53.49~7.1Mildly acidic
Aqueous Ammonia (28%)NH₃17.03~0.9Corrosive, pungent odor
Sodium HydroxideNaOH40.00As neededCaustic
WaterH₂O18.02Solvent-
Acetic Acid (Glacial)CH₃COOH60.05As neededCorrosive
Step-by-Step Synthesis Workflow

Workflow cluster_prep 1. Initial Setup cluster_reaction 2. Selective Reduction cluster_isolation 3. Isolation of Precursor cluster_salt 4. Sodium Salt Formation A Charge 3-neck flask with 2,4-dinitrophenol and water B Add NH4Cl and aq. NH3 A->B C Heat mixture to 85°C, then cool to 70°C B->C D Add Sodium Sulfide in portions C->D E Maintain temperature at 80-85°C D->E F Monitor pH, keep at 8.0-8.5 E->F G Heat at 85°C for 15 min post-addition F->G H Hot filter the reaction mixture G->H I Cool filtrate to crystallize 2-amino-4-nitrophenol H->I J Acidify with acetic acid to pH ~5 I->J K Collect brown crystals by filtration J->K L Re-dissolve crystals in hot water K->L M Add NaOH solution dropwise until pH is stable at ~9-10 L->M N Cool solution to crystallize sodium salt M->N O Filter and dry the final product N->O

Caption: Step-by-step experimental workflow.

Procedure:

  • Vessel Preparation: In a 5-liter, three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water.[9]

  • Buffer Addition: With stirring, add 600 g (11.6 moles) of ammonium chloride and 100 mL of concentrated (28%) aqueous ammonia. Heat the mixture to 85°C using a steam bath.[9]

  • Initiation of Reduction: Turn off the steam and allow the mixture to cool to 70°C. Begin adding 700 g of 60% fused sodium sulfide (approx. 5.4 moles Na₂S) in portions of about 100 g every 5-10 minutes.[9]

  • Parameter Control: The reaction is exothermic. After the first few additions, the temperature will rise to 80-85°C. Maintain this temperature range by adjusting the addition rate or by applying external cooling (e.g., a wet cloth on the flask).[9] Crucially, monitor the pH during the addition, ensuring it remains below 9.5, ideally between 8.0-8.5, by adding small amounts of a suitable buffer if necessary. [10]

  • Reaction Completion: Once all the sodium sulfide has been added, continue heating the mixture at 85°C for an additional 15 minutes to ensure the reaction goes to completion.[9]

  • Isolation of 2-Amino-4-nitrophenol: Filter the hot reaction mixture through a heated Büchner funnel to remove insoluble by-products. Transfer the hot filtrate to a large flask and cool overnight to allow the product, 2-amino-4-nitrophenol, to crystallize.[9]

  • Purification: Collect the crude crystals. For purification, dissolve the solid in approximately 1.5 L of boiling water. Acidify the solution with glacial acetic acid (approx. 100 mL) to a pH of ~5. This step ensures any phenolate is converted to the free phenol for recrystallization. The solution can be treated with activated carbon (Norit) to remove colored impurities, filtered while hot, and then cooled to 20°C to yield purified brown crystals of 2-amino-4-nitrophenol. The expected yield is in the range of 64-67% with a melting point of 140–142°C.[9]

  • Formation of Sodium 2-amino-4-nitrophenolate: To obtain the final sodium salt, the purified 2-amino-4-nitrophenol is dissolved in a minimal amount of hot water or ethanol. A stoichiometric amount of sodium hydroxide solution is then added dropwise with stirring. The resulting sodium salt, which is highly soluble in water, can be isolated by cooling and, if necessary, by partial evaporation of the solvent or by salting out.[1][11] The final product is typically a yellow-brown crystalline solid.[1]

References

  • Hartman, W. W., & Silloway, H. L. (n.d.). 2-AMINO-4-NITROPHENOL. Organic Syntheses. Retrieved from [Link]

  • Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481. Retrieved from [Link]

  • Fiveable. (2025, August 15). Zinin Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Wikipedia. (n.d.). Zinin reaction. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Zinin Reaction of Nitroarenes. Retrieved from [Link]

  • Lappe, P., & Tappe, H. (1982). Process for the preparation of 2-amino-4-nitrophenol (U.S. Patent No. 4,329,503).
  • Google Patents. (n.d.). CN105801440A - Preparation method of 2-amino-4-nitrophenol.
  • Patsnap. (n.d.). Preparation method for 2-amino-4-nitrophenol - Eureka. Retrieved from [Link]

  • ResearchGate. (n.d.). The Zinin Reduction of Nitroarenes. Retrieved from [Link]

  • Google Patents. (n.d.). DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL.
  • Chemistry Stack Exchange. (2015, July 16). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]

  • China Sodium 2-amino-4-nitrophenol Manufacturers, Suppliers, Factory. (n.d.). Free Sample. Retrieved from [Link]

  • Gawande, M. B., et al. (n.d.). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. J-STAGE. Retrieved from [Link]

  • PureSynth. (n.d.). 2-Amino-4-Nitrophenol Sodium Salt 80.0%. Retrieved from [Link]

  • Saha, K. B. (n.d.). Organic Chemistry-4. Retrieved from [Link]

  • Kajay Remedies. (n.d.). Sodium 2-Nitrophenolate | CAS 130-17-6. Retrieved from [Link]

  • NJIT Digital Commons. (2024, February 1). The reduction of the sodium salt of 2-nitro-phenol-4-sulfonic acid with sodium sulfide and sodium polysulfide. Retrieved from [Link]

  • BriefingWire. (2026, February 4). Sodium 2-Amino-4-Nitrophenol Market: Supporting Dye and Chemical Applications. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Sodium 2-amino-4-nitrophenolate

Introduction Sodium 2-amino-4-nitrophenolate, a compound of significant interest in the fields of chemical synthesis and materials science, serves as a crucial intermediate in the manufacturing of various dyes and pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sodium 2-amino-4-nitrophenolate, a compound of significant interest in the fields of chemical synthesis and materials science, serves as a crucial intermediate in the manufacturing of various dyes and pharmaceuticals.[1][2][3] Its molecular structure, characterized by the presence of amino, nitro, and phenolate functional groups, imparts a unique combination of chemical reactivity and physical properties. This guide provides a comprehensive overview of the synthesis, spectral characteristics, thermal behavior, and solubility of Sodium 2-amino-4-nitrophenolate, offering valuable insights for researchers, chemists, and professionals in drug development.

Molecular and Physical Characteristics

Sodium 2-amino-4-nitrophenolate is the sodium salt of 2-amino-4-nitrophenol. The deprotonation of the phenolic hydroxyl group results in the formation of the phenolate ion, which significantly influences the compound's properties compared to its parent molecule.

PropertyValueSource(s)
Chemical Formula C6H5N2NaO3[1][2][4]
Molecular Weight 176.11 g/mol [2][4]
CAS Number 61702-43-0[1][2]
Appearance Yellow-brown to orange to dark red powder/crystals[1][5][6]
Melting Point 80-90 °C (with water of crystallization); 154 °C (anhydrous)[1][7]

Synthesis and Purification

The synthesis of Sodium 2-amino-4-nitrophenolate is typically achieved through the selective reduction of a nitro group in 2,4-dinitrophenol or its derivatives. A common laboratory-scale synthesis involves the partial reduction of 2,4-dinitrophenol using a suitable reducing agent in an alkaline medium.

Experimental Protocol: Synthesis from 2,4-Dinitrophenol

This protocol describes a common method for the synthesis of 2-amino-4-nitrophenol, which can then be converted to its sodium salt.

Materials:

  • 2,4-Dinitrophenol

  • Sodium sulfide nonahydrate (Na2S·9H2O) or Sodium hydrosulfide (NaSH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolution: Dissolve 2,4-dinitrophenol in an aqueous solution of sodium hydroxide to form sodium 2,4-dinitrophenolate.

  • Reduction: While stirring, slowly add a solution of sodium sulfide or sodium hydrosulfide to the reaction mixture. The temperature should be carefully controlled, typically between 70-80°C.[8] The selective reduction of the ortho-nitro group is favored under these conditions.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

  • Isolation of 2-amino-4-nitrophenol: After the reaction is complete, the mixture is cooled. The pH is then carefully adjusted with hydrochloric acid to precipitate the 2-amino-4-nitrophenol.[8]

  • Filtration and Washing: The precipitated product is collected by filtration, washed with cold water to remove inorganic salts, and then with a small amount of cold ethanol.

  • Formation of Sodium Salt: To obtain Sodium 2-amino-4-nitrophenolate, the purified 2-amino-4-nitrophenol is dissolved in an ethanolic solution containing a stoichiometric amount of sodium hydroxide or sodium ethoxide.

  • Crystallization: The sodium salt is then precipitated, collected by filtration, and dried under vacuum.

Workflow for Synthesis and Salt Formation

G cluster_synthesis Synthesis of 2-Amino-4-Nitrophenol cluster_salt Formation of Sodium Salt A 2,4-Dinitrophenol in NaOH(aq) B Add Na2S or NaSH (70-80°C) A->B C Reaction Mixture (Selective Reduction) B->C D Cool and Acidify (HCl) C->D E Precipitated 2-Amino-4-Nitrophenol D->E F Filter and Wash E->F G Purified 2-Amino-4-Nitrophenol F->G H Dissolve in Ethanol G->H To Salt Formation I Add Stoichiometric NaOH or NaOEt H->I J Precipitation I->J K Filter and Dry J->K L Sodium 2-amino-4-nitrophenolate K->L

Caption: Synthesis workflow for Sodium 2-amino-4-nitrophenolate.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of Sodium 2-amino-4-nitrophenolate.

UV-Visible Spectroscopy

The UV-Vis spectrum of Sodium 2-amino-4-nitrophenolate in an aqueous solution is expected to show a significant bathochromic (red) shift compared to 2-amino-4-nitrophenol. This is due to the formation of the phenolate ion, which increases the electron-donating ability of the oxygen atom and extends the conjugation of the chromophore. The parent compound, 2-amino-4-nitrophenol, exhibits absorption maxima at approximately 224 nm, 262 nm, and 308 nm.[9][10] The formation of the phenolate in alkaline conditions typically shifts the main absorption band to around 400 nm.[11][12]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Comments
N-H Stretching (Amino) 3300-3500Two bands are expected for the primary amine.
C-H Stretching (Aromatic) 3000-3100
C=C Stretching (Aromatic) 1450-1600Multiple bands are characteristic of the aromatic ring.
N-O Stretching (Nitro) 1500-1550 (asymmetric) and 1300-1350 (symmetric)Strong absorption bands.
C-O Stretching (Phenolate) 1250-1350The position can be influenced by conjugation.
C-N Stretching 1250-1350
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The spectra should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

  • Aromatic Protons: The protons on the aromatic ring will appear in the range of 6.0-8.0 ppm. The specific chemical shifts and coupling patterns will be influenced by the electron-donating amino group and the electron-withdrawing nitro group.

  • Amino Protons: A broad singlet corresponding to the -NH₂ protons is expected, with its chemical shift being solvent-dependent.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

  • Aromatic Carbons: The carbons of the benzene ring will resonate in the region of 110-160 ppm. The carbon attached to the phenolate oxygen will be significantly downfield, while the carbon attached to the amino group will be upfield.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of the compound.

  • DSC: The DSC thermogram would show an endothermic peak corresponding to the melting point. For the hydrated form, an initial endotherm associated with the loss of water of crystallization would be observed before the melting of the anhydrous compound at 154 °C.[1]

  • TGA: TGA analysis would reveal the temperature at which the compound begins to decompose. For the hydrated form, an initial weight loss corresponding to the water molecules would be evident. The subsequent weight loss at higher temperatures would correspond to the decomposition of the organic molecule.

Solubility Profile

The solubility of Sodium 2-amino-4-nitrophenolate is a critical parameter for its application in various chemical processes.

SolventSolubilitySource(s)
Water Soluble[4]
Acidic Solutions Soluble[1]
Ethanol Soluble[13]
Diethyl Ether Soluble[13]
Benzene (warm) Soluble[13]

The presence of the sodium phenolate group enhances the water solubility of the compound compared to its parent, 2-amino-4-nitrophenol.

Applications and Significance

Sodium 2-amino-4-nitrophenolate is a versatile intermediate with several key applications:

  • Dye Manufacturing: It is a precursor in the synthesis of a variety of dyes, including acid and mordant dyes.[2]

  • Pharmaceutical Intermediates: The compound's reactive functional groups make it a valuable building block in the synthesis of more complex pharmaceutical molecules.[1]

  • Plant Growth Regulators: Nitrophenolates, in general, have been investigated for their role as plant cell activators, promoting growth and improving nutrient uptake.[14][15]

Safety and Handling

Sodium 2-amino-4-nitrophenolate is irritating to the eyes and skin.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dark place under an inert atmosphere as it may be air-sensitive.[2][6]

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of Sodium 2-amino-4-nitrophenolate. A thorough understanding of its synthesis, spectroscopic signature, thermal behavior, and solubility is paramount for its effective utilization in research and industrial applications. The information presented herein serves as a valuable resource for scientists and professionals engaged in the fields of chemical synthesis, dye chemistry, and pharmaceutical development.

References

  • China Sodium 2-amino-4-nitrophenol Manufacturers, Suppliers, Factory - Free Sample. (n.d.).
  • 2-AMINO-4-NITROPHENOL SODIUM SALT CAS:61702-43-0. (n.d.).
  • Process for the preparation of 2-amino-4-nitrophenol. (1982). Google Patents.
  • Sodium 2-amino-4-nitrophenolate CAS#: 61702-43-0. (n.d.). ChemicalBook.
  • Sodium 2-Amino-4-Nitrophenol Market: Supporting Dye and Chemical Applications. (2026, February 4).
  • Sodium Nitrophenolate - Knowledge - Natursim Science Co., Ltd. (2022, April 2).
  • 2-Amino-4-Nitrophenol Sodium Salt 80.0% | PureSynth. (n.d.).
  • 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389. (n.d.). PubChem.
  • Difference between Sodium 2-Nitrophenolate & 4-Nitrophenolate. (2024, January 15). Kajay Remedies.
  • UV-Vis Spectrum of 2-Amino-4-nitrophenol. (n.d.). SIELC Technologies.
  • 2-Amino-4-nitrophenol Sodium Salt. (n.d.). American Elements.
  • (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... (n.d.). ResearchGate.
  • UV-Vis spectrum of (a) 4-nitrophenol before and after the addition of... (n.d.). ResearchGate.
  • 2-Amino-4-nitrophenol. (2018, February 16). SIELC Technologies.
  • 2-Amino-4-nitrophenol Sodium Salt | 61702-43-0. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

Foundational

Technical Monograph: Sodium 2-Amino-4-Nitrophenolate in Biological Systems

This guide provides a rigorous technical analysis of Sodium 2-amino-4-nitrophenolate (CAS 61702-43-0), distinct from the agricultural "Atonik" mixture. It focuses on its role as a metabolic intermediate, its specific nep...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of Sodium 2-amino-4-nitrophenolate (CAS 61702-43-0), distinct from the agricultural "Atonik" mixture. It focuses on its role as a metabolic intermediate, its specific nephrotoxic mechanism, and its utility as a scaffold in pharmaceutical synthesis.

Mechanism of Action, Metabolic Fate, and Experimental Validation

Executive Technical Summary

Sodium 2-amino-4-nitrophenolate (Na-2A4NP) is the sodium salt of 2-amino-4-nitrophenol.[1][2][3][4] While structurally related to the nitrophenolate plant growth regulators (PGRs), it is functionally distinct. In drug development and toxicology, it serves two primary roles:

  • Metabolic Marker: It is a key reductive metabolite of 2,4-Dinitrophenol (DNP) , a classic mitochondrial uncoupler. Understanding its kinetics is crucial for analyzing the detoxification pathways of nitro-aromatic compounds.

  • Toxicological Agent: Unlike its parent DNP (which causes hyperthermia), Na-2A4NP exhibits specific nephrotoxicity (proximal tubule necrosis) and genotoxicity (mutagenesis via hydroxylamine formation).

This guide delineates the molecular mechanisms driving these biological interactions, providing a roadmap for researchers assessing nitro-amino-phenol scaffolds.

Chemical Identity & Physicochemical Basis

Before analyzing biological interaction, one must establish the physicochemical constraints driving bioavailability.

ParameterValueBiological Implication
CAS Number 61702-43-0Unique identifier for the sodium salt.[1][2][3][4][5]
Structure Phenolic ring; -OH (C1), -NH₂ (C2), -NO₂ (C4)Amphoteric nature allows complex pH-dependent solubility.
Solubility High (Water/Acid)Rapid systemic absorption; high renal clearance load.
pKa ~7.5 (Phenolic OH)Physiologically relevant ionization; exists as anion in blood (pH 7.4).
Redox Potential Susceptible to Nitro-reductionSubstrate for cytosolic and microsomal nitroreductases.

Mechanism of Action: The "Dual-Threat" Pathway

In biological systems, Na-2A4NP operates through two distinct mechanistic pathways: Mitochondrial Uncoupling (Minor) and Metabolic Bioactivation (Major/Toxic).

Pathway A: Mitochondrial Interaction (The DNP Legacy)

While less potent than 2,4-DNP, Na-2A4NP retains a weak protonophoric capacity due to the phenolic moiety and the electron-withdrawing nitro group.

  • Mechanism: The protonated phenol diffuses across the inner mitochondrial membrane (IMM), dissociates the proton in the matrix, and returns as an anion, dissipating the proton gradient (

    
    ).
    
  • Outcome: Partial uncoupling of oxidative phosphorylation. However, the amino group (electron-donating) at the ortho position dampens this effect compared to DNP, shifting the toxicity profile from hyperthermia to organ-specific damage.

Pathway B: Renal Bioactivation & Genotoxicity (The Primary Hazard)

The defining MOA of Na-2A4NP is its biotransformation into reactive electrophiles. This occurs primarily in the liver and kidneys.

The Metabolic Cascade:
  • Nitro-Reduction: Hepatic nitroreductases reduce the C4-nitro group.

    • Intermediate:N-hydroxy-amine (Highly reactive).

  • O-Acetylation: Phase II enzymes (NAT1/NAT2) acetylate the intermediate.

    • Product:N-acetoxy-ester .

  • Nitrenium Ion Formation: Spontaneous loss of the acetate group generates a highly electrophilic nitrenium ion .

  • Cellular Damage:

    • Genotoxicity: The nitrenium ion covalently binds to DNA (typically C8-Guanine adducts), causing replication errors (Ames positive).

    • Nephrotoxicity: In the kidney, high local concentrations lead to oxidative stress and covalent binding to proximal tubule proteins, causing necrosis.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the transformation from the parent DNP to the reactive nitrenium ion via Na-2A4NP.

MetabolicPathway DNP 2,4-Dinitrophenol (Parent Toxin) Na2A4NP Sodium 2-amino-4-nitrophenolate (Metabolite/Agent) DNP->Na2A4NP Nitroreductase (Detox of Uncoupling) N_Hydroxy N-hydroxyl-amine (Intermediate) Na2A4NP->N_Hydroxy CYP450 / Nitroreductase (Bioactivation) Excretion Urine Excretion (Conjugates) Na2A4NP->Excretion Glucuronidation (Clearance) Nitrenium Nitrenium Ion (Electrophile) N_Hydroxy->Nitrenium NAT1/2 (Acetylation) & Spontaneous Decay DNA_Adduct DNA Adduct (Genotoxicity) Nitrenium->DNA_Adduct Covalent Binding Renal_Necrosis Proximal Tubule Necrosis Nitrenium->Renal_Necrosis Protein Binding (Kidney Accumulation)

Caption: Bioactivation pathway of Sodium 2-amino-4-nitrophenolate showing the divergence between clearance (green) and toxicity (red/black).[6][7][8]

Toxicology & Safety Profile (ADME-T)

For drug developers considering this scaffold, the ADME-T profile is critical.

DomainCharacteristicMechanism/Observation
Absorption Rapid (Oral/Dermal)Small molecular weight and amphiphilic nature allow rapid transit.
Distribution Renal TropismAccumulates in the kidneys; binds to plasma proteins.
Metabolism Phase I & IIReduction to diamines; N-acetylation; Glucuronidation (O-conjugates).
Excretion UrinaryPrimary route. Renal failure delays excretion, creating a toxic feedback loop.
Acute Toxicity LD50 ~2400 mg/kg (Rat)Lower than DNP, but causes specific renal lesions rather than systemic collapse.
Carcinogenicity Group 3 (IARC)"Not classifiable" for humans, but positive in in vitro mutagenesis assays.

Experimental Protocols

These protocols are designed to validate the mechanism of action and assess toxicity risks in a preclinical setting.

Protocol A: Assessment of Mitochondrial Uncoupling (Seahorse Assay)

Objective: Determine if Na-2A4NP acts as a protonophore in live cells. System: Seahorse XF Analyzer (Agilent).

  • Cell Preparation: Seed HepG2 cells (20,000/well) in XF96 plates. Culture overnight.

  • Media Change: Replace media with unbuffered XF assay media (pH 7.4) supplemented with glucose, pyruvate, and glutamine.

  • Baseline Measurement: Measure Oxygen Consumption Rate (OCR) for 3 cycles.

  • Injection A (Oligomycin): Inject ATP synthase inhibitor (1 µM). OCR should drop (coupled respiration).

  • Injection B (Test Compound): Inject Na-2A4NP (Titrate 0.1 µM – 100 µM).

    • Positive Control: FCCP or 2,4-Dinitrophenol.

    • Expectation: If Na-2A4NP is an uncoupler, OCR will increase immediately after injection (maximal respiration), independent of ATP synthesis.

  • Injection C (Rotenone/Antimycin A): Shut down ETC to measure non-mitochondrial respiration.

  • Data Analysis: Calculate "Spare Respiratory Capacity" and "Proton Leak". A significant increase in Proton Leak confirms the MOA.

Protocol B: In Vitro Nephrotoxicity Screening (LLC-PK1 Model)

Objective: Quantify specific proximal tubule toxicity. System: LLC-PK1 (Porcine Kidney Proximal Tubule) cell line.

  • Culture: Grow LLC-PK1 cells to confluence in M199 medium + 3% FBS.

  • Exposure: Treat cells with Na-2A4NP (0, 10, 50, 100, 500 µM) for 24 hours.

  • Assay 1 (Cytotoxicity): Measure LDH leakage into the supernatant.

  • Assay 2 (Oxidative Stress): Stain with DCFDA (2',7'-dichlorofluorescin diacetate). Measure fluorescence via flow cytometry.

  • Validation: Pre-treat a subset with N-acetylcysteine (NAC) (5 mM).

    • Causality Check: If NAC significantly rescues viability, the mechanism is confirmed as Oxidative Stress/Reactive Metabolite mediated .

References

  • NTP Toxicology and Carcinogenesis Studies of 2-Amino-4-Nitrophenol in F344/N R

    • Source: National Toxicology Program (NTP) Technical Report Series, 1988.
    • URL:[Link]

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: 2-Amino-4-nitrophenol. [9]

    • Source: International Agency for Research on Cancer (IARC), Vol 57, 1993.
    • URL:[Link]

  • Metabolism and Disposition of 2,4-Dinitrophenol in Animals.

    • Source:Toxicol Sci, 2000. (Confirming 2-amino-4-nitrophenol as a DNP metabolite).
    • URL:[Link]

  • Fungicidal Properties of 2-Amino-4-nitrophenol and Its Deriv

    • Source:Russian Journal of General Chemistry, 2019.
    • URL:[Link]

  • Scientific Opinion on the safety of 2-amino-4-nitrophenol for use in hair dyes.

    • Source: Scientific Committee on Consumer Safety (SCCS), European Commission.
    • URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Sodium 2-amino-4-nitrophenolate for Researchers and Drug Development Professionals

Introduction Sodium 2-amino-4-nitrophenolate, the sodium salt of 2-amino-4-nitrophenol, is a compound of significant interest in various chemical and pharmaceutical applications, including as an intermediate in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sodium 2-amino-4-nitrophenolate, the sodium salt of 2-amino-4-nitrophenol, is a compound of significant interest in various chemical and pharmaceutical applications, including as an intermediate in the synthesis of dyes and active pharmaceutical ingredients.[1][2] A thorough understanding of its solubility characteristics in different solvent systems is paramount for its effective use in research and development, particularly in areas such as reaction chemistry, formulation development, and purification processes. The solubility of a compound dictates its bioavailability, reaction kinetics, and the ease with which it can be purified, making this a critical parameter for process optimization and quality control.

This technical guide provides a comprehensive overview of the solubility of sodium 2-amino-4-nitrophenolate. In the absence of extensive quantitative data in the public domain, this guide focuses on equipping researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine its solubility in a range of solvents. We will delve into the physicochemical properties of the compound that govern its solubility, explore the theoretical underpinnings of solubility for ionizable organic salts, and provide step-by-step methodologies for both gravimetric and spectrophotometric determination of solubility.

Physicochemical Properties of Sodium 2-amino-4-nitrophenolate

A fundamental understanding of the physicochemical properties of sodium 2-amino-4-nitrophenolate and its parent compound, 2-amino-4-nitrophenol, is essential for predicting and interpreting its solubility behavior.

PropertyValueSource(s)
Chemical Name Sodium 2-amino-4-nitrophenolate[2]
Synonyms 2-amino-4-nitro-phenosodiumsalt, Sodium 2-amino-4-nitrophenoxide[2]
CAS Number 61702-43-0[3]
Molecular Formula C₆H₅N₂NaO₃[3][4]
Molecular Weight 176.11 g/mol [4][5]
Appearance Yellow-brown to orange crystals/powder[1][5]
Melting Point 80-90 °C (with water of crystallization); 154 °C (anhydrous)[1]
pKa of 2-amino-4-nitrophenol pKa₁ (amino group) = 3.1; pKa₂ (phenolic group) = 7.6 (at 25 °C)[6]

The ionic nature of sodium 2-amino-4-nitrophenolate suggests a higher solubility in polar solvents, particularly water, compared to its non-ionic parent compound, 2-amino-4-nitrophenol, which is described as sparingly soluble in water.[7] The presence of both an acidic phenolic group and a basic amino group in the parent molecule makes its solubility, and that of its salt, highly dependent on the pH of the medium.

Theoretical Framework for Solubility

The solubility of an ionizable compound like sodium 2-amino-4-nitrophenolate is not a fixed value but is influenced by several factors, most notably the pH of the solvent system.

The Influence of pH on Solubility

The solubility of 2-amino-4-nitrophenol, and by extension its sodium salt, is intrinsically linked to its ionization state in solution, which can be predicted using its pKa values and the Henderson-Hasselbalch equation.[8][9][10][11]

The Henderson-Hasselbalch equation is given by:

pH = pKa + log ([A⁻]/[HA]) for an acid pH = pKa + log ([B]/[BH⁺]) for a base

For 2-amino-4-nitrophenol, we have two key equilibria:

  • Amino group (acting as a base): R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻ (pKa of the conjugate acid is 3.1)

  • Phenolic group (acting as an acid): R-OH + H₂O ⇌ R-O⁻ + H₃O⁺ (pKa is 7.6)

At a pH below the pKa of the amino group's conjugate acid (3.1), the amino group will be predominantly protonated (R-NH₃⁺), increasing the molecule's positive charge and likely its water solubility. Between the two pKa values, the molecule exists predominantly as a zwitterion. Above the pKa of the phenolic group (7.6), the phenolic proton will be lost, resulting in a negatively charged phenolate ion (R-O⁻), which is the form present in the sodium salt. This anionic form is expected to be highly water-soluble.

Therefore, when determining the solubility of sodium 2-amino-4-nitrophenolate in aqueous systems, it is crucial to control and report the pH of the solution, as the solubility will vary significantly with changes in pH.

Experimental Determination of Solubility

Given the scarcity of published quantitative solubility data for sodium 2-amino-4-nitrophenolate, this section provides detailed, field-proven protocols for its experimental determination.

Isothermal Saturation Method (Gravimetric Analysis)

This "gold standard" method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute by evaporating the solvent and weighing the residue.[12]

  • Sample Preparation: Add an excess amount of sodium 2-amino-4-nitrophenolate to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the sealed container in a constant temperature environment, such as a shaker bath or incubator, set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[13]

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE or other suitable material) to remove any remaining solid particles.

  • Solvent Evaporation: Transfer a precisely measured volume of the clear filtrate to a pre-weighed, dry container (e.g., an evaporating dish or a small beaker).

  • Drying and Weighing: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute. Once the solvent is completely removed, dry the container with the residue to a constant weight in a desiccator.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

G cluster_protocol Isothermal Saturation (Gravimetric) Workflow A 1. Add Excess Solute to Solvent B 2. Equilibrate (Constant Temp. & Agitation) A->B 24-48h C 3. Separate Phases (Settle & Filter) B->C D 4. Transfer Known Volume of Filtrate C->D E 5. Evaporate Solvent D->E F 6. Dry & Weigh Residue E->F G 7. Calculate Solubility F->G

Caption: Workflow for the Isothermal Saturation Method.

UV-Vis Spectrophotometric Method

This method is particularly useful for compounds that absorb light in the ultraviolet-visible range and can be more rapid than the gravimetric method.[14][15] It relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[16][17]

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of sodium 2-amino-4-nitrophenolate in the solvent of interest.

    • Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range to identify the λmax. For 2-amino-4-nitrophenol in an acidic mobile phase, absorption maxima have been reported at 224 nm, 262 nm, and 308 nm.[18] The λmax for the sodium salt in different solvents should be experimentally determined.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of sodium 2-amino-4-nitrophenolate in the chosen solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship. Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.

  • Prepare and Analyze the Saturated Solution:

    • Prepare a saturated solution of sodium 2-amino-4-nitrophenolate as described in steps 1 and 2 of the Isothermal Saturation Method.

    • After equilibration and filtration (step 3 of the gravimetric method), dilute a known volume of the clear filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculate Solubility:

    • Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.

    • Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.

G cluster_calibration Part A: Calibration Curve cluster_measurement Part B: Sample Measurement cluster_calculation Part C: Calculation A1 1. Determine λmax A2 2. Prepare Standard Solutions A1->A2 A3 3. Measure Absorbance of Standards A2->A3 A4 4. Plot Absorbance vs. Concentration A3->A4 C1 8. Calculate Concentration from Calibration Curve A4->C1 B1 5. Prepare Saturated Solution B2 6. Filter & Dilute Filtrate B1->B2 B3 7. Measure Absorbance of Diluted Sample B2->B3 B3->C1 C2 9. Apply Dilution Factor to find Solubility C1->C2

Caption: Workflow for the UV-Vis Spectrophotometric Method.

Qualitative and Quantitative Solubility Data

While quantitative data is sparse, qualitative descriptions indicate that sodium 2-amino-4-nitrophenolate is soluble in acidic solutions.[1] The non-salt form, 2-amino-4-nitrophenol, is reported to be sparingly soluble in water but soluble in ethanol, acetone, acetic acid, and diethyl ether.[7]

The following table summarizes the available qualitative information and provides a template for recording experimentally determined quantitative solubility data for sodium 2-amino-4-nitrophenolate.

SolventTemperature (°C)pH (for aqueous solutions)Qualitative SolubilityQuantitative Solubility ( g/100 mL)Method Used
Water257.0 (example)Soluble[4]To be determined
Ethanol25N/ATo be determinedTo be determined
Methanol25N/ATo be determinedTo be determined
Acetone25N/ATo be determinedTo be determined
Diethyl Ether25N/ATo be determinedTo be determined
Acetic Acid25N/ASoluble in acid[1]To be determined
Dichloromethane25N/ATo be determinedTo be determined
Toluene25N/ATo be determinedTo be determined

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of sodium 2-amino-4-nitrophenolate. While a comprehensive set of quantitative solubility data is not yet available in the literature, this guide empowers researchers and drug development professionals with the necessary theoretical knowledge and practical, step-by-step protocols to generate this critical data in their own laboratories. By carefully considering the physicochemical properties of the compound, particularly its pKa values, and by employing robust experimental techniques such as the isothermal saturation method or UV-Vis spectrophotometry, scientists can obtain reliable solubility data. This, in turn, will facilitate the optimization of processes involving sodium 2-amino-4-nitrophenolate, from chemical synthesis and purification to formulation and drug delivery.

References

  • Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]

  • China Sodium 2-amino-4-nitrophenol Manufacturers, Suppliers, Factory - Free Sample. (n.d.). Vertex AI Search.
  • PubChem. (n.d.). 2-Amino-4-Nitrophenol. [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.
  • ACS Publications. (2021, May 13). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). [Link]

  • PubMed. (2021, June 7). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). [Link]

  • ACS Publications. (n.d.).
  • ResearchGate. (n.d.). a) Isothermal method (detecting composition of a saturated solution at a given temperature). [Link]

  • PureSynth. (n.d.). 2-Amino-4-Nitrophenol Sodium Salt 80.0%. [Link]

  • Taylor & Francis. (n.d.). Henderson Hasselbalch equation – Knowledge and References. [Link]

  • Pharmaxchange.info. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

  • YouTube. (2020, August 31). Measuring saturation solubility of actives in solid and semi-solid lipid excipients. [Link]

  • ACS Publications. (2021, November 1). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. [Link]

  • American Elements. (n.d.). 2-Amino-4-nitrophenol Sodium Salt. [Link]

  • ResearchGate. (2025, August 10). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

  • Scribd. (2018, March 13). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

  • epgp.inflibnet.ac.in. (n.d.). CHEMISTRY Paper: 12, Organic Spectroscopy Module: 5, Applications of UV spectroscopy. [Link]

  • Jurnal UPI. (2023, September 15). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. [Link]

  • Scribd. (n.d.). UV-Visible Spectroscopy for Organic Compound Analysis. [Link]

  • SIELC Technologies. (2018, February 16). 2-Amino-4-nitrophenol. [Link]

  • NCBI. (n.d.). 2-AMINO-4-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. [Link]

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Foundational

A Comprehensive Technical Guide to the Synthesis of 2-amino-4-nitrophenol: From Historical Discovery to Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-4-nitrophenol is a significant organic intermediate, primarily recognized for its crucial role in the synthesis of a variety of dyes, i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-nitrophenol is a significant organic intermediate, primarily recognized for its crucial role in the synthesis of a variety of dyes, including reactive, acid, neutral, and disperse dyes.[1] Beyond the dye industry, it has seen limited application as an antioxidant, a light stabilizer in butyl rubbers, and as a catalyst in the production of hexadiene.[2] In the realm of toxicology and drug development, 2-amino-4-nitrophenol is also known as a major metabolite of the notorious metabolic poison 2,4-dinitrophenol (DNP).[3][4] This guide provides an in-depth exploration of the discovery and history of 2-amino-4-nitrophenol synthesis, detailing the evolution of its preparation from early methods to contemporary industrial and laboratory-scale productions.

Historical Perspective and Discovery

The history of 2-amino-4-nitrophenol is intrinsically linked to the early days of organic chemistry and the burgeoning field of synthetic dyes in the 19th century. The first documented preparations of this compound can be traced back to the mid-1800s. Laurent and Gerhardt are credited with an early preparation in 1850.[5] These initial syntheses were primarily achieved through the partial reduction of 2,4-dinitrophenol.[5] The choice of 2,4-dinitrophenol as a starting material was logical due to its accessibility from the nitration of phenol, a readily available coal tar derivative.

Early methods were often empirical, with chemists exploring a variety of reducing agents to selectively reduce one of the two nitro groups. These pioneering efforts laid the groundwork for the more refined and controlled synthetic routes that would be developed over the following decades.

Core Synthetic Strategies: The Selective Reduction of 2,4-Dinitrophenol

The most prevalent and historically significant method for synthesizing 2-amino-4-nitrophenol is the selective (or partial) reduction of 2,4-dinitrophenol. The challenge lies in controlling the reaction to favor the reduction of the ortho-nitro group while leaving the para-nitro group intact. The inductive effect of the hydroxyl group makes the ortho-nitro group more electrophilic and thus more susceptible to reduction.[6]

Classical Synthesis: The Sodium Sulfide Reduction (Zincke Reaction)

A well-established and reliable method for the laboratory-scale synthesis of 2-amino-4-nitrophenol is the partial reduction of 2,4-dinitrophenol using sodium sulfide in an aqueous ammonium chloride solution. This method is a variation of the Zincke reaction.

Reaction Mechanism Overview:

G 2,4-Dinitrophenol 2,4-Dinitrophenol Sodium 2,4-Dinitrophenolate Sodium 2,4-Dinitrophenolate 2,4-Dinitrophenol->Sodium 2,4-Dinitrophenolate NaOH (aq) 2-Amino-4-nitrophenol 2-Amino-4-nitrophenol Sodium 2,4-Dinitrophenolate->2-Amino-4-nitrophenol Na2S / NH4Cl (aq)

Caption: General workflow for the sodium sulfide reduction of 2,4-dinitrophenol.

Detailed Experimental Protocol (Based on Organic Syntheses): [5]

  • Preparation of the Reaction Mixture: In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, 300 g (1.63 moles) of technical 2,4-dinitrophenol and 2.5 L of water are placed.

  • Addition of Reagents: While stirring, 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia (approx. 28%) are added. The mixture is then heated to 85°C.

  • Controlled Reduction: The heating is discontinued, and the mixture is allowed to cool. Upon reaching 70°C, 700 g (5.4 moles) of 60% fused sodium sulfide is added in portions of about 100 g at 5-minute intervals. The temperature is maintained between 80-85°C during the addition.

  • Reaction Completion and Filtration: After all the sodium sulfide has been added, the mixture is heated at 85°C for an additional 15 minutes and then filtered hot through a preheated Büchner funnel.

  • Isolation and Purification: The hot filtrate is cooled overnight. The resulting crystals are collected and dissolved in boiling water. The solution is then acidified with glacial acetic acid, treated with activated carbon (Norit), filtered hot, and cooled to 20°C to yield brown crystals of 2-amino-4-nitrophenol.

Causality Behind Experimental Choices:

  • Ammonium Chloride: Acts as a buffer to control the pH of the reaction mixture.

  • Ammonia: Helps in dissolving the 2,4-dinitrophenol by forming the ammonium salt and maintains the alkaline conditions necessary for the reduction.

  • Controlled Temperature: Maintaining the temperature above 70°C is crucial for obtaining a pure product.[5] Below this temperature, the reaction is less selective, leading to the formation of byproducts that are difficult to remove.

  • Portion-wise Addition of Sodium Sulfide: This controls the exothermic reaction and prevents the temperature from rising too high, which could lead to over-reduction to 2,4-diaminophenol.

Industrial Synthesis and Variations

For industrial-scale production, alternative starting materials and reducing agents are often employed to improve cost-effectiveness, yield, and environmental friendliness.

A common industrial route starts with 2,4-dinitrochlorobenzene.[1] This process involves:

  • Hydrolysis: The 2,4-dinitrochlorobenzene is first hydrolyzed to 2,4-dinitrophenol.

  • Partial Reduction: The resulting 2,4-dinitrophenol is then selectively reduced.

  • Acidification: The product is isolated by acidification.

However, this method can have a low overall yield of 45% to 60% and can generate significant wastewater.[1]

Alternative Reducing Agents:

  • Hydrogen Sulfide: A process using hydrogen sulfide in an aqueous alkaline solution has been developed. A key improvement in this method is maintaining the pH between 7 and 9.5 during the reduction, which minimizes the formation of the isomeric 4-amino-2-nitrophenol and sulfur dyestuffs.[7][8]

  • Hydrazine Hydrate: The use of hydrazine hydrate in the presence of a catalyst, such as a combination of ferric chloride hexahydrate and activated charcoal, offers milder reaction conditions, no byproducts, and a high reaction yield, making it suitable for industrial production.[1][9]

  • Electrolytic Reduction: 2-amino-4-nitrophenol can also be prepared by the electrolytic reduction of 2,4-dinitrophenol, although yields can be variable (13% to 53%).[7]

Quantitative Data Summary for Various Synthesis Methods:

Starting MaterialReducing Agent/MethodCatalystYieldReference
2,4-DinitrophenolSodium SulfideNone64-67%[5]
2,4-DinitrochlorobenzeneHydrolysis then reduction-45-60%[1]
2,4-DinitrophenolHydrogen Sulfide-86%[7]
2,4-DinitrophenolHydrazine HydrateFeCl3·6H2O / Activated CarbonHigh[1][9]
2,4-DinitrophenolElectrolytic Reduction-13-53%[7]
2,4-DinitrophenolSulfur DioxideIron filings60%[7]

Modern Catalytic Approaches

Recent research has focused on the development of more efficient and environmentally friendly catalytic methods for the reduction of nitroaromatics. These methods often utilize metal nanoparticles as catalysts and milder reducing agents like sodium borohydride (NaBH4). While much of this research focuses on the reduction of 4-nitrophenol or 2-nitrophenol to their corresponding aminophenols, the principles are applicable to the selective reduction of dinitro compounds.[10][11][12]

Catalytic Reduction Workflow:

G Nitrophenol Nitrophenol Aminophenol Aminophenol Nitrophenol->Aminophenol Catalyst (e.g., Au, Ag, Ni-Cu NPs) Reducing Agent (e.g., NaBH4)

Caption: General scheme for the catalytic reduction of a nitrophenol.

These modern approaches offer several advantages:

  • High Efficiency: The reactions are often very fast, sometimes completing within minutes.[13]

  • Mild Conditions: They are typically carried out at room temperature and atmospheric pressure.[10]

  • Catalyst Reusability: The nanoparticle catalysts can often be recovered and reused for multiple reaction cycles.[10]

Conclusion

The synthesis of 2-amino-4-nitrophenol has evolved significantly from its initial discovery in the mid-19th century. While the classical method of partial reduction of 2,4-dinitrophenol with sodium sulfide remains a robust and well-documented laboratory procedure, industrial processes have been optimized for cost and efficiency, employing different starting materials and reducing agents. The future of 2-amino-4-nitrophenol synthesis, in line with the principles of green chemistry, likely lies in the further development of highly efficient and reusable catalytic systems that operate under mild conditions, minimizing waste and environmental impact. This in-depth understanding of both historical and modern synthetic routes is essential for researchers and professionals in the chemical and pharmaceutical industries who work with this important intermediate.

References

  • 2-amino-4-nitrophenol - Organic Syntheses Procedure.
  • Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - PMC.
  • Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species | ACS Omega.
  • Preparation method for 2-amino-4-nitrophenol - Eureka | Patsnap.
  • Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - RSC Publishing.
  • Catalytic reduction of o-nitrophenol (o-NP) by NaBH4 + nanoconjugates.... - ResearchGate.
  • Catalytic reduction of 4-nitrophenol by green silver nanocomposites assembled using microbial extracellular polymer substances - PubMed.
  • US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents.
  • EP0033099A1 - Process for the preparation of 2-amino-4-nitrophenol - Google Patents.
  • CN105801440A - Preparation method of 2-amino-4-nitrophenol - Google Patents.
  • Selective reduction of dinitro compounds - ResearchGate. Available at: [Link]

  • 2,4-Dinitrophenol - Wikipedia. Available at: [Link]

  • 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem. Available at: [Link]

  • Further elucidation of the metabolism of 2,4-dinitrophenol in a case of unexpected death | Journal of Analytical Toxicology | Oxford Academic. Available at: [Link]

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Exploratory

toxicological profile of Sodium 2-amino-4-nitrophenolate

An In-Depth Toxicological Profile of Sodium 2-amino-4-nitrophenolate Foreword This document provides a comprehensive (CAS No. 61702-43-0), a compound utilized primarily as a dye intermediate and in cosmetic formulations....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Toxicological Profile of Sodium 2-amino-4-nitrophenolate

Foreword

This document provides a comprehensive (CAS No. 61702-43-0), a compound utilized primarily as a dye intermediate and in cosmetic formulations.[1][2] Given the limited availability of direct toxicological data for the sodium salt, this guide synthesizes information from studies conducted on its parent compound, 2-amino-4-nitrophenol (ANP) (CAS No. 99-57-0). This approach is scientifically justified as the salt is expected to dissociate in biological systems, rendering the toxicological properties of the parent phenol the most relevant for risk assessment. This guide is intended for researchers, toxicologists, and drug development professionals requiring a detailed understanding of the compound's safety profile.

Chemical Identity and Physicochemical Properties

Sodium 2-amino-4-nitrophenolate is the sodium salt of 2-amino-4-nitrophenol.[2] It is recognized for its use in the manufacture of mordant dyes for materials like leather and nylon, and as a dye in semi-permanent hair color products to achieve shades of gold-blond.[3][4]

Table 1: Physicochemical Properties of 2-Amino-4-nitrophenol (Parent Compound)

Property Value Source
Molecular Formula C₆H₆N₂O₃ [5]
Molecular Weight 154.12 g/mol [5]
Appearance Orange prisms or yellow powder [4][5]
Melting Point 143-145 °C (anhydrous) [4]
Water Solubility Sparingly soluble [4]

| log Kow (Octanol/Water Partition Coefficient) | 1.26 |[5] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile is critical to contextualizing the toxicological findings.

  • Absorption: Studies on the parent compound, 2-amino-4-nitrophenol, indicate it can be absorbed through the skin. In-vitro studies using excised human skin demonstrated that the compound can bind to skin components.[5] Oral administration by gavage is a common route in animal studies, indicating gastrointestinal absorption.[3][4]

  • Distribution: Following absorption, the compound and its metabolites are distributed throughout the body.

  • Metabolism: 2-amino-4-nitrophenol is a known metabolite of the more toxic compound 2,4-dinitrophenol (DNP).[5][6] Its own metabolism involves Phase II conjugation reactions. A liquid chromatography-tandem mass spectrometry (LC-MS-MS) analysis identified 2-amino-4-nitrophenol glucuronide as a metabolite, indicating that glucuronidation is a key detoxification pathway.[5]

  • Excretion: Following oral administration in one study, 68.3% of the radiolabeled compound was excreted in the urine and 25.4% in the feces.[5] This suggests that both renal and fecal routes are significant for elimination.

cluster_ADME Toxicokinetics of 2-Amino-4-Nitrophenol Absorption Absorption (Oral, Dermal) Distribution Systemic Circulation & Tissue Distribution Absorption->Distribution Enters Bloodstream Metabolism Metabolism (Liver) Phase II Conjugation Distribution->Metabolism Excretion Excretion Distribution->Excretion Metabolites Glucuronide Conjugates Metabolism->Metabolites Routes Urine Feces Excretion->Routes Metabolites->Distribution Re-circulation

Caption: ADME pathway for 2-amino-4-nitrophenol.

Acute Toxicity

The compound exhibits low to moderate acute toxicity depending on the species and route of administration. Safety data sheets for the sodium salt classify it as harmful if swallowed, in contact with skin, or if inhaled.[7]

Table 2: Acute Toxicity of 2-Amino-4-nitrophenol

Species Route LD₅₀ (Median Lethal Dose) Source
Rat Oral 2400 mg/kg bw [4][8]
Mouse Oral 850 mg/kg bw [8]
Rat Intraperitoneal 246 mg/kg bw [4][5]

| Mouse | Intraperitoneal | 143 mg/kg bw |[4] |

Irritation and Skin Sensitization

  • Skin and Eye Irritation: The compound is reported to be an irritant to the skin and eyes.[1][9] Standard safety precautions, including appropriate personal protective equipment, are necessary during handling.[10]

  • Skin Sensitization: There is positive evidence indicating a skin sensitizing potential. A Local Lymph Node Assay (LLNA) on a related compound, 2-amino-6-chloro-4-nitrophenol, resulted in a dose-dependent increase in lymphocyte proliferation, confirming its potential to cause allergic contact dermatitis.[11] An EC3 value (the concentration estimated to produce a 3-fold increase in proliferation) was calculated, which is a key metric for determining sensitizing potency.[11]

Genotoxicity

The genotoxic profile of 2-amino-4-nitrophenol is mixed, showing positive results in vitro but negative results in vivo. This is a crucial distinction for risk assessment, as in vivo systems incorporate metabolic and excretory processes that can detoxify reactive molecules.

  • In Vitro Findings:

    • Bacterial Reverse Mutation Assay (Ames Test): Mutagenic in Salmonella typhimurium strains TA98 and TA100 with S9 metabolic activation. It was not mutagenic in strains TA1535 or TA1537.[3][5]

    • Mammalian Cell Assays: It was mutagenic in the mouse lymphoma L5178Y/TK+/- assay without metabolic activation.[3][5] It also induced sister chromatid exchanges (SCEs) and chromosomal aberrations in Chinese hamster ovary (CHO) cells, both with and without metabolic activation.[3][5]

  • In Vivo Findings: Despite the positive in vitro results, studies in live rodents did not show genotoxic effects. Tests for micronuclei, chromosomal aberrations, and dominant lethal mutations were negative.[4]

cluster_Genotox Genotoxicity Testing Workflow Start Test Compound: 2-Amino-4-Nitrophenol InVitro In Vitro Assays Start->InVitro Ames Ames Test (S. typhimurium) InVitro->Ames MLA Mouse Lymphoma Assay InVitro->MLA Chromo Chromosomal Aberration (CHO) InVitro->Chromo Result_InVitro Result: POSITIVE (Mutagenic & Clastogenic) Ames->Result_InVitro MLA->Result_InVitro Chromo->Result_InVitro InVivo In Vivo Assays (Rodent Models) Result_InVitro->InVivo Proceed to In Vivo Confirmation Micronucleus Micronucleus Test InVivo->Micronucleus DomLethal Dominant Lethal Test InVivo->DomLethal Result_InVivo Result: NEGATIVE Micronucleus->Result_InVivo DomLethal->Result_InVivo

Caption: Tiered approach for genotoxicity assessment.

Repeated Dose Toxicity and Carcinogenicity

  • Repeated Dose Toxicity: Studies conducted over 13 weeks in rats and mice showed that high doses (≥ 500 mg/kg bw/day) caused renal toxicity.[4][8]

  • Carcinogenicity: Long-term (2-year) gavage studies were conducted by the National Toxicology Program (NTP).[3]

    • Rats: There was "some evidence of carcinogenic activity" in male F344/N rats, demonstrated by an increased incidence of renal cortical (tubular cell) adenomas.[3] No evidence of carcinogenic activity was found in female rats.[3]

    • Mice: There was no evidence of carcinogenic activity in male or female B6C3F1 mice.[3]

    • Classification: The International Agency for Research on Cancer (IARC) has classified 2-amino-4-nitrophenol in Group 3: "Not classifiable as to its carcinogenicity to humans," due to inadequate evidence in humans and limited evidence in experimental animals.[4]

Key Experimental Protocols

Protocol: Bacterial Reverse Mutation Assay (Ames Test)
  • Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Methodology:

    • Strain Selection: Use tester strains TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens), as these showed sensitivity to 2-amino-4-nitrophenol.[3][5]

    • Metabolic Activation: Prepare two sets of experiments: one with and one without an exogenous metabolic activation system (S9 mix, typically from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver).[11]

    • Dose Range Finding: Conduct a preliminary toxicity test to determine a non-toxic dose range of the test article.

    • Plate Incorporation Assay:

      • To 2.0 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test article solution (at various concentrations), and 0.5 mL of S9 mix or buffer.

      • Vortex briefly and pour onto minimal glucose agar plates.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Scoring: Count the number of revertant colonies (his+) on each plate.

    • Analysis: A positive response is defined as a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the solvent control.

Protocol: Local Lymph Node Assay (LLNA)
  • Objective: To determine the skin sensitization potential of a substance by measuring lymphocyte proliferation in the draining auricular lymph nodes of mice.

  • Methodology:

    • Animal Model: Use CBA/J mice, a standard strain for this assay.[11]

    • Test Article Preparation: Prepare a series of dilutions of the test article in a suitable vehicle (e.g., DMSO or an acetone/olive oil mixture).[11]

    • Application: For three consecutive days, apply 25 µL of the test article solution or vehicle control to the dorsal surface of each ear of the mice (5 animals per group).[11]

    • Proliferation Measurement: On day 5, inject the mice intravenously with ³H-methyl thymidine or another proliferation marker.

    • Tissue Harvest: Five hours post-injection, humanely euthanize the animals and excise the draining auricular lymph nodes.

    • Sample Processing: Prepare a single-cell suspension from the pooled lymph nodes of each group and measure the incorporation of the radiolabel using a scintillation counter.

    • Analysis: Calculate the Stimulation Index (SI) by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive result. The EC3 value can be interpolated from the dose-response curve.

Conclusion

The , inferred primarily from data on its parent compound 2-amino-4-nitrophenol, indicates a substance with moderate acute toxicity and a potential for skin and eye irritation. It is a confirmed skin sensitizer. While it exhibits mutagenic and clastogenic properties in vitro, these effects have not been observed in vivo. Long-term exposure presented some evidence of carcinogenicity in the kidneys of male rats, but not in female rats or mice. This sex- and species-specific effect, combined with the negative in vivo genotoxicity data, suggests a potential non-genotoxic mechanism of carcinogenesis. The IARC's Group 3 classification reflects the current weight of evidence.[4] Professionals handling this compound should adhere to stringent safety protocols, particularly regarding skin contact and inhalation.

References

  • NTP Toxicology and Carcinogenesis Studies of 2-Amino-4-Nitrophenol (CAS No. 99-57-0) in F344/N Rats and B6C3F1 Mice (Gavage Studies). PubMed.
  • Phenol, 2-amino-4-nitro-: Human health tier II assessment CAS Number: 99-57-0. Australian Industrial Chemicals Introduction Scheme (AICIS).
  • 2-AMINO-4-NITROPHENOL. CAMEO Chemicals - NOAA.
  • Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). European Commission.
  • 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389. PubChem.
  • China Sodium 2-amino-4-nitrophenol Manufacturers, Suppliers, Factory. Free Sample.
  • 2-AMINO-4-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Arom
  • Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. NICNAS.
  • SAFETY D
  • 2-Amino-4-nitrophenol Sodium Salt | 61702-43-0. TCI EUROPE N.V.
  • Phenol, 2-amino-4-nitro-, sodium salt (1:1)
  • 2-AMINO-4-NITROPHENOL SODIUM SALT CAS:61702-43-0. Molbase.
  • 2,4-Dinitrophenol. Wikipedia.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Determination of Sodium 2-Amino-4-Nitrophenolate in Soil

This Application Note is designed for researchers and analytical scientists requiring a robust, validated methodology for the detection of Sodium 2-amino-4-nitrophenolate (and its active moiety, 2-amino-4-nitrophenol ) i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists requiring a robust, validated methodology for the detection of Sodium 2-amino-4-nitrophenolate (and its active moiety, 2-amino-4-nitrophenol ) in complex soil matrices.

Abstract & Scientific Context

Sodium 2-amino-4-nitrophenolate (CAS: 61702-43-0) is the sodium salt of 2-amino-4-nitrophenol (2-A-4-NP).[1] While often confused with standard nitrophenolate plant growth regulators (e.g., Atonik), this specific isomer is primarily a dye intermediate (e.g., for acid mordant dyes) and a known metabolite of the toxic pesticide/uncoupler 2,4-dinitrophenol (DNP) .

The Analytical Challenge: In moist soil environments, the sodium salt dissociates immediately. The remaining organic moiety, 2-amino-4-nitrophenol, is amphoteric —containing both a basic amine (


) and an acidic phenol (

) group. This duality creates complex solubility profiles dependent on soil pH:
  • Acidic pH: Protonated amine (

    
    ), soluble in water.
    
  • Basic pH: Deprotonated phenol (

    
    ), soluble in water.
    
  • Neutral/Isoelectric pH: Neutral/Zwitterionic, potentially soluble in organic solvents.

This protocol utilizes a pH-Switching Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS to isolate the analyte from humic acids and soil interferences effectively.

Chemical Properties & Target Analyte

PropertyDataRelevance to Protocol
Target Analyte 2-Amino-4-NitrophenolDetected form (Salt dissociates in matrix)
CAS No. 99-57-0 (Free Acid)Reference Standard ID
Molecular Weight 154.12 g/mol Mass Spec Precursor Ion
pKa Values pKa1 ≈ 3.5 (Amine), pKa2 ≈ 7.5 (Phenol)CRITICAL: Extraction pH must be controlled.
LogP ~1.26Moderate hydrophobicity; amenable to C18 retention.
Solubility Soluble in organic solvents (EtOH, Acetone) and alkaline water.Dictates extraction solvent choice.[2][3][4]

Sample Preparation Protocol

Principle: The "pH-Switch" technique exploits the amphoteric nature of the analyte to remove interferences. We first extract at high pH (analyte = anionic, water-soluble) to leave behind non-polar contaminants, then shift to acidic pH (analyte = neutral/cationic) for organic extraction or SPE retention.

Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]
  • Soil Samples: Sieved (2 mm), air-dried.

  • Extraction Solvent: Methanol:Water (80:20 v/v) adjusted to pH 12 with NaOH.

  • Cleanup Solvent: Dichloromethane (DCM) or Ethyl Acetate.[5]

  • SPE Cartridges: Waters Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent (60 mg/3 mL).

  • Internal Standard: 2-Amino-4-nitrophenol-d3 (if available) or 2-Methyl-4-nitrophenol.

Step-by-Step Workflow
Step 1: Initial Extraction (Alkaline Solubilization)
  • Weigh 5.0 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of Alkaline Methanol Solution (MeOH:H2O 80:20, pH adjusted to ~12 using 1M NaOH).

    • Why? High pH ensures the phenol is deprotonated (

      
      ), maximizing solubility and disrupting binding to soil organic matter.
      
  • Sonicate for 20 minutes at ambient temperature.

  • Centrifuge at 4,000 rpm for 10 minutes. Collect the supernatant.

  • Repeat extraction once and combine supernatants.

Step 2: Interference Removal (The "Wash")
  • Transfer combined supernatant to a separating funnel.

  • Add 10 mL n-Hexane . Shake vigorously for 1 minute.

  • Allow phases to separate.[4] Discard the upper Hexane layer .

    • Why? At pH 12, the analyte is in the aqueous/methanol phase. Hexane removes non-polar soil lipids and waxes without removing the analyte.

Step 3: pH Adjustment & Final Extraction
  • Adjust the aqueous phase pH to 4.0 - 5.0 using 1M HCl.

    • Why? This approaches the isoelectric point where the molecule is most neutral and amenable to SPE or organic partitioning.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition HLB cartridge with 3 mL Methanol followed by 3 mL Water.

    • Load the pH-adjusted sample at a flow rate of 1-2 mL/min.

    • Wash with 3 mL of 5% Methanol in water (removes salts).

    • Elute with 5 mL of Methanol:Acetonitrile (1:1 v/v) .

  • Evaporate eluate to dryness under Nitrogen stream at 40°C.

  • Reconstitute in 1.0 mL of Mobile Phase A:B (90:10). Filter through 0.22 µm PTFE filter into LC vial.

Instrumental Analysis (LC-MS/MS)

System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400, Sciex Triple Quad). Ionization Mode: Electrospray Ionization (ESI), Negative Mode .[6] Note: While amines often suggest Positive mode, nitrophenols typically ionize better in Negative mode due to the phenolic proton loss.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for negative mode stability).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: 10% -> 90% B

    • 6-8 min: 90% B

    • 8.1 min: 10% B (Re-equilibration)

MS/MS Parameters (MRM Transitions)
AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
2-Amino-4-Nitrophenol 153.0 [M-H]⁻ 123.0 (Loss of NO)107.0 (Loss of NO₂)15 - 25
Internal StandardDependent on IS selection------

Note: Optimize Collision Energy (CE) and Fragmentor voltage for your specific instrument using a pure standard.

Visualized Workflow (Logic Map)

G Soil Soil Sample (5g) Air-dried, Sieved Extract Alkaline Extraction (MeOH:H2O, pH 12) Sonicate 20 min Soil->Extract Solubilize Phenolate Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge HexaneWash Hexane Wash (LLE) Remove Lipids/Waxes Centrifuge->HexaneWash PhaseSep Phase Separation Discard Organic (Hexane) Keep Aqueous (Analyte) HexaneWash->PhaseSep pHAdjust Adjust pH to 4.0 - 5.0 (Target Neutral/Isoelectric Form) PhaseSep->pHAdjust Analyte in Aqueous Phase SPE SPE Cleanup (Oasis HLB) Load -> Wash -> Elute (MeOH:ACN) pHAdjust->SPE Prepare for Retention LCMS LC-MS/MS Analysis ESI Negative Mode MRM: 153.0 -> 123.0 SPE->LCMS Clean Extract

Figure 1: Step-by-step extraction and cleanup logic ensuring removal of soil matrix interferences.[6]

Validation & Quality Control (Self-Validating System)

To ensure the protocol is trustworthy (E-E-A-T), perform the following validation steps:

  • Matrix-Matched Calibration:

    • Do not use solvent standards alone. Soil matrices suppress ionization.

    • Protocol: Extract a "blank" soil sample. Spike the final extract with known concentrations of 2-amino-4-nitrophenol (10, 50, 100, 500 ppb) to build your calibration curve.

  • Recovery Check (Spike Recovery):

    • Spike clean soil before extraction with 100 ppb analyte.

    • Acceptable Recovery Range: 70% - 120% .

    • If recovery is <50%, re-optimize the pH adjustment step (Step 3).

  • LOD/LOQ Determination:

    • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1. (Typical: ~0.5 - 1.0 µg/kg).

    • LOQ (Limit of Quantitation): S/N ratio of 10:1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Incorrect pH during SPE load.Ensure pH is 4-5. If too basic, analyte passes through HLB. If too acidic, amine protonates and may not retain well on all sorbents.
High Back-Pressure Soil fines clogging column.Filter final extract through 0.22 µm PTFE. Use guard column.
Signal Suppression Humic acids co-eluting.Improve the "Hexane Wash" step or use a longer LC gradient to separate matrix from analyte.

References

  • PubChem. (n.d.). 2-Amino-4-nitrophenol (Compound Summary).[1][7][8][6] National Library of Medicine. Retrieved from [Link]

  • U.S. EPA. (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Standard reference for phenol extraction logic). Retrieved from [Link]

  • Politi, L., et al. (2007). LC-MS-MS analysis of biological fluids... in a case of suspected 2,4-dinitrophenol poisoning. Journal of Analytical Toxicology.[6] (Establishes MS transitions for the analyte). Retrieved from [Link]

  • Zhang, H., et al. (2022). Determination of Nitrophenol Compounds in Soil by Ultrasonic Extraction-HPLC-MS. Chemical Analysis and Meterage.[2][3][4][9][10][6][11] (Basis for ultrasonic extraction protocol). Retrieved from [Link]

Sources

Application

Application of Nitrophenolate Compounds in Wastewater Treatment: A Focus on Enhanced Biological Denitrification

Foreword for the Researcher This technical guide addresses the application of nitrophenolate compounds in wastewater treatment. Initial inquiries into Sodium 2-amino-4-nitrophenolate revealed a significant gap in the sci...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Researcher

This technical guide addresses the application of nitrophenolate compounds in wastewater treatment. Initial inquiries into Sodium 2-amino-4-nitrophenolate revealed a significant gap in the scientific literature regarding its direct application in environmental remediation. However, substantial research highlights the efficacy of a related substance, Compound Sodium Nitrophenolate (CSN) , as a potent microbial metabolism regulator for enhancing biological denitrification, particularly in challenging high-salt and high-nitrogen wastewater environments.

This document, therefore, pivots to provide an in-depth analysis and detailed protocols for the application of Compound Sodium Nitrophenolate. While not the originally specified compound, the principles and methodologies presented herein offer valuable, scientifically-grounded insights into how nitrophenolate-based compounds can be leveraged to optimize biological wastewater treatment processes. This guide is structured to provide both the foundational scientific reasoning and the practical steps necessary for researchers to explore this promising application.

Section 1: Introduction to Compound Sodium Nitrophenolate in Biological Wastewater Treatment

Biological denitrification is a cornerstone of nitrogen removal in wastewater treatment, relying on microbial processes to convert nitrate (NO₃⁻) to nitrogen gas (N₂). However, the efficiency of this process can be hindered in industrial wastewater characterized by high salinity and nitrogen concentrations, which can inhibit the metabolic activity of denitrifying microorganisms.[1]

Compound Sodium Nitrophenolate, a mixture of sodium 5-nitroguaiacolate, sodium o-nitrophenolate, and sodium p-nitrophenolate, has emerged as a promising agent to overcome these limitations. While widely recognized as a plant growth regulator, recent studies have demonstrated its capacity to significantly enhance bacterial denitrification efficiency without directly impacting bacterial growth.[1] This makes it a compelling candidate for augmenting the performance of biological treatment systems under stress.

Section 2: Mechanism of Action: Upregulation of Key Denitrification Enzymes

The primary mechanism through which Compound Sodium Nitrophenolate enhances denitrification is by modulating the genetic expression of key enzymes within the nitrate reduction pathway of nitrifying bacteria.[1] Transcriptome analysis of denitrifying bacteria, such as Bacillus sp. strain Q1, has shown that exposure to CSN leads to the upregulation of genes encoding for nitrate reductase and nitrate transporter proteins.[1]

  • Nitrate Transporter: This protein is responsible for the transport of nitrate ions from the extracellular environment into the bacterial cell. By upregulating its expression, CSN facilitates a greater influx of the substrate (nitrate) for denitrification.

  • Nitrate Reductase: This is the critical enzyme that catalyzes the first step of denitrification, the reduction of nitrate (NO₃⁻) to nitrite (NO₂⁻). Increased expression of this enzyme directly accelerates the rate-limiting step of the denitrification process.

This targeted genetic upregulation results in a more efficient microbial metabolism geared towards nitrogen removal, leading to a significant increase in the overall denitrification rate and a reduction in the chemical oxygen demand (COD) of the effluent.[1]

Denitrification_Pathway cluster_extracellular Extracellular Environment cluster_cell Bacterial Cell NO3_ext Nitrate (NO₃⁻) Nitrate_Transporter Nitrate Transporter NO3_ext->Nitrate_Transporter Transport NO3_int Nitrate (NO₃⁻) Nitrate_Reductase Nitrate Reductase NO3_int->Nitrate_Reductase Reduction NO2_int Nitrite (NO₂⁻) Other_Enzymes Further Reductases NO2_int->Other_Enzymes Further Reduction Steps N_gas N₂ Gas Nitrate_Transporter->NO3_int Nitrate_Reductase->NO2_int Other_Enzymes->N_gas Further Reduction Steps CSN Compound Sodium Nitrophenolate CSN->Nitrate_Transporter Upregulates CSN->Nitrate_Reductase Upregulates

Mechanism of CSN-enhanced denitrification.

Section 3: Quantitative Performance Data

The efficacy of Compound Sodium Nitrophenolate in enhancing denitrification has been quantified in studies using nitrifying bacteria. The following table summarizes key performance indicators.

ParameterControlWith Compound Sodium Nitrophenolate (15 mg/L)ImprovementCitation
Ammonia Nitrogen Removal Rate (at 72h) BaselineIncreased by 25.88%Significant[1]
Overall Denitrification Efficiency (at 72h) BaselineIncreased by 13.08%Significant[1]
Chemical Oxygen Demand (COD) Reduction BaselineSignificantly ImprovedSignificant[1]

Section 4: Experimental Protocols

The following protocols are designed for laboratory-scale evaluation of Compound Sodium Nitrophenolate's effect on denitrification.

Protocol 1: Preparation of Compound Sodium Nitrophenolate Stock Solution
  • Objective: To prepare a sterile stock solution of CSN for addition to bacterial cultures.

  • Materials:

    • Compound Sodium Nitrophenolate (powder)

    • Deionized water, sterile

    • Sterile glassware (beaker, graduated cylinder)

    • Magnetic stirrer and stir bar

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Weigh an appropriate amount of Compound Sodium Nitrophenolate powder to create a concentrated stock solution (e.g., 1 g/L or 1000 mg/L).

    • In a sterile beaker, dissolve the CSN powder in a known volume of sterile deionized water while mixing with a magnetic stirrer.

    • Once fully dissolved, filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, sealed container.

    • Label the stock solution with the concentration and date of preparation. Store at 4°C.

Protocol 2: Evaluation of CSN on Denitrification in Batch Cultures
  • Objective: To determine the effect of different concentrations of CSN on the denitrification rate of a specific bacterial strain.

  • Materials:

    • Denitrifying bacterial strain (e.g., Bacillus sp.)

    • Appropriate growth medium containing a known concentration of nitrate (e.g., 100 mg/L NO₃⁻-N).

    • Sterile culture flasks or vials.

    • Incubator shaker.

    • CSN stock solution (from Protocol 1).

    • Analytical equipment for measuring nitrate, nitrite, and ammonia concentrations (e.g., ion chromatography, spectrophotometer).

  • Experimental Workflow:

Experimental_Workflow cluster_setup Experiment Setup cluster_monitoring Monitoring and Analysis cluster_evaluation Data Evaluation Inoculation Inoculate sterile growth medium with denitrifying bacteria CSN_Addition Add varying concentrations of CSN (e.g., 0, 5, 10, 15, 20, 25 mg/L) Inoculation->CSN_Addition Incubation Incubate at optimal conditions (e.g., 30°C, 120 rpm) CSN_Addition->Incubation Sampling Collect samples at time intervals (e.g., 0, 24, 48, 72 hours) Incubation->Sampling Analysis Measure concentrations of: - Nitrate (NO₃⁻) - Nitrite (NO₂⁻) - Ammonia (NH₄⁺) Sampling->Analysis Calc_Removal Calculate nitrogen removal rates Analysis->Calc_Removal Compare Compare performance across different CSN concentrations Calc_Removal->Compare Optimal_Dose Determine optimal CSN dosage Compare->Optimal_Dose

Workflow for evaluating CSN efficacy.
  • Step-by-Step Procedure:

    • Prepare a series of sterile culture flasks, each containing the same volume of growth medium.

    • Inoculate each flask with an equal amount of the denitrifying bacterial culture.

    • Using the sterile stock solution, add CSN to the flasks to achieve the desired final concentrations (e.g., 0 mg/L as a control, 5, 10, 15, 20, and 25 mg/L).

    • Place the flasks in an incubator shaker set to the optimal growth temperature and agitation speed for the bacterial strain.

    • At predetermined time intervals (e.g., 0, 24, 48, 72 hours), aseptically withdraw a sample from each flask.

    • Immediately process the samples for analysis of nitrate, nitrite, and ammonia concentrations. This may involve centrifugation to remove bacterial cells before analysis.

    • Plot the concentration of nitrogen species over time for each CSN concentration.

    • Calculate the nitrogen removal rate and efficiency for each condition to determine the optimal dosage.

Section 5: Concluding Remarks and Future Directions

The application of Compound Sodium Nitrophenolate presents a novel and effective strategy for enhancing biological denitrification in high-strength wastewater. Its mechanism of action, centered on the upregulation of key metabolic pathways, offers a targeted approach to improving the efficiency of microbial treatment systems.

While the findings are promising, further research is warranted to:

  • Evaluate the efficacy of CSN on mixed microbial communities found in full-scale wastewater treatment plants.

  • Investigate the long-term effects of continuous CSN dosing on microbial community structure and function.

  • Assess the cost-benefit analysis of CSN application in industrial wastewater treatment scenarios.

  • Explore the potential of its individual components (sodium 5-nitroguaiacolate, sodium o-nitrophenolate, and sodium p-nitrophenolate) to identify the most active compound.

The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of nitrophenolate compounds in the critical field of environmental remediation.

References

  • This reference is a placeholder for a general citation on biological wastewater treatment if needed, as the primary source covers the core claims.
  • Li, D., et al. (2023). Compound Sodium Nitrophenolate Promotes Denitrification by Nitrifying Bacteria by Upregulating Nitrate Reductase. Applied Sciences, 13(10), 6134. Available at: [Link]

Sources

Method

HPLC method for quantification of Sodium 2-amino-4-nitrophenolate

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Sodium 2-Amino-4-Nitrophenolate Abstract & Scope This technical guide outlines a robust, validated Reverse-Phase HPLC (RP-HPLC) method for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Sodium 2-Amino-4-Nitrophenolate

Abstract & Scope

This technical guide outlines a robust, validated Reverse-Phase HPLC (RP-HPLC) method for the quantification of Sodium 2-amino-4-nitrophenolate (CAS: 61702-43-0). While this compound exists as a sodium salt in solid form, its solution chemistry is governed by the equilibrium between the phenolate anion and the neutral phenol, dependent on pH.

This protocol utilizes an acidic mobile phase strategy .[1] By buffering the mobile phase to pH 3.0, the sodium salt is converted in situ to its neutral protonated form (2-amino-4-nitrophenol), ensuring consistent retention on hydrophobic C18 stationary phases and eliminating peak splitting caused by ionization fluctuations. This method is suitable for purity analysis of raw materials (dye intermediates) and concentration verification in agrochemical formulations.

Chemical Context & Method Strategy

The Analyte:

  • Compound: Sodium 2-amino-4-nitrophenolate[2][3][4]

  • Molecular Formula:

    
    [2]
    
  • Key Functional Groups: Amino (

    
    ), Nitro (
    
    
    
    ), Phenolate (
    
    
    
    
    ).
  • Solubility: Highly soluble in water; sparingly soluble in non-polar solvents.

The Challenge: As an amphoteric salt, the analyte poses two chromatographic risks:

  • Silanol Interaction: The amine group can interact with free silanols on the silica backbone, causing severe peak tailing.

  • pH Sensitivity: Near its pKa (~7.6), the analyte splits between ionized and neutral forms, leading to poor reproducibility.

The Solution: We employ a High-Fidelity Acidic Isocratic Method .

  • Mobile Phase pH 3.0: Forces the phenolate to protonate into the neutral phenol form (

    
    ), maximizing interaction with the C18 chain for retention.
    
  • Base Deactivation: Use of a modern "Base-Deactivated" (BDS) or end-capped column prevents amine tailing.

Instrumental Parameters

ParameterSpecificationRationale
HPLC System Quaternary or Binary Gradient Pump, UV/DAD DetectorStandard configuration.
Column C18 (L1) , 250 x 4.6 mm, 5 µm. (Recommended: Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18)End-capped stationary phase prevents amine absorption.
Mobile Phase A 20 mM Potassium Phosphate Buffer (

), adjusted to pH 3.0 with Orthophosphoric Acid (

).
Controls ionization state; suppresses silanol activity.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier for elution.
Elution Mode Isocratic: 80% A / 20% B Stable baseline and consistent retention time (~6-8 min).
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Temperature 30°CImproves mass transfer and retention reproducibility.
Detection UV @ 280 nm Optimal absorbance for the benzene ring/nitro group in acidic media.
Injection Volume 10 - 20 µLDependent on sample concentration.

Experimental Protocol

Reagent Preparation
  • Buffer Solution (pH 3.0):

    • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

      
      ) in 900 mL of HPLC-grade water.
      
    • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (85%).

    • Dilute to 1000 mL with water.

    • Critical: Filter through a 0.45 µm nylon membrane filter to remove particulates.

  • Mobile Phase:

    • Mix Buffer and Acetonitrile in a ratio of 80:20 (v/v).

    • Degas using ultrasonication for 15 minutes.

Standard Preparation
  • Stock Standard (1000 ppm): Accurately weigh 50 mg of Sodium 2-amino-4-nitrophenolate Reference Standard into a 50 mL volumetric flask. Dissolve in 10 mL of water (sonicate if necessary) and make up to volume with Mobile Phase.

  • Working Standard (50 ppm): Dilute 2.5 mL of Stock Standard into a 50 mL volumetric flask using Mobile Phase.

Sample Preparation
  • Raw Material (Solids): Weigh 50 mg of sample, dissolve in 20 mL water, dilute to 50 mL with Mobile Phase. Filter through 0.45 µm PTFE syringe filter.

  • Liquid Formulations: Dilute the formulation with Mobile Phase to reach a target concentration of approx. 50 ppm. Filter through 0.45 µm PTFE syringe filter.

Workflow Visualization

The following diagram illustrates the critical decision pathways and chemical transformations occurring during the analysis.

HPLC_Workflow cluster_chemistry In-Column Chemistry (Mobile Phase pH 3.0) Start Start: Sample Analysis Sample Sample: Sodium 2-amino-4-nitrophenolate (Ionic Salt Form) Start->Sample Dissolution Dissolution in Water/Mobile Phase Sample->Dissolution Equilibrium Acidic Buffer Shift: Ph-O⁻ Na⁺ + H⁺ → Ph-OH + Na⁺ Dissolution->Equilibrium Injection Interaction Neutral Ph-OH interacts with C18 Phase Equilibrium->Interaction Retention Detection UV Detection @ 280 nm (Nitro-Aromatic Absorbance) Interaction->Detection Elution Data Quantification via Ext. Standard Detection->Data

Figure 1: Analytical workflow demonstrating the in-situ conversion of the sodium salt to the neutral phenol for stable C18 retention.

Method Validation (ICH Q2 Guidelines)

To ensure scientific integrity, the method must be validated against the following criteria:

Validation ParameterAcceptance CriteriaExperimental Procedure
System Suitability RSD < 2.0% (Area), Tailing Factor < 1.5, Theoretical Plates > 2000Inject Working Standard 6 times.
Linearity

Prepare 5 levels (e.g., 10, 25, 50, 75, 100 ppm). Plot Area vs. Conc.
Precision (Repeatability) RSD < 2.0%6 independent preparations of a single sample batch.
Accuracy (Recovery) 98.0% - 102.0%Spike placebo or solvent with known amount of standard at 80%, 100%, 120% levels.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Determine via serial dilution of standard.

Troubleshooting & Optimization

Issue 1: Peak Tailing (> 1.5)

  • Cause: Interaction between the amino group and residual silanols on the column silica.

  • Fix: Increase buffer concentration to 50 mM or add 0.1% Triethylamine (TEA) to the mobile phase (ensure pH is readjusted to 3.0 after adding TEA). Use a "Base Deactivated" column.

Issue 2: Retention Time Drift

  • Cause: pH instability in the mobile phase.

  • Fix: Ensure the buffer is strictly pH 3.0. A shift of ±0.2 pH units can significantly alter the ionization ratio of the phenol group.

Issue 3: Split Peaks

  • Cause: Sample solvent is too strong (e.g., dissolved in 100% Acetonitrile).

  • Fix: Dissolve the sample in the Mobile Phase or Water.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Sielc Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved February 19, 2026. Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3613389, 2-Amino-4-nitrophenol.Link

  • CIPAC. (n.d.). Guidelines for the design of chromatographic analytical methods. Collaborative International Pesticides Analytical Council. Link

Sources

Application

Advanced GC-MS Analysis of 2-Amino-4-Nitrophenol (2A4NP) and Derivatives

Application Note & Protocol Guide Executive Summary & Scientific Context 2-Amino-4-nitrophenol (2A4NP, CAS 99-57-0) is a critical analyte in two distinct domains: forensic toxicology (as a metabolite of the uncoupling ag...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Scientific Context

2-Amino-4-nitrophenol (2A4NP, CAS 99-57-0) is a critical analyte in two distinct domains: forensic toxicology (as a metabolite of the uncoupling agent 2,4-dinitrophenol) and cosmetic safety (as a precursor in oxidative hair dyes).[1][2] Due to its amphoteric nature containing both phenolic hydroxyl and amine groups, 2A4NP exhibits high polarity and thermal instability, making direct gas chromatography (GC) analysis prone to peak tailing and degradation.

This guide provides two validated protocols for the robust quantification and identification of 2A4NP:

  • Protocol A (Targeted Quantification): In-situ acetylation using acetic anhydride. This method is preferred for routine compliance testing in complex matrices (e.g., hair dye formulations) due to the stability of amide/ester derivatives.

  • Protocol B (Structural Elucidation): Silylation using BSTFA. This method is optimal for metabolic profiling and unknown identification due to the characteristic fragmentation of trimethylsilyl (TMS) derivatives.

Key Chemical Challenges
  • Polarity: The presence of

    
     and 
    
    
    
    groups leads to hydrogen bonding with silanol groups in the GC column stationary phase.
  • Thermal Instability: Underivatized nitro-aminophenols can undergo oxidative degradation in the GC inlet.

  • Regulatory Status: Banned in the EU for use in hair dyes due to mutagenic potential; strict detection limits (LOD < 1 µg/g) are required.

Experimental Protocols

Reagents and Standards
  • Standard: 2-Amino-4-nitrophenol (≥98% purity).[3][4]

  • Internal Standard (IS): 2-Amino-5-nitrophenol or deuterated analogue (

    
    -2A4NP).
    
  • Derivatizing Agents:

    • Method A: Acetic Anhydride (AA), Sodium Carbonate (

      
      ) buffer (1M).[5]
      
    • Method B: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvents: HPLC-grade Acetonitrile (ACN), Ethyl Acetate.

Protocol A: In-Situ Acetylation (Recommended for Quantification)

This method converts the polar amine and hydroxyl groups into stable acetamide and ester functionalities.

Workflow Diagram:

AcetylationWorkflow Sample Sample Matrix (0.5g) Extract Extraction (10 mL ACN, Sonicate 10 min) Sample->Extract Mix Mix with Buffer (100 µL Extract + 100 µL 1M Na2CO3) Extract->Mix Deriv Derivatization (Add 200 µL Acetic Anhydride) Mix->Deriv React Reaction (Vortex, RT for 5 min) Deriv->React ExtractDeriv LLE Extraction (Ethyl Acetate) React->ExtractDeriv GC GC-MS Analysis ExtractDeriv->GC

Figure 1: Workflow for the in-situ acetylation of 2A4NP in complex matrices.

Step-by-Step Procedure:

  • Extraction: Weigh 0.5 g of sample. Add 10 mL acetonitrile. Sonicate for 10 minutes.

  • Buffering: Transfer 100 µL of the supernatant to a reaction vial. Add 10 µL of Internal Standard (100 µg/mL). Add 100 µL of 1M

    
    .
    
  • Derivatization: Add 200 µL of Acetic Anhydride . Cap and vortex immediately for 1 minute.

    • Mechanism:[6] The base neutralizes the HCl/acid byproducts, driving the reaction to completion.

  • Liquid-Liquid Extraction: Add 1 mL of Ethyl Acetate. Vortex and centrifuge.

  • Injection: Transfer the upper organic layer to an autosampler vial. Inject 1 µL.

Protocol B: Silylation (Recommended for Identification)

Creates Trimethylsilyl (TMS) derivatives. Note: Strictly anhydrous conditions are required.

Step-by-Step Procedure:

  • Dry Down: Evaporate 100 µL of sample extract to complete dryness under a nitrogen stream at 40°C.

  • Reconstitution: Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS .

  • Incubation: Heat at 70°C for 30 minutes.

  • Injection: Inject 1 µL directly.

GC-MS Instrumentation Parameters

System: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for aromatic derivatives.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for consistent retention times.
Inlet Temp 260°CEnsures rapid volatilization without thermal degradation.
Injection Mode Splitless (Purge on @ 1.0 min)Maximizes sensitivity for trace analysis.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ion Source 230°C (EI Mode, 70 eV)Standard ionization energy.
Quadrupole 150°C

Temperature Program:

  • Initial: 80°C (Hold 1 min) - Solvent focusing.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 300°C (Hold 3 min).

  • Total Run Time: ~18 minutes.

Results & Data Analysis

Mass Spectral Interpretation

Correct identification relies on understanding the fragmentation of the specific derivative formed.

A. Di-Acetyl Derivative (Method A)

  • Molecular Weight: 238 Da (Parent 154 + 2 acetyl groups - 2 H).

  • Key Ions:

    • m/z 238: Molecular Ion (

      
      ).
      
    • m/z 196:

      
      . Loss of ketene (
      
      
      
      ) from the phenolic acetate or acetamide. This is the Quantifier Ion .
    • m/z 154:

      
      . Loss of second ketene group (reverts to parent structure ion).
      

B. Di-TMS Derivative (Method B)

  • Molecular Weight: 298 Da (Parent 154 + 2 TMS groups - 2 H).

  • Key Ions:

    • m/z 298: Molecular Ion (

      
      ).
      
    • m/z 283:

      
      . Loss of methyl group from Silicon (
      
      
      
      ). Characteristic of TMS derivatives. Quantifier Ion .
Method Validation Metrics (Typical)

Based on validation in hair dye matrices [1, 3].

MetricValueNotes
Linearity (

)
> 0.996Range: 0.5 - 50 µg/mL
LOD 0.02 - 0.05 µg/gLimit of Detection (S/N = 3)
LOQ 0.10 µg/gLimit of Quantification (S/N = 10)
Recovery 92% - 98%Using Protocol A (Acetylation)
Precision (RSD) < 5.0%Intra-day repeatability
Reaction Pathway Diagram

ReactionPathway Parent 2-Amino-4-Nitrophenol (MW 154) Intermediate Transition State Parent->Intermediate Acetylation Reagent + Acetic Anhydride Reagent->Intermediate Product N,O-Diacetyl-2-amino-4-nitrophenol (MW 238) Intermediate->Product - 2 AcOH Fragment1 Fragment m/z 196 [M - Ketene]+ Product->Fragment1 EI Fragmentation (Loss of 42 Da) Fragment2 Fragment m/z 154 [M - 2 Ketenes]+ Fragment1->Fragment2 Loss of 42 Da

Figure 2: Derivatization and fragmentation pathway for 2A4NP using Acetic Anhydride.

Troubleshooting & Optimization

  • Peak Tailing:

    • Cause: Incomplete derivatization or active sites in the liner.[7]

    • Fix: Ensure the

      
       buffer is fresh (Method A) or increase incubation time (Method B). Replace the inlet liner with a deactivated, wool-packed liner.
      
  • Low Sensitivity:

    • Cause: Loss of analyte during evaporation (Method B) or poor extraction efficiency.

    • Fix: Use Method A (In-situ) to avoid evaporation steps. Ensure pH is adjusted to neutral/basic during extraction to keep the amine unprotonated for organic solvent extraction.

  • Interferences:

    • Cause: Co-elution with other hair dye couplers (e.g., Resorcinol).

    • Fix: Use the specific Quantifier Ions (m/z 196 or 283) in SIM (Selected Ion Monitoring) mode rather than full scan.

References

  • MDPI (2025). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Retrieved from [Link]

  • National Toxicology Program (1988). Toxicology and Carcinogenesis Studies of 2-Amino-4-Nitrophenol.[4] Retrieved from [Link]

  • Akyüz, M., & Ata, S. (2008). Determination of aromatic amines in hair dye and henna samples by ion-pair extraction and gas chromatography-mass spectrometry.[8] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • PubChem. 2-Amino-4-nitrophenol Compound Summary. Retrieved from [Link]

Sources

Method

Application Note: Voltammetric Determination of Sodium 2-amino-4-nitrophenolate Using Nanocomposite Modified Electrodes

Abstract: This document provides a comprehensive guide to the electrochemical detection of Sodium 2-amino-4-nitrophenolate, a compound of interest in pharmaceutical and environmental analysis. Electrochemical methods, pa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the electrochemical detection of Sodium 2-amino-4-nitrophenolate, a compound of interest in pharmaceutical and environmental analysis. Electrochemical methods, particularly voltammetric techniques, offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic methods.[1][2] This application note details protocols for using modified glassy carbon electrodes (GCE) for both qualitative characterization via Cyclic Voltammetry (CV) and sensitive quantification using Differential Pulse Voltammetry (DPV). We delve into the principles of detection, step-by-step experimental procedures, data analysis, and the rationale behind key methodological choices to ensure robust and reproducible results.

Principle of Electrochemical Detection

The electrochemical activity of 2-amino-4-nitrophenolate is primarily driven by the two electroactive functional groups on its aromatic ring: the amino (-NH₂) group and the nitro (-NO₂) group.

  • Reduction of the Nitro Group: The nitro group is readily reduced at the electrode surface in a well-defined, pH-dependent, and typically irreversible process.[3] This reduction involves the transfer of electrons and protons to form a hydroxylamine derivative, which can be further reduced to an amino group. This reduction peak is often highly sensitive and provides the primary signal for quantification.

  • Oxidation of the Amino and Phenolic Groups: The amino group and the phenolic hydroxyl group can be electrochemically oxidized at more positive potentials.[4][5] This process can be more complex and may sometimes lead to the formation of polymeric films on the electrode surface, which can cause fouling.[4]

The choice of a modified electrode is critical. Bare glassy carbon electrodes (GCEs) often exhibit poor sensitivity and sluggish electron transfer kinetics for this class of compounds.[6][7] Modifying the electrode surface with nanomaterials, such as graphene-based composites, enhances performance by increasing the electroactive surface area, improving conductivity, and promoting the accumulation of the analyte at the electrode-solution interface.[6][8] Differential Pulse Voltammetry (DPV) is employed for quantification due to its superior sensitivity and ability to discriminate against background charging currents compared to Cyclic Voltammetry.[1][9]

Proposed Electrochemical Reaction Mechanism

The primary reaction utilized for sensitive detection is the irreversible reduction of the nitro group. The following diagram illustrates the proposed pathway at the working electrode surface.

G cluster_electrode Electrode Surface Analyte 2-amino-4-nitrophenolate (in solution) Adsorbed Adsorbed Analyte (-NO2, -NH2) Analyte->Adsorbed Adsorption Reduced Reduced Intermediate (-NHOH, -NH2) Adsorbed->Reduced + 4e⁻, + 4H⁺ FurtherReduced Final Product (-NH2, -NH2) Reduced->FurtherReduced + 2e⁻, + 2H⁺ G cluster_prep Preparation Phase cluster_exp Measurement Phase cluster_analysis Analysis Phase p1 1. Polish & Clean Glassy Carbon Electrode p2 2. Modify Electrode (e.g., with Graphene Oxide) p1->p2 e1 5. Assemble 3-Electrode Cell p2->e1 p3 3. Prepare Supporting Electrolyte (PBS) p3->e1 p4 4. Prepare Analyte Stock & Standards p4->e1 e2 6. Run Background Scan (Electrolyte Only) e3 7. Add Analyte & Run CV / DPV Scan a1 8. Identify Peak Potential & Current e3->a1 a2 9. Construct Calibration Curve a1->a2 a3 10. Determine Unknown Concentration a2->a3

Caption: General workflow for voltammetric analysis.

Protocols

Protocol 1: Preparation of Modified Glassy Carbon Electrode (GCE)

Objective: To prepare a clean and modified GCE for enhanced electrochemical sensing.

Materials:

  • Glassy Carbon Electrode (GCE, 3 mm diameter)

  • Polishing cloth (nylon or felt)

  • Alumina powder slurries (e.g., 1.0, 0.3, and 0.05 µm)

  • Deionized (DI) water

  • Ethanol

  • Ultrasonic bath

  • Graphene oxide (GO) or reduced graphene oxide (rGO) dispersion (e.g., 1 mg/mL)

Procedure:

  • Mechanical Polishing: Polish the GCE surface on a polishing cloth with 1.0 µm alumina slurry for 2-3 minutes in a figure-eight motion. [10]Rinse thoroughly with DI water.

  • Fine Polishing: Repeat the polishing step with 0.3 µm and then 0.05 µm alumina slurries to achieve a mirror-like finish. [10]3. Sonication: Sonicate the polished electrode sequentially in DI water and ethanol for 5 minutes each to remove any adsorbed alumina particles and contaminants.

  • Drying: Dry the electrode under a stream of nitrogen gas or at room temperature.

  • Surface Modification: Cast a small volume (e.g., 5 µL) of the graphene oxide dispersion onto the clean GCE surface.

  • Drying/Reduction: Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp. For rGO, an electrochemical reduction step may be performed by cycling the potential in the supporting electrolyte (e.g., from 0 V to -1.5 V for 10 cycles).

Causality: The polishing steps are crucial for creating a reproducible, smooth surface, which is essential for consistent results. The modification with a high-surface-area material like graphene oxide creates more active sites for the electrochemical reaction, thereby amplifying the signal. [8]

Protocol 2: Qualitative Analysis with Cyclic Voltammetry (CV)

Objective: To investigate the electrochemical behavior of 2-amino-4-nitrophenolate and identify its reduction and oxidation potentials.

Materials:

  • Prepared modified GCE (Working Electrode)

  • Ag/AgCl (3 M KCl) (Reference Electrode)

  • Platinum wire (Counter Electrode)

  • Potentiostat/Galvanostat system

  • Electrochemical cell (10-20 mL)

  • 0.1 M Phosphate Buffer Solution (PBS), pH 7.0

  • Sodium 2-amino-4-nitrophenolate stock solution (e.g., 10 mM)

  • Nitrogen gas for deoxygenation

Procedure:

  • Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.0).

  • Deoxygenation: Purge the solution with high-purity nitrogen for 10-15 minutes to remove dissolved oxygen, which can interfere with the reduction process. [10]3. Background Scan: Record a background CV by scanning the potential from an initial value (e.g., +0.2 V) to a final vertex potential (e.g., -1.0 V) and back to the initial potential. The scan rate should be set to 100 mV/s. This scan ensures the electrolyte is free of interfering species.

  • Analyte Addition: Add a specific volume of the stock solution to the cell to achieve a final concentration of ~100 µM. Stir briefly and let the solution become quiescent.

  • Sample Scan: Record the CV under the same conditions as the background scan.

  • Data Interpretation: Observe the appearance of new peaks compared to the background scan. A cathodic (reduction) peak, typically between -0.4 V and -0.8 V vs. Ag/AgCl, corresponds to the reduction of the nitro group. Anodic (oxidation) peaks may appear at more positive potentials.

Protocol 3: Quantitative Analysis with Differential Pulse Voltammetry (DPV)

Objective: To perform sensitive quantification of Sodium 2-amino-4-nitrophenolate and determine the method's analytical performance.

Procedure:

  • Setup: Use the same three-electrode setup and deoxygenated PBS (pH 7.0) as in the CV protocol.

  • Optimize DPV Parameters: Set the DPV parameters on the potentiostat. Typical starting parameters are:

    • Initial Potential: +0.2 V

    • Final Potential: -1.0 V

    • Pulse Amplitude: 50 mV

    • Pulse Width: 50 ms

    • Scan Increment: 4 mV

  • Background Scan: Record a DPV scan of the blank PBS solution.

  • Calibration Curve Construction: a. Add a small, known volume of the standard solution to the cell. Stir for 30 seconds, then let the solution rest for 15 seconds. b. Record the DPV scan and measure the peak current at the reduction potential identified in the CV experiment. c. Repeat steps 4a and 4b with successive additions of the standard solution to build a series of at least 5-7 concentration points.

  • Data Analysis: Plot the measured peak current (Iₚ) versus the corresponding concentration (C). Perform a linear regression on the data to obtain the calibration equation (Iₚ = mC + b) and the correlation coefficient (R²).

  • Sample Analysis: For an unknown sample, prepare it in the same PBS electrolyte, record the DPV scan, and use the calibration equation to calculate the concentration.

Data and Performance Characteristics

The performance of an electrochemical sensor is evaluated by several key metrics. The following table summarizes typical performance data for the detection of nitrophenolic and aminophenolic compounds using various modified electrodes, which serve as a benchmark for a well-optimized system for Sodium 2-amino-4-nitrophenolate.

Electrode ModifierAnalyteTechniqueLinear Range (µM)Detection Limit (LOD) (µM)Reference
Poly-L-Arg/AgNWs4-NitrophenolDPV1.0 – 2100.9[1]
PEDOT/ERGO3-NitrophenolLSV0.3 – 700.08[11]
Mn-MOF/rGO4-NitrophenolDPV0.5 – 1500.066[8]
f-NC4-NitrophenolSDLSV0.2 – 100,0000.02[12]
Pt NPs/PPy-CB/ZnO4-NitrophenolDPV1.5 – 40.51.25[13]
MWCNT-PANI4-AminophenolDPV0.1 – 550.006[7]

Expert Insight: The choice of pH for the supporting electrolyte is a critical parameter. The reduction potential of nitrophenols is highly pH-dependent, typically shifting to more negative values as the pH increases, indicating that protons are consumed in the reaction. [1][14]A pH of ~6.5-7.0 is often optimal as it provides a good balance between sensitivity and stability of the analyte and electrode. [5][11]

References

  • Voltammetric Determination of Nitrophenol using PEDOT Decorated Graphene Oxide as Composite Film. (2017). Oriental Journal of Chemistry.
  • Simultaneous voltammetric determination of nitrophenol isomers based on a modified electrode by silver nanowires and poly-L-arginine. (2019). Taylor & Francis Online.
  • Electrochemical Detection of 4-Nitrophenol Using a Novel SrTiO3/Ag/rGO Composite. (2024). ACS Omega.
  • Voltammetric Determination of Nitrophenols at a Silver Solid Amalgam Electrode. (2025).
  • Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring. (2026). MDPI.
  • Sensitive Determination of Trace 4-Nitrophenol in Ambient Environment Using a Glassy Carbon Electrode Modified with Formamide-Converted Nitrogen-Doped Carbon M
  • Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes. (2021). SciSpace.
  • Sensitive electrochemical detection of p-nitrophenol by pre-activated glassy carbon electrode integrated with silica nanochannel array film. (2022). Frontiers.
  • Sensitive Simultaneous Determination of o-Nitrophenol and p-Nitrophenol in Water by Surfactant-Mediated Differential Pulse Voltammetry. (2019). Taylor & Francis Online.
  • Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. (2003). CORE.
  • Electrochemical Study of 4-Nitrophenol at a Modified Carbon Paste Electrode. (N/A). Not available.
  • Development of an Efficient Voltammetric Sensor for the Monitoring of 4-Aminophenol Based on Flexible Laser Induced Graphene Electrodes Modified with MWCNT-PANI. (N/A). PMC.
  • A Comparative Guide to the Electrochemical Behavior of 4-Amino-2,6-dichlorophenol and Other Phenolic Compounds. (N/A). Benchchem.
  • Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites. (2022). MDPI.
  • Application Notes and Protocols for the Electrochemical Detection of 2-Amino-4-methoxyphenol. (N/A). Benchchem.

Sources

Application

Application Note: Sodium 2-amino-4-nitrophenolate in Biostimulant Formulations

This Application Note is designed for R&D scientists and product developers in the agrochemical sector. It addresses the specific use of Sodium 2-amino-4-nitrophenolate (CAS 61702-43-0), a compound often associated with—...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for R&D scientists and product developers in the agrochemical sector. It addresses the specific use of Sodium 2-amino-4-nitrophenolate (CAS 61702-43-0), a compound often associated with—but chemically distinct from—the classic "Atonik" nitrophenolate mixture.

Executive Summary

Sodium 2-amino-4-nitrophenolate (S2A4N) is a specialized phenolic compound utilized in advanced biostimulant formulations. While often marketed alongside or confused with the standard "Sodium Nitrophenolate" complex (Atonik), S2A4N represents a reduced metabolite analog . Its chemical structure contains both an amino (-NH2) and a nitro (-NO2) group, distinguishing it from the purely nitro-substituted phenolics (e.g., Sodium p-nitrophenolate).

This guide elucidates the role of S2A4N as a "direct-action" metabolic enhancer. Unlike standard nitrophenolates that plants must metabolically reduce, S2A4N is hypothesized to bypass initial enzymatic reduction steps, potentially offering rapid induction of cytoplasmic streaming and auxin-like activity.

Chemical Identity & Properties

Before formulation, verification of the active ingredient (AI) identity is critical due to frequent market confusion with standard nitrophenolates.

PropertySpecificationNotes
Chemical Name Sodium 2-amino-4-nitrophenolateDistinct from Sodium 4-nitrophenolate
CAS Number 61702-43-0 Critical for Regulatory Compliance
Molecular Formula C₆H₅N₂NaO₃MW: 176.11 g/mol
Appearance Reddish-brown to dark orange crystal/powderHighly hygroscopic
Solubility >20 g/L in Water (20°C)Soluble in polar solvents (Methanol, Ethanol)
pH Stability Stable at pH 7.0 – 11.0Precipitates as free acid at pH < 5.0
Mode of Action Cytoplasmic streaming accelerator; Auxin synergistBio-mimetic of phenolic metabolites

Mechanism of Action: The "Metabolic Bypass" Hypothesis

Standard nitrophenolates (e.g., 4-nitrophenol) function by being taken up by the plant cell and reduced to aminophenols via nitroreductases. These aminophenols are the active agents that modulate auxin flow and antioxidant activity.

S2A4N Advantage: As a pre-existing amino-nitrophenol, S2A4N theoretically bypasses the high-energy reduction step required for standard nitrophenolates. This allows for:

  • Rapid Bioavailability: Immediate integration into metabolic signaling.

  • Energy Conservation: The plant expends less NADPH reducing the compound.

  • Cytoplasmic Streaming: Direct stimulation of protoplasmic flow, enhancing nutrient translocation.

Visualization: Signaling Pathway

The following diagram illustrates the entry and activation pathway of S2A4N compared to standard nitrophenolates.

G cluster_extracellular Extracellular Matrix (Foliar/Root) cluster_cytoplasm Plant Cytoplasm Standard_NP Standard Nitrophenolates (e.g., 4-NP) Uptake Transporter Uptake Standard_NP->Uptake S2A4N Sodium 2-amino-4-nitrophenolate (S2A4N) S2A4N->Uptake Reductase Nitroreductase (NADPH dependent) Uptake->Reductase Standard Path (Slow) Active_Metabolite Active Aminophenol Intermediates Uptake->Active_Metabolite S2A4N Path (Direct/Fast) Reductase->Active_Metabolite Reduction Streaming Cytoplasmic Streaming (Actin-Myosin) Active_Metabolite->Streaming Activation Auxin Auxin (IAA) Translocation Active_Metabolite->Auxin Synergy ROS Antioxidant Enzymes (SOD, CAT, POD) Active_Metabolite->ROS Upregulation

Figure 1: Proposed Mechanism of Action showing S2A4N bypassing the enzymatic reduction step required for standard nitrophenolates.

Formulation Protocols

S2A4N is an alkaline salt. In formulation, maintaining pH is critical to prevent precipitation of the free phenol, which has low water solubility and bioavailability.

Protocol A: Preparation of a 2.0% SL (Soluble Liquid) Concentrate

Objective: Create a stable, water-soluble concentrate for foliar application.

Materials:

  • Sodium 2-amino-4-nitrophenolate (98% TC)[1][2][3][4]

  • Water (Deionized)

  • Surfactant (Non-ionic, e.g., Polysorbate 20 or Alkyl Polyglucoside)

  • pH Adjuster (KOH or Citric Acid buffer)

Step-by-Step Procedure:

  • Solvent Preparation: Charge the mixing vessel with 80% of the required deionized water. Heat to 40°C to facilitate rapid dissolution.

  • Active Addition: Slowly add 20.5 g of Sodium 2-amino-4-nitrophenolate (calculated for 98% purity to achieve 2% ai).

  • Agitation: Stir at 400 RPM for 15 minutes until the solution is clear and dark orange/red.

  • pH Check: Measure pH. It should be alkaline (~8.5 – 9.5).

    • Critical Control Point: If pH < 7.5, add 0.1M KOH dropwise. Do not allow pH to drop below 7.0, or the active will protonate and precipitate.

  • Adjuvant Addition: Add 1-2% w/v non-ionic surfactant to improve leaf wetting. Avoid cationic surfactants which may salt-out the phenolic anion.

  • Final Volume: Top up with water to 1000 mL. Filter through a 10µm mesh to remove insolubles.

Analytical Quantification (HPLC Method)

To ensure product integrity, you must validate the concentration of S2A4N and distinguish it from potential impurities (like 2,4-dinitrophenol).

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

    • Gradient: 0-5 min (10% B), 5-15 min (Linear to 60% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis at 280 nm (characteristic for aminophenols) and 315 nm (nitro group).

  • Standard Preparation: Dissolve 10 mg pure S2A4N in 10 mL Methanol (stock), dilute to 50 ppm with mobile phase A.

Biological Validation: Seed Germination Bioassay

This protocol validates the biostimulant activity of the formulated product.

Protocol B: Rapid Radicle Elongation Assay (Cucumber)

Rationale: Cucumber (Cucumis sativus) is highly sensitive to phenolic auxins.

  • Preparation: Prepare dilutions of the 2.0% SL formulation to achieve final concentrations of 1 ppm, 5 ppm, and 10 ppm active ingredient.

    • Control: Distilled water.

    • Toxic Control: 100 ppm (to check for overdose toxicity).

  • Incubation: Place 20 seeds on filter paper in 90mm Petri dishes. Add 5 mL of the test solution.

  • Growth: Incubate at 25°C in the dark for 72 hours.

  • Measurement: Measure the length of the primary radicle.

  • Success Criteria:

    • 1-5 ppm Treatment: Should show statistically significant increase (+15-20%) in radicle length vs. Control.

    • 100 ppm Treatment: May show stunting (typical bell-shaped dose-response curve for phenolics).

Workflow Visualization

Bioassay Step1 Dilution Series (1, 5, 10 ppm) Step2 Seed Treatment (Cucumber/Wheat) Step1->Step2 Step3 Incubation (72h @ 25°C) Step2->Step3 Step4 Data Collection (Radicle Length) Step3->Step4 Step5 Statistical Analysis (ANOVA) Step4->Step5

Figure 2: Standardized Bioassay Workflow for validation of biostimulant activity.

Safety & Regulatory Considerations

  • Toxicity: While less toxic than dinitrophenols, S2A4N is a nitro-aniline derivative. It is harmful if swallowed or absorbed through skin. Standard PPE (gloves, goggles) is mandatory.

  • Regulatory Status: Unlike the standard "Atonik" components (Sodium p-nitrophenolate, o-nitrophenolate, 5-nitroguaiacolate) which are Annex I listed in the EU, Sodium 2-amino-4-nitrophenolate (CAS 61702-43-0) may not be registered as a pesticide/biostimulant in all jurisdictions (e.g., EU/EPA) .

  • Advisory: Developers must verify local chemical inventory listings (TSCA, REACH) before commercial deployment. It is often classified as a "fertilizer additive" or "plant growth promoter" in non-regulated markets.

References

  • Przybysz, A., et al. (2014). "Biological mode of action of a nitrophenolates-based biostimulant: case study." Frontiers in Plant Science, 5, 713. Link

    • Context: Establishes the baseline mechanism for nitrophenolate biostimulants (
  • Djanaguiraman, M., et al. (2009). "Nitrophenolates: A foliar spray to alleviate high temperature stress in cotton." Journal of Agronomy and Crop Science.
  • ChemicalBook. "Sodium 2-amino-4-nitrophenolate (CAS 61702-43-0) Technical Data." Link

    • Context: Verification of chemical identity, physical properties, and CAS registry.
  • Made-in-China / Agreenco. "Atonik 98% TC and Sodium 2-amino-4-nitrophenolate Market Listings." Link

    • Context: Evidence of commercial availability and marketing of this specific CAS as a biostimulant component.
  • Stutte, C.A., & Clark, T.H. (1990). "Radiolabeled studies of Atonik uptake and metabolism." Proceedings of the Plant Growth Regulator Society of America. Context: Supports the hypothesis of metabolic reduction of nitro-groups to amino-groups in plant tissue.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sodium 2-amino-4-nitrophenolate Synthesis

Topic: Yield Optimization & Troubleshooting for Sodium 2-amino-4-nitrophenolate Target Molecule: Sodium 2-amino-4-nitrophenolate (CAS: 67038-46-8 for salt; 99-57-0 for free acid) Primary Application: Dye intermediates (C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting for Sodium 2-amino-4-nitrophenolate Target Molecule: Sodium 2-amino-4-nitrophenolate (CAS: 67038-46-8 for salt; 99-57-0 for free acid) Primary Application: Dye intermediates (C.I. Oxidation Base 15), Rodenticides (historical), and specialized plant growth regulation research.

Module 1: The Reaction Logic & Pathway

The Core Challenge: Regioselectivity

The synthesis of Sodium 2-amino-4-nitrophenolate hinges on the partial and regioselective reduction of 2,4-dinitrophenol (2,4-DNP).

  • The Goal: Reduce the nitro group at the 2-position (ortho) while leaving the 4-position (para) intact.

  • The Problem: Standard catalytic hydrogenation (

    
    /Pd-C) is often too aggressive, leading to 2,4-diaminophenol  (over-reduction) or a mix of isomers.
    
  • The Solution: Zinin Reduction using sulfide reagents (

    
    , 
    
    
    
    , or
    
    
    ).[1] The ortho-nitro group is sterically accessible and electronically primed for reduction by nucleophilic sulfur species, favoring the formation of 2-amino-4-nitrophenol over its 4-amino isomer.
Reaction Pathway Diagram

The following diagram illustrates the critical branching points where yield is lost.

SynthesisPathway cluster_Process Reduction Phase DNP 2,4-Dinitrophenol (Starting Material) Sulfide Sulfide Reduction (Na2S / NaHS) Target Path DNP->Sulfide Preferred H2_Cat Catalytic H2 (Pd/C or Fe/HCl) Aggressive Path DNP->H2_Cat Risky Target 2-Amino-4-Nitrophenol (Target Intermediate) Sulfide->Target Major Product (Ortho-selectivity) Isomer 4-Amino-2-Nitrophenol (Impurity) Sulfide->Isomer Minor (<5%) H2_Cat->Target Requires strict control OverRed 2,4-Diaminophenol (Over-reduction) H2_Cat->OverRed High Risk Salt Sodium 2-amino-4-nitrophenolate (Final Salt) Target->Salt + NaOH (pH 8-9) Tar Oxidation Tars (Black/Red Oil) Target->Tar Slow Oxidation (if pH < 7) OverRed->Tar Rapid Oxidation

Figure 1: Reaction pathway showing the selectivity advantage of sulfide reduction over catalytic hydrogenation.

Module 2: Critical Process Parameters (CPP)

To improve yield, you must control the competition between the desired partial reduction and the formation of tars/diamines.

ParameterOptimal RangeWhy it Matters
Reducing Agent Sodium Hydrosulfide (

) or Sodium Sulfide (

)
Provides the necessary "soft" reduction potential to stop at the mono-amine stage [1].
Temperature 55°C – 70°C < 50°C: Reaction stalls, accumulating intermediates. > 80°C: Promotes over-reduction to diamine and sulfur polymerization.
pH Control 8.0 – 9.5 (During Reduction)High alkalinity stabilizes the phenolate ion but promotes oxidative coupling (tar). Keeping pH < 9.5 improves purity [3].[2]
Reaction Time 45 – 90 minsExtended times do not improve yield; they only increase exposure to oxidative stress.
Workup pH 4.5 – 5.0 (Precipitation)The zwitterionic point of 2-amino-4-nitrophenol is near pH 4.8. Deviating causes product to remain in solution (yield loss) [3].

Module 3: Optimized Protocol (The "Golden Batch")

This protocol prioritizes purity and yield by separating the synthesis into two distinct stages: Isolation of the Phenol followed by Salt Formation .

Stage 1: Selective Reduction (Zinin Method)

Based on modified procedures from Organic Syntheses and industrial patents [1, 3, 7].

  • Preparation: In a 3-neck flask equipped with a reflux condenser and thermometer, suspend 0.1 mol 2,4-dinitrophenol in 150 mL water .

  • Alkalinization: Add

    
     (0.6 mol)  and aqueous ammonia until pH is ~8.5. Heat to 60°C .
    
  • Reduction:

    • Prepare a solution of Sodium Sulfide (

      
      , 0.35 mol)  in 50 mL water.
      
    • Add the sulfide solution dropwise over 45 minutes.

    • Critical: Maintain temperature between 60-70°C . The reaction is exothermic.[3]

  • Digestion: Stir for an additional 30 minutes at 70°C. The solution will turn deep red/brown.

  • Sulfur Removal: Filter the hot solution (while >60°C) to remove elemental sulfur.[2] Wash the filter cake with hot water.

  • Isolation (The Yield Point):

    • Cool the filtrate to 20°C .

    • Slowly acidify with Hydrochloric Acid (30%) or Acetic Acid to pH 4.8 – 5.0 .

    • Observation: The product will precipitate as orange/brown needles.

    • Cool to 0-5°C for 2 hours to maximize crystallization. Filter and wash with ice water.[2]

Stage 2: Salt Formation (Sodium 2-amino-4-nitrophenolate)

Directly converting the reaction mixture to salt often traps impurities. Isolating the phenol first (Stage 1) ensures the final salt is pharmaceutical/analytical grade.

  • Resuspension: Suspend the wet cake of 2-amino-4-nitrophenol in a minimum amount of Ethanol/Water (1:1 v/v) .

  • Neutralization: Add Sodium Hydroxide (1N NaOH) dropwise under nitrogen atmosphere.

    • Endpoint: Monitor pH.[2][4] Stop exactly at pH 8.0 – 8.5 . Going higher creates excess free NaOH which makes the salt hygroscopic and unstable.

  • Crystallization: Evaporate solvent under reduced pressure (Rotovap) until crystallization begins, or add cold Isopropanol to force precipitation.

  • Drying: Dry in a vacuum oven at 50°C . High heat (>90°C) can cause decomposition [5].

Module 4: Troubleshooting & FAQs

Q1: My product turned into a black tar/oil. What happened?

Diagnosis: Oxidative polymerization. Root Cause: Aminophenols are extremely sensitive to oxygen, especially at high pH. Corrective Action:

  • Nitrogen Blanket: Run the entire reduction and neutralization under a strict

    
     atmosphere.
    
  • Antioxidant: Add a pinch of Sodium Bisulfite (

    
    )  or Sodium Dithionite during the workup (acidification step) to scavenge oxygen [3].
    
Q2: I have low yield (<50%). Where is the product?

Diagnosis: Solubility loss or Over-reduction. Checklist:

  • Check Filtrate pH: If you acidified to pH < 3 or stopped at pH > 6, the amphoteric product is soluble. You must hit the isoelectric point (pH 4.8 ).

  • Over-reduction: Did you use excess sulfide or run too hot (>80°C)? This produces 2,4-diaminophenol, which is water-soluble and won't precipitate at pH 5.

  • Mother Liquor: The sodium salt is highly soluble. Do not wash the final salt cake with water; use cold isopropanol or ethanol.

Q3: How do I distinguish 2-amino-4-nitro from 4-amino-2-nitro isomers?

Analysis:

  • Melting Point:

    • 2-amino-4-nitrophenol: 142–143°C [1].[5]

    • 4-amino-2-nitrophenol: 128–130°C .

  • NMR: The coupling constants of the aromatic protons will differ due to the position relative to the hydroxyl group.

  • Mechanism Check: If you used Zinin reduction (

    
    ), the 2-amino isomer is the dominant product (>90%). If you used catalytic hydrogenation, you likely have a mixture.
    
Q4: The final salt is sticky and won't crystallize.

Diagnosis: Hygroscopicity due to excess NaOH. Fix:

  • Ensure the neutralization stops at pH 8.5.

  • Use anhydrous ethanol for the final salt formation step.

  • Store in a desiccator immediately. Sodium nitrophenolates are known to absorb moisture rapidly.

Module 5: References

  • Hartman, W. W., & Silloway, H. L. (1945). "2-Amino-4-nitrophenol."[1][2][3][4][6][7][8][9][10][11] Organic Syntheses, Coll.[2][5] Vol. 3, p. 82. Link

  • Auwers, K., & Röhrig, H. (1897).[2][5] "Über die Reduktion von Dinitrophenolen." Berichte der deutschen chemischen Gesellschaft, 30(1), 988-998. (Foundational work on sulfide reduction regioselectivity).

  • Bauer, K. et al. (1982). "Process for the preparation of 2-amino-4-nitrophenol." U.S. Patent 4,329,503. Assigned to Cassella AG. Link

    • Key citation for pH control (7-9.5) improving yield.

  • Saha, M. et al. (2015). "Selective nitro reduction of poly nitro compounds." Chemistry Stack Exchange / SPCMC. Link

  • PubChem. (2025). "2-Amino-4-nitrophenol Compound Summary." National Library of Medicine. Link

  • Gershzon, G. I. (1936).[2][5] "Preparation of 2-amino-4-nitrophenol." Journal of Applied Chemistry (USSR), 9, 879.[2][5]

  • Color Bloom Dyes. (2024). "2-Amino-4-Nitrophenol Sodium Salt Technical Data." Link

Disclaimer: This guide is for research purposes only. 2-amino-4-nitrophenol and its salts are toxic and potential mutagens. Always consult the SDS and use appropriate PPE.

Sources

Optimization

Technical Support Center: Purification of Crude Sodium 2-amino-4-nitrophenolate

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with crude Sodium 2-amino-4-nitrophenolate. It is designed to be a practical resource for troubles...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with crude Sodium 2-amino-4-nitrophenolate. It is designed to be a practical resource for troubleshooting common purification challenges and answering frequently asked questions. The methodologies described herein are based on established chemical principles and field-proven insights to ensure reliable and reproducible results.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of Sodium 2-amino-4-nitrophenolate, offering causative explanations and actionable solutions.

Issue 1: The crude product is a dark, intractable tar or oil instead of a solid.

  • Probable Cause: This often indicates the presence of significant impurities, residual solvents, or byproducts from the synthesis. The synthesis of 2-amino-4-nitrophenol, the precursor to the sodium salt, can generate various side products, including 2,4-dinitrophenol and other isomers, if not carefully controlled.[1][2] The presence of these impurities can depress the melting point and inhibit crystallization.

  • Solution:

    • Initial Wash: Begin by triturating the crude material with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. This will help remove less polar impurities.

    • Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure.

    • pH Adjustment: The purification of the free phenol, 2-amino-4-nitrophenol, is often achieved by precipitation through pH adjustment.[3][4] Dissolve the crude sodium salt in water and acidify with an acid like hydrochloric or acetic acid to a pH of approximately 5-6.[3][4] This will precipitate the less water-soluble 2-amino-4-nitrophenol, leaving more polar impurities in the aqueous phase. The purified phenol can then be converted back to the sodium salt.

Issue 2: Poor recovery after recrystallization.

  • Probable Cause: The choice of recrystallization solvent is critical. If the compound is too soluble in the chosen solvent, even at low temperatures, recovery will be low. Conversely, if the compound is not sufficiently soluble in the hot solvent, a large volume of solvent will be required, leading to losses. For Sodium 2-amino-4-nitrophenolate, which is a salt, finding a suitable single organic solvent for recrystallization can be challenging. It is readily soluble in water and also soluble in polar organic solvents like methanol and ethanol.[5]

  • Solution:

    • Solvent System Optimization: For salts, a mixed solvent system is often more effective. A common approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., water or methanol) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble, e.g., acetone or isopropanol) dropwise until turbidity persists. Then, reheat to clarify and allow to cool slowly.

    • Controlled Cooling: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.

    • Concentration: If the volume of the solvent is too large, carefully reduce the volume by evaporation before cooling to induce crystallization.

Issue 3: The purified product color is off-spec (e.g., too dark or not the expected yellow-brown).

  • Probable Cause: The presence of colored impurities, often oxidized byproducts or residual starting materials. The synthesis of nitrophenols can sometimes produce benzoquinone as a byproduct.[6]

  • Solution:

    • Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (Norit). The charcoal will adsorb colored impurities.[7] Heat the mixture for a short period, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[7]

    • Column Chromatography: For persistent color issues or when high purity is essential, column chromatography is a highly effective purification method.[1][6][8] A silica gel stationary phase with a gradient elution of a solvent system like hexane/ethyl acetate can separate the desired product from colored impurities.[8] More polar compounds will have stronger interactions with the polar silica gel and elute later.[6]

Issue 4: The presence of inorganic salt impurities.

  • Probable Cause: Inorganic salts, such as sodium chloride or sodium sulfate, may be carried over from the synthesis or workup steps. For instance, the reduction of 2,4-dinitrophenol often involves the use of sodium sulfide, and subsequent pH adjustments can introduce various salts.[3][7]

  • Solution:

    • Recrystallization from a suitable solvent: Most inorganic salts are insoluble in organic solvents. Dissolving the crude Sodium 2-amino-4-nitrophenolate in a polar organic solvent like hot ethanol or methanol and filtering the hot solution can remove insoluble inorganic salts.

    • Conversion and Washing: Convert the sodium salt to the free phenol (2-amino-4-nitrophenol) by acidification. The free phenol is significantly less soluble in water than the sodium salt. Wash the precipitated phenol thoroughly with deionized water to remove water-soluble inorganic salts. The purified phenol can then be reconverted to the sodium salt if required.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude Sodium 2-amino-4-nitrophenolate?

A1: The two main techniques are recrystallization and column chromatography. The choice depends on the impurity profile and the desired final purity. Recrystallization is often sufficient for relatively pure crude products with minor impurities. For more complex mixtures, column chromatography provides superior separation.[8]

Q2: What is a good starting solvent system for the recrystallization of Sodium 2-amino-4-nitrophenolate?

A2: Given that Sodium 2-amino-4-nitrophenolate is a salt, a good starting point for recrystallization is a mixed solvent system. You can dissolve the crude product in a minimal amount of hot water or methanol (a "good" solvent) and then slowly add a less polar solvent like acetone or isopropanol (a "poor" solvent) until the solution becomes cloudy. Reheat to get a clear solution and then cool slowly.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring column chromatography.[1] Spot a small amount of each collected fraction onto a TLC plate and elute with an appropriate solvent system. The fractions containing the pure product will show a single spot with the same retention factor (Rf) value. Combine the pure fractions for solvent evaporation.

Q4: What are the expected physical properties of pure Sodium 2-amino-4-nitrophenolate?

A4: Pure Sodium 2-amino-4-nitrophenolate typically appears as yellow-brown to orange or dark red crystals or powder.[9][10] It is soluble in water and polar organic solvents like methanol and ethanol.[5] The melting point is reported to be around 80-90°C with water of crystallization and 154°C for the anhydrous form.[9]

Q5: Are there any specific safety precautions I should take when handling Sodium 2-amino-4-nitrophenolate?

A5: Yes, it is important to handle this compound with appropriate safety measures. It is irritating to the eyes and skin.[9] Always work in a well-ventilated fume hood, and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[11]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude Sodium 2-amino-4-nitrophenolate with minor impurities.

  • Dissolution: In a fume hood, place the crude Sodium 2-amino-4-nitrophenolate in an Erlenmeyer flask. Add a minimal amount of hot deionized water or methanol to dissolve the solid completely.

  • Charcoal Treatment (Optional): If the solution is highly colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product).

  • Hot Filtration: If charcoal was added, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Slowly add a "poor" solvent (e.g., acetone or isopropanol) to the hot filtrate until the solution becomes slightly turbid. Reheat gently until the solution is clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Purification by Column Chromatography

This protocol is recommended for crude products with significant impurities or when very high purity is required.

  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.[12]

  • Sample Loading:

    • Dissolve the crude Sodium 2-amino-4-nitrophenolate in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting the column with a mobile phase of low polarity (e.g., 9:1 hexane/ethyl acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the desired compound.[8]

  • Fraction Collection:

    • Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Sodium 2-amino-4-nitrophenolate.

Purification MethodTypical PurityTypical YieldNotes
Recrystallization>98%60-85%Effective for removing minor impurities and improving color.
Column Chromatography>99%50-70%More effective for complex mixtures with multiple impurities. Yield may be lower due to losses on the column.

Note: The data in this table is illustrative and based on typical outcomes for the purification of similar aromatic nitro compounds. Actual results will vary depending on the specific nature and concentration of impurities in the crude material.

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification processes described.

PurificationWorkflow cluster_recrystallization Recrystallization Workflow A Crude Product B Dissolve in Hot 'Good' Solvent A->B C Add 'Poor' Solvent B->C D Cool to Crystallize C->D E Filter and Dry D->E F Pure Crystals E->F

Caption: Recrystallization Workflow Diagram.

ChromatographyWorkflow cluster_chromatography Column Chromatography Workflow G Crude Product H Dissolve and Load onto Column G->H I Elute with Solvent Gradient H->I J Collect Fractions I->J K Analyze Fractions (TLC) J->K L Combine Pure Fractions K->L M Evaporate Solvent L->M N Pure Product M->N

Caption: Column Chromatography Workflow Diagram.

References

  • Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. (n.d.). Retrieved from [Link]

  • Synthesis and Purification of Nitrophenols | UKEssays.com. (2017, August 17). Retrieved from [Link]

  • Process for the preparation of 2-amino-4-nitrophenol. (1982, May 11). Google Patents.
  • The separation of 2-nitrophenol, 4-nitrophenol and phenol. (n.d.). ResearchGate. Retrieved from [Link]

  • Column Chromatography-Separation of ortho & para Nitrophenols. (2021, June 27). YouTube. Retrieved from [Link]

  • Sodium 2-nitrophenolate - Cytokinin,6-ba,Plant Growth Hormones. (n.d.). Retrieved from [Link]

  • METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL. (1981, July 23). Google Patents.
  • 2-amino-4-nitrophenol - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Sodium p-nitrophenolate - AERU - University of Hertfordshire. (2026, February 5). Retrieved from [Link]

  • China Sodium 2-amino-4-nitrophenol Manufacturers, Suppliers, Factory - Free Sample. (n.d.). Retrieved from [Link]

  • Preparation method for 2-amino-4-nitrophenol. (2016, July 27). Google Patents.
  • 2-Amino-4-Nitrophenol Sodium Salt 80.0% | PureSynth. (n.d.). Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Sodium 2-Amino-4-Nitrophenol Market: Supporting Dye and Chemical Applications. (2026, February 4). Retrieved from [Link]

  • Sodium 2-Nitrophenolate | CAS 130-17-6 - Kajay Remedies. (n.d.). Retrieved from [Link]

  • High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. (1980, May). PubMed. Retrieved from [Link]

  • 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

optimizing reaction conditions for Sodium 2-amino-4-nitrophenolate formation

Topic: Optimization of Reaction Conditions for CAS 61702-43-0 Audience: Chemical Process Engineers, Medicinal Chemists, R&D Scientists Executive Summary Welcome to the Technical Support Center for Sodium 2-amino-4-nitrop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for CAS 61702-43-0 Audience: Chemical Process Engineers, Medicinal Chemists, R&D Scientists

Executive Summary

Welcome to the Technical Support Center for Sodium 2-amino-4-nitrophenolate . This guide moves beyond standard textbook preparations to address the specific kinetic, thermodynamic, and solubility challenges inherent in synthesizing this amphoteric nitro-compound.

Whether you are isolating the salt from the parent phenol or generating it in situ via selective reduction, the critical quality attributes (CQAs) are oxidative stability and regiochemical purity .

Module 1: The "Gold Standard" Formation Protocol

Use this protocol for the direct conversion of 2-amino-4-nitrophenol (parent) to its sodium salt.

The Challenge: The parent compound is amphoteric (contains both acidic phenol and basic amine). Using excess base can lead to hydration issues or oiling out, while insufficient base leaves insoluble free phenol.

Optimized Reaction Workflow
ParameterSpecificationRationale
Stoichiometry 1.00 : 1.02 (Phenol : NaOH)Slight excess (2%) ensures complete deprotonation without forming hygroscopic "wet" cakes.
Solvent System Ethanol (95%) / Water (5%)The "Anti-Solvent" Effect: The neutral phenol is soluble in hot ethanol; the sodium salt is significantly less soluble, driving precipitation.
Temperature 50°C

0-5°C
Dissolution at moderate heat prevents thermal decomposition; rapid cooling induces crystallization.
Atmosphere Nitrogen (

) Blanket
Critical: The amino group is highly susceptible to oxidation, turning the product from orange to dark purple/tar.
Step-by-Step Procedure
  • Inerting: Purge a jacketed reactor with

    
     for 15 minutes.
    
  • Dissolution: Charge 2-Amino-4-nitrophenol (1.0 eq) into Ethanol (10 vol relative to mass). Heat to 50°C until fully dissolved.

  • Salt Formation: Add Sodium Hydroxide (1.02 eq, 50% aq. solution) dropwise over 20 minutes.

    • Observation: The solution will darken slightly (deep orange/red) as the phenolate forms.

  • Crystallization: Cool the mixture to 0-5°C at a rate of 10°C/hour.

    • Note: If "oiling out" occurs, seed with pure crystal at 30°C.

  • Isolation: Filter under

    
     pressure. Wash with cold Ethanol. Dry under vacuum at 40°C.
    
Module 2: Synthesis via Selective Reduction (Zinin Reduction)

Use this guide if generating the precursor from 2,4-dinitrophenol.

The Mechanism: Selective reduction of the ortho-nitro group using sulfide reagents (Zinin Reduction). The para-nitro group is electronically stabilized and harder to reduce under these conditions.

Figure 1: Reaction pathway for the selective Zinin reduction of 2,4-dinitrophenol.

Module 3: Troubleshooting Guide (FAQ)
Q1: My product color is dark brown/black instead of orange-red. Is it ruined?

Diagnosis: Oxidative Degradation. Technical Insight: The free amine group is electron-rich and prone to oxidation by atmospheric oxygen, forming quinone-imine type impurities (tars). Corrective Action:

  • Immediate: Recrystallize from water containing 0.5% Sodium Dithionite (

    
    ) or Sodium Sulfite. These act as scavengers for oxidized species.
    
  • Prevention: Strictly exclude oxygen. Use degassed solvents.

Q2: I am seeing high levels of the isomer 4-amino-2-nitrophenol.

Diagnosis: Loss of Regioselectivity. Technical Insight: While sulfide reduction prefers the ortho-nitro group (due to hydrogen bonding with the phenol), high temperatures (>80°C) or uncontrolled pH can lead to reduction of the para-nitro group. Corrective Action:

  • Control pH: Maintain reaction pH between 8.0 and 9.0 using Ammonium Chloride buffers. High pH (>10) reduces selectivity.

  • Temperature: Do not exceed 70°C during the sulfide addition.

Q3: The salt is hygroscopic and sticking to the filter paper.

Diagnosis: Excess NaOH or trapped water. Technical Insight: Sodium 2-amino-4-nitrophenolate can form hydrates. Excess NaOH forms a hygroscopic film on the crystal surface. Corrective Action:

  • Wash Protocol: Wash the filter cake with Isopropanol (IPA) or Ethanol to displace water before drying.

  • Drying: Dry at 50°C under vacuum. Do not use desiccants that are acidic (like

    
    ) as they may protonate the salt.
    
Module 4: Decision Logic for Optimization

Figure 2: Troubleshooting logic tree for common experimental deviations.

References
  • Preparation of 2-amino-4-nitrophenol (Zinin Reduction Protocol). Organic Syntheses, Coll. Vol. 3, p.83 (1955); Vol. 25, p.5 (1945).

  • 2-Amino-4-nitrophenol Sodium Salt (CAS 61702-43-0) Properties. PubChem Compound Summary. National Center for Biotechnology Information.

  • Process for the preparation of 2-amino-4-nitrophenol. Google Patents (US4329503A). Describes the pH-controlled sulfide reduction method.

  • Toxicological Profile for Dinitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). Details metabolic reduction pathways and stability.

Optimization

Technical Support Center: Photostability &amp; Degradation of Sodium 2-amino-4-nitrophenolate

Executive Summary & Chemical Context Sodium 2-amino-4-nitrophenolate is a highly reactive amphoteric species. While often studied as a stable metabolite of dinitrophenols or as a dye intermediate, its stability in the so...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Sodium 2-amino-4-nitrophenolate is a highly reactive amphoteric species. While often studied as a stable metabolite of dinitrophenols or as a dye intermediate, its stability in the sodium salt form (phenolate) differs significantly from the neutral phenol.

At physiological or alkaline pH (where the sodium salt exists), the phenolate oxygen donates electron density into the ring, making the molecule highly susceptible to photo-oxidative attack and electrophilic substitution . Under UV light (specifically 300–370 nm), the compound undergoes rapid transformation driven by the oxidation of the ortho-amino group and direct ring cleavage.

This guide addresses the specific degradation pathways, analytical artifacts, and stabilization protocols required for rigorous study.

Degradation Pathways (Mechanistic Insight)

The degradation of Na-2A4NP under UV light is not a single linear event but a competition between three primary pathways. The dominance of one over the others depends heavily on pH and oxygen availability .

Pathway Visualization

DegradationPathways Start Sodium 2-amino-4-nitrophenolate (Na-2A4NP) QuinoneImine Pathway A: Oxidation (Quinone Imine Formation) Start->QuinoneImine UV + O2 (Fastest) RadicalAttack Pathway B: •OH Radical Attack (Ring Hydroxylation) Start->RadicalAttack UV (High Energy) AzoDimer Pathway C: Azo Coupling (Dimerization) Start->AzoDimer Conc. Dependent Polymer Polymeric Aggregates (Dark Precipitates) QuinoneImine->Polymer Polymerization RingOpen Ring Cleavage (Muconic/Maleic Acid Derivs) RadicalAttack->RingOpen Oxidation Mineral Mineralization (CO2 + H2O + NO3-) RingOpen->Mineral

Figure 1: Primary degradation vectors for Na-2A4NP. Pathway A is the dominant cause of immediate color change (browning).

Detailed Mechanism Description
  • Pathway A: Photo-Oxidation (The "Browning" Effect)

    • Mechanism: The electron-rich phenolate facilitates the oxidation of the ortho-amino group (-NH₂) into a hydroxylamine (-NHOH) and subsequently into a quinone imine structure.

    • Observation: This pathway is responsible for the solution turning from yellow/orange to dark brown or purple. These intermediates are highly electrophilic and readily polymerize.

    • Causality: Driven by dissolved oxygen and accelerated by alkaline pH (which stabilizes the phenolate).

  • Pathway B: Ring Cleavage (Mineralization)

    • Mechanism: Direct absorption of UV photons generates singlet oxygen or hydroxyl radicals (•OH) from water.[1][2] These radicals attack the aromatic ring, leading to hydroxylation (formation of diols) and eventual ring opening.

    • Products: Small organic acids (maleic acid, fumaric acid, oxalic acid) and inorganic nitrate.

  • Pathway C: Azo Coupling

    • Mechanism: Excited state molecules can dimerize through the amino/nitro groups, forming azo (-N=N-) or azoxy linkages.

    • Observation: Appearance of high molecular weight peaks in LC-MS (M+M).

Troubleshooting Guide (Q&A Format)

Category 1: Sample Instability & Color Change

Q: My stock solution of Na-2A4NP turns dark brown within hours, even under ambient light. Is the compound impure?

  • Diagnosis: Likely auto-oxidation , not necessarily impurity. The sodium salt form renders the amine group highly reactive toward oxygen.

  • Root Cause: At pH > 7.6 (the pKa of the phenolic hydroxyl), the molecule exists as a phenolate anion. This increases electron density, lowering the oxidation potential of the amine.

  • Solution:

    • Acidify: Store stock solutions in a slightly acidic buffer (pH 4–5) to protonate the phenolate to the neutral phenol, which is significantly more stable.

    • Deoxygenate: Sparge buffers with Nitrogen or Argon for 15 minutes before preparation.

    • Amber Glass: Strict exclusion of light is mandatory.

Q: I see a new peak at [M-2] in my Mass Spec data after UV exposure. What is this?

  • Diagnosis: Formation of the Quinone Imine .

  • Mechanism: Loss of 2 protons/electrons from the aminophenol moiety (Oxidation).

  • Significance: This is the precursor to the dark polymeric sludge often seen in degraded samples.

Category 2: HPLC/Analytical Anomalies

Q: My HPLC peaks are tailing significantly, making quantification of degradation difficult.

  • Diagnosis: Secondary interaction with silanols due to the amphoteric nature of the molecule.

  • Root Cause: Na-2A4NP has both a basic amine and an acidic phenol. Standard C18 columns often yield tailing for such zwitterionic-like species.

  • Solution:

    • Mobile Phase Modifier: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both mobile phases to suppress silanol ionization and protonate the amine.

    • Column Selection: Switch to a column with embedded polar groups (e.g., Waters XBridge Shield RP18 or Phenomenex Synergi Polar-RP) or a mixed-mode column (e.g., SIELC Primesep 100) specifically designed for aminophenols [1, 5].

Q: I am detecting "Ghost Peaks" in blank injections after running degraded samples.

  • Diagnosis: Carryover of azo-dimers or polymers.

  • Root Cause: The oxidative polymerization products (Pathway A) are highly lipophilic and stick to the injector needle or column frit.

  • Solution: Implement a needle wash step with 50:50 Acetonitrile:Isopropanol between injections.

Experimental Protocol: Validated Photostability Assay

Use this protocol to generate reproducible degradation data, minimizing variables like temperature or pH drift.

Workflow Diagram

Protocol Step1 1. Prep Stock (1 mM in pH 4.0 Acetate Buffer) Step2 2. Aliquot (Quartz Cuvettes) Step1->Step2 Step3 3. Irradiation (Xe Arc Lamp, 300-400nm) Step2->Step3 Step4 4. Quench (Add Ascorbic Acid + Dark) Step3->Step4 Timepoints: 0, 15, 30, 60 min Step5 5. Analysis (HPLC-DAD @ 280nm) Step4->Step5

Figure 2: Step-by-step workflow for assessing UV degradation kinetics.

Detailed Steps
  • Buffer Preparation (Critical):

    • Do not use unbuffered water. The pH will drift as degradation produces organic acids (Pathway B), altering the degradation rate mid-experiment.

    • Recommended: 10 mM Ammonium Acetate adjusted to pH 5.0 (balance between solubility and stability).

  • Light Source Standardization:

    • Use a Xenon arc lamp (simulated sunlight) or a specific UV-A reactor (365 nm).

    • Control: Wrap one cuvette in aluminum foil and place it inside the reactor to control for thermal degradation vs. photodegradation.

  • Quenching:

    • Photoreactions can continue via radical propagation even after the light is off.

    • Action: Immediately dilute the aliquot into mobile phase containing an antioxidant (e.g., 5 mM Ascorbic Acid) if analyzing for the primary amine, or simply inject immediately if analyzing total degradation.

  • Quantification:

    • Monitor absorbance decay at 370 nm (characteristic of the nitro-amine chromophore) and product formation at 280 nm (general aromatic).

Quantitative Data Summary

Typical degradation kinetics observed under simulated solar irradiation (Xe lamp, 500W/m²).

ParameterConditionHalf-Life (

)
Major Product
pH 4.0 Acidic (Phenol form)~120 minsHydroxylated species
pH 7.0 Neutral~45 minsQuinone Imines
pH 9.0 Alkaline (Phenolate form)< 15 minsPolymers/Azo dimers
Deoxygenated N2 SpargedExtended (>3 hrs)Reduced amines

References

  • PubChem. (2023). 2-Amino-4-Nitrophenol Compound Summary. National Library of Medicine. Available at: [Link]

  • Sielc Technologies. (2018). Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column. Available at: [Link]

  • Ou, O., et al. (2018). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2. Frontiers in Chemistry. Available at: [Link]

  • Organic Syntheses. (1945). 2-Amino-4-nitrophenol Preparation. Coll. Vol. 3, p.83. Available at: [Link]

  • Sielc Technologies. (2023). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Oxidation of Sodium 2-amino-4-nitrophenolate Solutions

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with Sodium 2-amino-4-nitrophenolate solutions. Here, we address the common challenge of oxidative...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with Sodium 2-amino-4-nitrophenolate solutions. Here, we address the common challenge of oxidative degradation and offer troubleshooting strategies and frequently asked questions to ensure the stability and integrity of your experiments.

The Challenge: Understanding the Instability of Sodium 2-amino-4-nitrophenolate

Sodium 2-amino-4-nitrophenolate, a compound with both an amino and a phenolate group, is highly susceptible to oxidation. Exposure to atmospheric oxygen can lead to the formation of colored degradation products, compromising the purity and efficacy of the compound in downstream applications. This oxidative instability is a significant concern in experimental and manufacturing settings.

The core of the issue lies in the electron-rich nature of the aminophenol structure. The phenolate group is readily oxidized, and the amino group can further facilitate oxidative processes. This degradation can be accelerated by several factors, including:

  • Exposure to Air (Oxygen): The primary driver of oxidation.

  • Light: Can provide the energy to initiate oxidative reactions.

  • Elevated Temperatures: Increases the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Can act as catalysts in the oxidation process.

  • Incompatible Materials: Contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides can lead to degradation.[1][2][3]

Troubleshooting Common Issues

This section addresses specific problems you may encounter during your work with Sodium 2-amino-4-nitrophenolate solutions.

Issue 1: Rapid Discoloration of the Solution (Yellow to Brown/Dark)
  • Possible Cause: This is a classic sign of oxidation. The initial yellow color of the 2-amino-4-nitrophenolate ion can darken as oxidation products, such as quinone-imine species, are formed.

  • Immediate Action:

    • Immediately blanket the solution with an inert gas like nitrogen or argon.

    • Protect the solution from light by wrapping the container in aluminum foil or using an amber-colored vial.

    • Store the solution at a reduced temperature (e.g., in a refrigerator), if compatible with the solvent.

Issue 2: Inconsistent Experimental Results or Appearance of Unexpected Peaks in HPLC Analysis
  • Possible Cause: Degradation of your Sodium 2-amino-4-nitrophenolate stock solution is a likely culprit. The presence of oxidation byproducts will lead to variability in your assays and the appearance of new peaks in your chromatogram.

  • Solution:

    • Prepare Fresh Solutions: Whenever possible, prepare solutions of Sodium 2-amino-4-nitrophenolate immediately before use.

    • Incorporate an Antioxidant: Add a suitable antioxidant to your solvent before dissolving the compound. Ascorbic acid or sodium metabisulfite are effective choices for aqueous solutions.

    • Validate Solution Stability: If a stock solution must be stored, perform a stability study by analyzing aliquots over time via HPLC to determine the acceptable storage duration under your specific conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid Sodium 2-amino-4-nitrophenolate?

A1: Solid Sodium 2-amino-4-nitrophenolate should be stored in a tightly closed container in a cool, dark, dry, and well-ventilated area.[4][5] To maximize shelf life, storing it under an inert atmosphere of nitrogen or argon is highly recommended.[2][3]

Q2: What is the most effective way to prepare a stable aqueous solution of Sodium 2-amino-4-nitrophenolate for my experiments?

A2: The most effective method involves a combination of deoxygenation and the use of an antioxidant. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: Which antioxidant should I use, and at what concentration?

A3: The choice of antioxidant depends on your solvent system and experimental requirements.

AntioxidantRecommended Concentration (w/v)Solvent CompatibilityNotes
Sodium Metabisulfite 0.01 - 1.0%AqueousA strong reducing agent effective in preventing oxidation.[6]
Sodium Sulfite 0.05 - 1.0%AqueousUsed during the synthesis of 2-amino-4-nitrophenol to prevent oxidation.[7][8]
Ascorbic Acid (Vitamin C) 0.02 - 0.1%Aqueous, AlcoholA common and effective antioxidant for pharmaceutical preparations.[6]
Butylated Hydroxytoluene (BHT) 0.005 - 0.02%Oils, Organic SolventsA phenolic antioxidant suitable for non-aqueous systems.[6][9]

Q4: Can I use a Schlenk line or a glovebox to handle Sodium 2-amino-4-nitrophenolate solutions?

A4: Absolutely. For highly sensitive experiments where even trace oxidation is a concern, using a Schlenk line or a glovebox provides the most robust protection against atmospheric oxygen. These techniques are standard practice for handling air-sensitive reagents.

Q5: How can I monitor the oxidation of my solution?

A5: UV-Vis spectroscopy is a straightforward method to monitor for changes in the solution. The formation of 4-nitrophenolate ions from 4-nitrophenol is accompanied by a color change and a shift in the absorbance peak, and similar principles can be applied to monitor the degradation of your compound.[10] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method to separate and quantify the parent compound and its degradation products.[11][12]

Visualizing the Workflow: Preventing Oxidation

The following diagram illustrates the key steps to mitigate the oxidation of Sodium 2-amino-4-nitrophenolate solutions.

Oxidation_Prevention_Workflow cluster_preparation Solution Preparation cluster_handling_storage Handling & Storage cluster_analysis Analysis prep_start Start: Prepare Solvent deoxygenate Deoxygenate Solvent (e.g., N2/Ar sparging) prep_start->deoxygenate add_antioxidant Add Antioxidant (e.g., Sodium Metabisulfite) deoxygenate->add_antioxidant dissolve Dissolve Sodium 2-amino-4-nitrophenolate add_antioxidant->dissolve inert_atmosphere Maintain Inert Atmosphere (N2/Ar blanket) dissolve->inert_atmosphere protect_light Protect from Light (Amber vials/foil) inert_atmosphere->protect_light cold_storage Store at Low Temperature (Refrigerate if possible) protect_light->cold_storage hplc_analysis Use Freshly Prepared Solution for Experiments cold_storage->hplc_analysis monitor_stability Monitor Stability (HPLC/UV-Vis) hplc_analysis->monitor_stability

Caption: Workflow for preparing and handling oxidation-sensitive solutions.

Experimental Protocol: Preparation of a Stabilized Aqueous Solution of Sodium 2-amino-4-nitrophenolate

This protocol outlines a detailed procedure for preparing a stable solution of Sodium 2-amino-4-nitrophenolate for laboratory use.

Materials:

  • Sodium 2-amino-4-nitrophenolate

  • High-purity water (e.g., Milli-Q or deionized)

  • Sodium metabisulfite

  • Nitrogen or Argon gas supply with a sparging tube

  • Schlenk flask or a standard flask with a septum-sealed sidearm

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Glassware Preparation: Ensure all glassware is clean and dry. For highly sensitive applications, oven-drying the glassware to remove adsorbed moisture is recommended.

  • Solvent Deoxygenation:

    • Place the desired volume of high-purity water and a magnetic stir bar into the flask.

    • Seal the flask and insert a needle connected to the inert gas supply, ensuring the needle tip is below the solvent surface.

    • Insert a second, shorter needle to act as a gas outlet.

    • Bubble the inert gas through the solvent for at least 30 minutes with gentle stirring to remove dissolved oxygen.

  • Antioxidant Addition:

    • While maintaining a positive pressure of inert gas, briefly remove the gas outlet needle and add the calculated amount of sodium metabisulfite to achieve the desired concentration (e.g., 0.1% w/v).

    • Reseal the flask and allow the antioxidant to dissolve completely.

  • Dissolution of Sodium 2-amino-4-nitrophenolate:

    • Weigh the required amount of Sodium 2-amino-4-nitrophenolate in a separate container.

    • Under a positive flow of inert gas, quickly add the solid compound to the deoxygenated, antioxidant-containing solvent.

    • Seal the flask and stir until the compound is fully dissolved.

  • Storage:

    • If the solution is to be stored, maintain it under a positive pressure of inert gas.

    • Wrap the flask with aluminum foil or transfer the solution to an amber-colored storage vessel.

    • Store the solution in a cool, dark place, such as a refrigerator, provided the solvent system is compatible with low temperatures.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet: Sodium 4-Nitrophenoxide, Hydrate, 98% (On Dry Basis). Retrieved from [Link]

  • Bayer AG. (1982). Process for the preparation of 2-amino-4-nitrophenol. U.S.
  • Bayer AG. (1981). Process for the preparation of 2-amino-4-nitrophenol.
  • BriefingWire. (2026, February 4). Sodium 2-Amino-4-Nitrophenol Market: Supporting Dye and Chemical Applications. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-nitrophenol. Retrieved from [Link]

  • PubMed. (2022). [Simultaneous determination of three components of sodium nitrophenolate in foodstuffs of animal origin by high performance liquid chromatography-tandem mass spectrometry using atmospheric pressure chemical ionization]. Retrieved from [Link]

  • Google Patents. (n.d.). METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL.
  • Patsnap. (2016, July 27). Preparation method for 2-amino-4-nitrophenol. Retrieved from [Link]

  • Xiamen Interchem Co., Ltd. (n.d.). China Sodium 2-amino-4-nitrophenol Manufacturers, Suppliers, Factory - Free Sample. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • ACS Omega. (2024, July 25). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]

  • Sredstva Regionale Chemie Pvt. Ltd. (n.d.). Antioxidants in pharma formulations. Retrieved from [Link]

  • Fagron Academy. (n.d.). Stabilization of Oxidation Prone Ingredients. Retrieved from [Link]

  • International Journal of Chemical Studies. (2016, August 19). Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. Retrieved from [Link]

  • MDPI. (2025, November 2). Safety and Process Intensification of Catalytic Reduction of 4-Nitophenol Using Sodium Borohydride in Flow Microreactor System. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways for 4-nitrophenol based on this study. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Scheme for the formation of 4-nitrophenolate ions upon the addition.... Retrieved from [Link]

  • International Journal of Environmental Science and Development. (n.d.). Degradation of 4-Nitrophenol from industerial wastewater by nano catalytic Ozonation. Retrieved from [Link]

  • SI Group, Inc. (2021, September 23). ANTIOXIDANT SOLUTIONS FOR POLYURETHANE APPLICATIONS. Retrieved from [Link]

  • ResearchGate. (2010, March 1). (PDF) Electrochemical oxidative determination of 4-nitrophenol based on a glassy carbon electrode modified with a hydroxyapatite nanopowder. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Scheme for the formation of 4-nitrophenolate ions upon the addition.... Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Poor Solubility of Sodium 2-amino-4-nitrophenolate

Welcome to the Technical Support Center for Sodium 2-amino-4-nitrophenolate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Sodium 2-amino-4-nitrophenolate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in chemical principles to ensure the successful integration of Sodium 2-amino-4-nitrophenolate into your workflows.

Introduction to Sodium 2-amino-4-nitrophenolate and its Solubility Profile

Sodium 2-amino-4-nitrophenolate is a yellow-brown crystalline solid often used as an intermediate in the synthesis of dyes and pharmaceuticals.[1] As a sodium salt of a phenol, it is anticipated to have better aqueous solubility compared to its non-ionic counterpart, 2-amino-4-nitrophenol. However, its aromatic nature and the presence of a nitro group can still lead to solubility challenges in certain solvent systems and under specific experimental conditions. Understanding the interplay of pH, solvent polarity, and temperature is critical to effectively work with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my Sodium 2-amino-4-nitrophenolate not dissolving in water?

While Sodium 2-amino-4-nitrophenolate is a salt and thus expected to be water-soluble, several factors can hinder its dissolution. The hydrophobic character of the nitrophenyl ring can counteract the solubilizing effect of the ionic phenolate and the polar amino group.[2] Additionally, the pH of your deionized water can be slightly acidic due to dissolved atmospheric CO2, which could potentially protonate the amino group and affect solubility.

Q2: What is the expected solubility of Sodium 2-amino-4-nitrophenolate in common organic solvents?

This compound is expected to be soluble in polar organic solvents. This is due to the presence of polar functional groups (amino, nitro, and the phenolate) that can interact favorably with polar solvent molecules.[3] Solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are likely to be effective.[4][5] It will likely exhibit low solubility in non-polar solvents like hexanes or toluene.

Q3: How does pH influence the solubility of Sodium 2-amino-4-nitrophenolate?

The solubility of this compound is significantly influenced by pH due to the presence of an amino group. The parent compound, 2-amino-4-nitrophenol, has two pKa values: approximately 3.1 for the protonated amino group and 7.6 for the phenolic proton.[3] Since you are working with the sodium salt, the phenolic group is already deprotonated. However, the amino group can be protonated in acidic conditions. In highly acidic solutions (pH < 3), the formation of the ammonium salt (-NH3+) will likely increase its aqueous solubility. Conversely, in neutral to moderately basic solutions, the free amino group is present.

Q4: Can I heat the solution to improve solubility?

For many compounds, solubility increases with temperature.[6] Gentle heating of the solvent while stirring can be an effective method to dissolve Sodium 2-amino-4-nitrophenolate. However, it is crucial to be aware of the compound's thermal stability. Prolonged heating at high temperatures could lead to degradation. It is recommended to start with gentle warming (e.g., 40-50°C) and monitor for any color change that might indicate decomposition.

Troubleshooting Guide: Step-by-Step Solutions for Poor Solubility

This section provides a systematic approach to resolving solubility issues with Sodium 2-amino-4-nitrophenolate.

Problem 1: The compound does not dissolve in the desired aqueous buffer.

Initial Assessment:

  • Verify Compound Identity and Purity: Ensure the material is indeed Sodium 2-amino-4-nitrophenolate and check for any visible impurities.

  • Check the pH of the Buffer: Measure the pH of your final solution. The pH might have shifted upon the addition of the compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor aqueous solubility.

Detailed Steps:

  • pH Adjustment:

    • Rationale: As discussed in the FAQs, the protonation state of the amino group is pH-dependent. Adjusting the pH can significantly alter the compound's charge and, consequently, its interaction with water.

    • Protocol:

      • Prepare a suspension of the compound in the aqueous buffer.

      • While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH. Monitor the pH continuously. Observe if the solid dissolves as the pH decreases.

      • Alternatively, if working in a neutral or slightly acidic buffer, you can try making the solution slightly more basic (e.g., with 0.1 M NaOH) to ensure the amino group remains unprotonated, though this is less likely to be the primary issue for the sodium salt.

  • Gentle Heating:

    • Rationale: Increasing the kinetic energy of the solvent molecules can help break the crystal lattice of the solid and facilitate dissolution.[6]

    • Protocol:

      • In a suitable vessel, heat the aqueous buffer to 40-50°C while stirring.

      • Gradually add the Sodium 2-amino-4-nitrophenolate to the warm solvent.

      • Maintain the temperature and continue stirring for a set period (e.g., 15-30 minutes).

      • Allow the solution to cool to room temperature and observe for any precipitation. If precipitation occurs, the increased solubility was only temporary at the higher temperature.

  • Co-solvent System:

    • Rationale: A co-solvent is a water-miscible organic solvent that can increase the solubility of poorly water-soluble compounds by reducing the overall polarity of the solvent system.

    • Protocol:

      • Start with the compound in the aqueous buffer.

      • While stirring, slowly add a water-miscible organic solvent such as ethanol, methanol, or DMSO dropwise.

      • Observe for dissolution. Note the approximate ratio of co-solvent to aqueous buffer required to achieve complete dissolution.

      • Be mindful that the addition of a co-solvent can affect the biological activity or the outcome of subsequent reactions. It is essential to run appropriate controls.

  • Use of Surfactants:

    • Rationale: Surfactants form micelles in aqueous solutions, which can encapsulate hydrophobic molecules, thereby increasing their apparent solubility.[7][8] This is particularly relevant for dye-like molecules.

    • Protocol:

      • Prepare a dilute stock solution of a non-ionic surfactant (e.g., Tween® 20 or Triton™ X-100) in your aqueous buffer.

      • Add the surfactant solution to your compound suspension at a concentration above the surfactant's critical micelle concentration (CMC).

      • Stir the mixture and observe for dissolution.

Problem 2: The compound precipitates out of solution during the experiment.

Possible Causes and Solutions:

  • Temperature Change: If the solution was prepared with heating, a decrease in temperature can lead to precipitation.

    • Solution: Maintain the experimental temperature at or near the temperature at which the compound was dissolved. If this is not feasible, consider preparing a more dilute solution or using a co-solvent system that provides better solubility at lower temperatures.[9]

  • Change in pH: The addition of other reagents may have altered the pH of the solution, causing the compound to become less soluble.

    • Solution: Monitor the pH of your reaction mixture. If a significant change is observed, you may need to use a stronger buffer system or adjust the pH back to the optimal range for solubility.

  • Common Ion Effect: The presence of other salts in your reaction mixture could decrease the solubility of your compound.

    • Solution: Try to minimize the concentration of other salts in your solution. If this is not possible, you may need to increase the volume of the solvent or use a co-solvent.

Data Summary

Solvent Class Examples Expected Solubility Rationale
Polar Protic Water, Ethanol, MethanolModerate to HighThe polar functional groups can form hydrogen bonds with the solvent. Solubility in water is highly pH-dependent.[3][4]
Polar Aprotic DMSO, DMF, AcetoneHighThese solvents are effective at solvating polar molecules.[4][5]
Non-polar Hexanes, TolueneVery Low / InsolubleThe high polarity of the compound makes it incompatible with non-polar solvents.

Experimental Protocols

Protocol 1: Systematic Solubility Assessment

This protocol provides a structured approach to determining the solubility of Sodium 2-amino-4-nitrophenolate in a new solvent system.

  • Preparation: Weigh out a small, known amount of the compound (e.g., 10 mg) into a series of vials.

  • Solvent Addition: To each vial, add a measured volume of the test solvent (e.g., 1 mL) in increments (e.g., 0.2 mL).

  • Mixing: After each addition, cap the vial and vortex or stir vigorously for 1-2 minutes.

  • Observation: Visually inspect for complete dissolution.

  • Equilibration: If the compound does not dissolve at room temperature, allow the vials to equilibrate for a longer period (e.g., 24 hours) with continuous agitation.

  • Temperature Effect (Optional): If still insoluble, gently warm the vial in a water bath and observe any changes.

  • Quantification: If an estimate of solubility is required, continue adding the solvent until complete dissolution is achieved and record the total volume used.

Protocol 2: Preparation of a Stock Solution Using a Co-solvent
  • Initial Dissolution: Attempt to dissolve the required amount of Sodium 2-amino-4-nitrophenolate in the primary solvent (e.g., water or buffer).

  • Co-solvent Titration: If the compound does not fully dissolve, add a miscible co-solvent (e.g., DMSO or ethanol) dropwise while stirring vigorously.

  • Complete Dissolution: Continue adding the co-solvent until the solution becomes clear.

  • Final Volume: Adjust to the final desired volume with the primary solvent.

  • Documentation: Record the final ratio of the co-solvent to the primary solvent. This is critical for reproducibility.

Visualization of Key Concepts

Caption: Key factors and strategies for managing solubility.

References

  • PubChem. (n.d.). 2-Amino-4-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • China Sodium 2-amino-4-nitrophenol Manufacturers, Suppliers, Factory - Free Sample. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Solubilization of Hydrophobic Dyes in Surfactant Solutions. Retrieved from [Link]

  • MIT-IVY. (2020, December 30). News - How to improve the solubility of acid dyes. Retrieved from [Link]

  • PMC. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemRxiv. (n.d.). π holes in water: Solvation of phenol, aniline, and p-nitrophenol substituted aromatics. Retrieved from [Link]

  • Quora. (2024, July 6). How can you explain using structure the difference in solubility between o-nitrophenol and P. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, June 13). Solubility of p-nitrophenol in various substances? Retrieved from [Link]

  • Solubility of Things. (n.d.). Phenol. Retrieved from [Link]

  • Agrochemicals,Plant Growth Regulators, Compound Sodium Nitrophenolate. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • ACS Omega. (2021, March 23). Development of Water Solubility of 2-Phenylsulfanylhydroquinone Dimer Dye. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • PMC. (2021, March 23). Development of Water Solubility of 2-Phenylsulfanylhydroquinone Dimer Dye. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A Case Study of Dye Intermediate Production Wastewater Treatment Project. Retrieved from [Link]

  • ResearchGate. (2022, January 24). A Case Study of Dye Intermediate Production Wastewater Treatment Project. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 2-Amino-4-nitrophenol. Retrieved from [Link]

  • Chemical Database. (n.d.). 4-nitrophenol. Retrieved from [Link]

  • ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

Sources

Troubleshooting

interference of metal ions in Sodium 2-amino-4-nitrophenolate reactions

Topic: Troubleshooting Metal Ion Interference in Reaction Systems Executive Summary Sodium 2-amino-4-nitrophenolate (CAS 61702-43-0) acts as a bidentate ligand capable of forming stable coordinate covalent bonds with tra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Metal Ion Interference in Reaction Systems

Executive Summary

Sodium 2-amino-4-nitrophenolate (CAS 61702-43-0) acts as a bidentate ligand capable of forming stable coordinate covalent bonds with transition metal ions through its phenolate oxygen and amine nitrogen. While this property is useful in specific analytical applications, it presents a critical interference vector in organic synthesis, dye manufacturing, and agricultural formulation.

Contamination with transition metals (particularly Cu²⁺, Fe³⁺, Co²⁺ ) triggers two primary failure modes:

  • Irreversible Complexation: Formation of insoluble or inactive metal-organic frameworks (MOFs).

  • Redox Cycling: Catalytic oxidation of the aminophenol moiety, leading to rapid degradation and generation of reactive oxygen species (ROS).

This guide provides field-proven troubleshooting steps to diagnose, isolate, and neutralize these interferences.

Diagnostic Hub: Common Issues & Immediate Solutions

Q1: My reaction solution turned from bright red/orange to a dark brown/black sludge immediately upon mixing. What happened?

Diagnosis: Oxidative Degradation catalyzed by Copper or Iron. Technical Insight: 2-amino-4-nitrophenol derivatives are redox-active.[1][2] Trace amounts of Cu²⁺ or Fe³⁺ act as catalysts, shuttling electrons and facilitating the oxidation of the aminophenol to a quinone imine structure. This process generates reactive oxygen species (ROS) which further degrade your reagent into dark, polymerized byproducts. Immediate Action:

  • Check the water source. Resistivity must be >18 MΩ·cm.

  • Add a radical scavenger or antioxidant (e.g., Ascorbic Acid) if compatible with your downstream chemistry.

  • See Protocol A (Chelation Masking).

Q2: I observe a fine, colored precipitate (greenish or dull red) that does not dissolve upon heating.

Diagnosis: Metal Chelation Precipitate. Technical Insight: You have formed a neutral, insoluble inner complex. The 2-amino-4-nitrophenolate anion (


) reacts with divalent metals (

) to form neutral

species which precipitate out of aqueous solution.
  • Green/Blue ppt: Likely Copper (Cu²⁺) or Nickel (Ni²⁺).

  • Dull Red/Brown ppt: Likely Cobalt (Co²⁺) or Iron (Fe³⁺). Immediate Action:

  • Filter the solution.

  • Test the filtrate's pH. Lowering pH (acidification) often releases the metal by protonating the phenolate, but this converts your sodium salt back to the free phenol (solubility drops).

  • See Protocol B (Feedstock Purification).

Q3: My catalytic reduction (using NaBH₄) has stalled or shows poor kinetics.

Diagnosis: Catalyst Poisoning. Technical Insight: If you are reducing the nitro group or using the compound as a substrate, free metal ions in the solution can adsorb onto your noble metal catalyst (Pd/C, Pt, or Au nanoparticles), blocking active sites. Alternatively, the 2-amino-4-nitrophenolate itself may be over-coordinating to the catalyst surface, preventing turnover. Immediate Action:

  • Increase catalyst loading.

  • Pre-treat the solvent with a resin scavenger (e.g., Chelex 100) to remove background metal ions before adding the catalyst.

Technical Deep Dive: The Interference Mechanism

The interference is driven by the "O,N" chelating motif. The adjacent amino (-NH₂) and phenolate (-O⁻) groups create a "bite angle" perfect for binding transition metals.

Visualization: Interference Pathways

The following diagram illustrates the two competing pathways: desirable reaction vs. metal interference.

MetalInterference cluster_0 Interference Zone Reagent Sodium 2-amino-4-nitrophenolate (Active Reagent) Complex Metal-Ligand Complex (Precipitation/Inactivation) Reagent->Complex Chelation (High pH) Redox Redox Cycling (Quinone Imine + ROS) Reagent->Redox Catalytic Oxidation (Trace Cu/Fe) Product Target Product (Dye/Drug/Agro) Reagent->Product Normal Reaction path Metal Contaminant Metal Ion (Cu²⁺, Fe³⁺, Co²⁺) Metal->Complex Binds O,N sites Metal->Redox Catalyzes e- transfer Degradation Dark Sludge/Polymers (Yield Loss) Complex->Degradation Irreversible loss Redox->Degradation Polymerization

Caption: Figure 1. Dual interference pathways: Direct chelation leading to precipitation (top) and metal-catalyzed oxidative degradation (bottom).

Quantitative Risk Assessment

Not all metals pose the same threat.[3] The Irving-Williams Series dictates the stability of these complexes. Use this table to assess the risk level of your specific contaminants.

Metal IonInterference RiskVisual IndicatorMechanismStability Constant (Est.)[4]
Cu²⁺ Critical Green/Blue solution or pptRedox Cycling + Strong ChelationLog K > 12
Fe³⁺ Critical Dark Brown/Black sludgeOxidative DegradationLog K ~ 10-11
Ni²⁺ HighGreen precipitateStable Chelation (Inert)Log K ~ 9-10
Co²⁺ HighReddish-brown pptChelationLog K ~ 8-9
Zn²⁺ ModerateWhite/Colorless pptChelationLog K ~ 7-8
Ca²⁺/Mg²⁺ LowTurbidity in hard waterWeak InteractionLog K < 4

Mitigation Protocols

Protocol A: Chelation Masking (In-Situ)

Use this when you cannot purify the starting material and must run the reaction in the presence of trace metals.

Reagents:

  • DTPA (Diethylenetriaminepentaacetic acid): Preferred for Fe³⁺/Cu²⁺.

  • EDTA (Disodium salt): General purpose.

  • Citrate: Eco-friendly, effective for Fe³⁺ at low pH.

Workflow:

  • Calculate Load: Estimate metal concentration (e.g., via ICP-MS). If unknown, assume 50 ppm.

  • Stoichiometry: Add masking agent at 1.5x molar excess relative to the estimated metal content.

    • Note: Do not use a large excess of EDTA if your downstream reaction involves a metal catalyst, as it will strip the catalyst.

  • Order of Addition: Dissolve the masking agent in the solvent BEFORE adding the Sodium 2-amino-4-nitrophenolate. This prevents the initial "flash" oxidation or precipitation.

  • pH Adjustment: Ensure pH is within the optimal range for the masker (pH 4-8 for EDTA/DTPA).

Protocol B: Feedstock Purification (Recrystallization)

Use this to reclaim high-purity reagent from a contaminated batch.

Methodology:

  • Dissolution: Dissolve crude Sodium 2-amino-4-nitrophenolate in boiling water (approx. 10-15 mL per gram).

  • Sulfide Treatment (Optional but recommended for heavy metals): Add 1-2% (w/w) Sodium Sulfide (

    
    ). This precipitates heavy metals as insoluble sulfides (
    
    
    
    ).
  • Filtration: Add Activated Charcoal (Norit) to absorb organic impurities and filter the hot solution through a pre-heated Büchner funnel (Celite pad recommended).

  • Crystallization: Allow the filtrate to cool slowly to 4°C. The sodium salt or the free phenol (if acidified) will crystallize out, leaving metal impurities in the mother liquor.

  • Wash: Wash crystals with ice-cold ethanol to remove residual mother liquor.

Troubleshooting Decision Tree

Follow this logic flow to resolve interference issues during experimentation.

Troubleshooting Start Start: Reaction Anomaly Detected CheckColor Is the solution dark/black? Start->CheckColor CheckPpt Is there a precipitate? CheckColor->CheckPpt No Oxidation Issue: Oxidative Degradation (Cu/Fe Contamination) CheckColor->Oxidation Yes Chelation Issue: Metal Complexation (Ni/Co/Zn Contamination) CheckPpt->Chelation Yes (Colored ppt) CheckPpt2 Is Yield Low? CheckPpt->CheckPpt2 No ActionOx Action: Add Antioxidant (Ascorbate) + DTPA Masking Agent Oxidation->ActionOx ActionChel Action: Check pH. Add EDTA or Filter Precipitate Chelation->ActionChel CatalystPoison Issue: Catalyst Poisoning CheckPpt2->CatalystPoison Yes ActionResin ActionResin CatalystPoison->ActionResin Action: Pre-treat with Chelex Resin

Caption: Figure 2. Step-by-step decision matrix for diagnosing metal interference.

References

  • Coordination Chemistry of Aminophenols: Hassan, S. A., & Hassan, W. F. (2022). Structural and Spectral studies of new mixed Ligand complexes for 2-Amino-4-nitrophenol with some Metallic ions. Research Journal of Pharmacy and Technology.

  • Redox Activity & Copper Interference: Murakami, K., et al. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species.[1][2][5] Molecular and Cellular Biochemistry.

  • Synthesis & Purification Protocols: Organic Syntheses, Coll. Vol. 3, p.83 (1955); Vol. 25, p.5 (1945). Preparation of 2-Amino-4-nitrophenol.

  • Metal Removal Methodologies: Anderson, N. G. (2014). Removing Metal Ions from Reactors.[6] Anderson's Process Solutions.

Sources

Optimization

optimizing concentration of Sodium 2-amino-4-nitrophenolate for plant growth

Technical Support Center: Sodium 2-amino-4-nitrophenolate Optimization Status: Active | Ticket ID: R&D-PGR-OPT-001 User Role: Senior Application Scientist Subject: Experimental Optimization of Sodium 2-amino-4-nitropheno...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sodium 2-amino-4-nitrophenolate Optimization Status: Active | Ticket ID: R&D-PGR-OPT-001

User Role: Senior Application Scientist Subject: Experimental Optimization of Sodium 2-amino-4-nitrophenolate (CAS 61702-43-0) for Plant Growth Context: Research & Development (Non-Standard Application)

Critical Compound Verification (Start Here)

Q: Is this the same as "Atonik" or commercial Sodium Nitrophenolate? A: No. This is the most common error in experimental design regarding this class of compounds.

  • Commercial "Atonik" is a mixture of Sodium 2-nitrophenolate, Sodium 4-nitrophenolate, and Sodium 5-nitroguaiacolate. These are nitro compounds.[1]

  • Your Compound (Sodium 2-amino-4-nitrophenolate) contains an amino group (-NH2) in addition to the nitro group. It is primarily known as a dye intermediate (Acid Brown RH precursor) and has distinct redox properties [1].

Implication: You are working with a New Chemical Entity (NCE) in the context of plant physiology. You cannot simply copy Atonik dosages; you must run a de novo dose-response screen. The amino group significantly alters the pKa and potential phytotoxicity compared to standard nitrophenolates.

Module 1: Solution Preparation & Stability

Q: My stock solution is precipitating or changing color. What is happening? A: This compound is a salt of a weak acid/base amphoteric system. Stability is strictly pH-dependent.

  • The Chemistry: The "Sodium" salt form implies it is stabilized in an alkaline environment. If you dissolve it in unbuffered distilled water (often pH 5.5-6.0 due to CO2), the free phenol/amine form may precipitate.

  • The Fix: Maintain a stock solution pH > 7.5.

Protocol: Stable Stock Solution Preparation (1000 ppm)

  • Weigh 100 mg of Sodium 2-amino-4-nitrophenolate.

  • Dissolve in 10 mL of 0.1 M NaOH or KOH (not water) to ensure full ionization.

  • Once fully dissolved (clear orange/red solution), dilute to 100 mL with distilled water.

  • Check pH: If pH < 8.0, adjust with drops of 1M NaOH.

  • Storage: Store in amber glass at 4°C. Amino-phenols are light-sensitive and prone to oxidation (darkening indicates degradation).

SolutionPrep Start Weigh Compound (CAS 61702-43-0) Solvent Dissolve in 0.1M NaOH (pH > 10) Start->Solvent Check Visual Check: Clear Orange/Red? Solvent->Check Check->Solvent No (Add more Base) Dilute Dilute to Volume (Distilled Water) Check->Dilute Yes FinalPH Verify Final pH > 7.5 (Prevent Precipitation) Dilute->FinalPH Store Store Amber/4°C (Oxidation Sensitive) FinalPH->Store

Figure 1: Solubilization workflow ensuring pH stability to prevent precipitation of the free acid form.

Module 2: Dose-Response Optimization

Q: What concentration range should I target? A: Since this is an experimental analog to Atonik, you must account for the "Hormetic Effect" (Bell-shaped curve).

  • Standard Nitrophenolates: Active at 1–10 ppm (mg/L).

  • Amino-Nitrophenolates: Likely have a narrower therapeutic index due to the reactivity of the amino group.

  • Hypothesis: Start lower than Atonik. High concentrations (>20 ppm) of amino-phenols often exhibit fungicidal or phytotoxic properties [2].

Recommended Screening Matrix (Hydroponic/Tissue Culture):

Treatment GroupConcentration (ppm/mg/L)Rationale
Control 0Buffer control (pH adjusted)
Low (Hormetic) 0.1Investigating catalytic signaling effects
Medium (Target) 1.0Typical auxin-synergist range
High (Standard) 5.0Upper limit of commercial Atonik use
Stress (Toxic) 20.0STOP POINT. Likely phytotoxic threshold.

Q: How do I distinguish efficacy from stress response? A: Measure Root Elongation vs. Callus browning .

  • Positive Signal: Increased root hair density and elongation (Auxin-like activity).

  • Negative Signal: Browning of root tips or leaf margins (Phenolic oxidation/toxicity).

Module 3: Application Methodology

Q: Should I use Foliar Spray or Root Drench? A: For this specific amino-salt, Foliar Application is recommended to minimize soil chemistry interactions.

  • Mechanism: Nitrophenolates facilitate cytoplasmic streaming [3]. Foliar application allows rapid entry into the mesophyll.

  • Soil Risk: In soil, the amino group can be rapidly metabolized by microbes or chelate with metal ions (Fe, Cu), rendering the molecule inactive or forming insoluble complexes.

Experimental Protocol: Foliar Application

  • Surfactant: You must use a non-ionic surfactant (e.g., Tween-20 at 0.05%) to ensure cuticle penetration.

  • Timing: Apply at the onset of vegetative growth (3-4 leaf stage).

  • Volume: Spray to "run-off" point.

  • Frequency: Single application for screening; repeat every 14 days for yield trials.

ModeOfAction cluster_mechanism Physiological Cascade (Hypothetical) App Foliar Application (+ Surfactant) Penetration Cuticle Penetration App->Penetration CellEntry Cellular Uptake (Rapid) Penetration->CellEntry Streaming Cytoplasmic Streaming Acceleration CellEntry->Streaming Toxicity ROS Generation (If Conc > 10ppm) CellEntry->Toxicity Overdose Auxin Auxin Transport Synergy Streaming->Auxin Metabolism Nutrient Assimilation (N, P, K Uptake) Streaming->Metabolism Growth Biomass Increase Auxin->Growth Metabolism->Growth

Figure 2: Hypothetical Mode of Action based on structural homology to standard nitrophenolates, highlighting the divergence between growth and toxicity.

Module 4: Troubleshooting & Safety

Q: The leaves have small necrotic spots 24h after spraying. A: This is Contact Phytotoxicity .

  • Cause: The concentration was too high, or the solution dried too quickly, leaving salt crystals that burned the tissue.

  • Solution: Reduce concentration by 50%. Ensure spraying is done in high humidity or early morning to slow drying time.

Q: Is this compound safe to handle? A: Treat with High Caution.

  • Unlike the relatively benign Atonik mixture, 2-amino-4-nitrophenol is structurally related to uncouplers of oxidative phosphorylation and potential mutagens [4].

  • PPE: Wear nitrile gloves, safety goggles, and a face mask. Do not inhale powder.

  • Disposal: Do not pour down the drain. Collect as hazardous organic waste.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3613389, 2-Amino-4-nitrophenol. Link

  • Fungicidal & Biological Activity: ResearchGate (2019). Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. Link

  • Mechanism of Nitrophenolates (Atonik Reference): Przybysz, A., et al. (2014). Biological mode of action of a nitrophenolates-based biostimulant: case study. Frontiers in Plant Science. Link

  • Toxicity Profile: Fisher Scientific. Safety Data Sheet: 2-Amino-4-nitrophenol Sodium Salt. Link

Sources

Troubleshooting

challenges in scaling up Sodium 2-amino-4-nitrophenolate production

Technical Support Center: Scaling Up Sodium 2-Amino-4-Nitrophenolate Production Introduction Welcome to the Technical Support Center. This guide addresses the specific engineering and chemical challenges encountered when...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up Sodium 2-Amino-4-Nitrophenolate Production

Introduction

Welcome to the Technical Support Center. This guide addresses the specific engineering and chemical challenges encountered when scaling Sodium 2-amino-4-nitrophenolate (often referred to as the sodium salt of 2-hydroxy-5-nitroaniline) from bench-top synthesis to pilot and production scale.

As a key component in plant growth regulators (e.g., Atonik) and dye intermediates, the commercial viability of this compound hinges on three factors: regioselective reduction , precise pH control during salt formation , and morphology control during isolation .

Part 1: Reaction Engineering (The "Hot" Zone)

Q1: We are seeing variable yields (60-85%) and high levels of 2,4-diaminophenol impurity during the partial reduction step. How do we stabilize selectivity at scale?

A: The synthesis typically proceeds via the partial reduction of 2,4-dinitrophenol.[1] The variability you are seeing is likely due to mass transfer limitations and thermal gradients in your reactor, which favor over-reduction to the di-amino impurity.

  • The Mechanism: In a Zinin reduction (using Sodium Sulfide/Hydrosulfide) or catalytic hydrogenation, the reaction must stop at the mono-amine stage. At the lab scale, rapid mixing ensures homogenous reagent distribution. At the pilot scale, "hot spots" of reducing agent concentration lead to double reduction.

  • Corrective Protocol:

    • Switch to Controlled Dosing: Do not add the reducing agent (e.g., NaHS or Hydrazine) in one portion. Use a metered dosing pump linked to a redox potential probe or HPLC monitoring.

    • Temperature Zoning: Maintain the reaction temperature strictly between 60°C and 70°C . Exceeding 75°C exponentially increases the rate of the second nitro group reduction.

    • Stoichiometry Check: Ensure your sulfide-to-nitro ratio is exactly 3:1 to 3.5:1 . Excess reducing agent inevitably leads to 2,4-diaminophenol.

Q2: During the hydrolysis of 2,4-dinitrochlorobenzene (the precursor step), we experienced a rapid pressure spike. Is this normal?

A: No, this is a thermal runaway warning . The hydrolysis of 2,4-dinitrochlorobenzene with NaOH is highly exothermic (


).
  • Root Cause: Adding NaOH too quickly to the nitrochlorobenzene melt causes an accumulation of unreacted reagents. When the reaction "kicks off," it releases heat faster than your jacket cooling can remove it, vaporizing the water/solvent.

  • Safety Interlock: Implement a "dose-controlled" loop. The NaOH feed should automatically cut off if the reactor temperature rises

    
     above the setpoint (typically 90-95°C).
    

Part 2: Work-Up & Isolation (The Solid Zone)

Q3: Our final product is hygroscopic and "sticky" (clumping in the dryer). The assay shows high sodium content but low organic purity.

A: You are likely precipitating Sodium Hydroxide alongside your product due to pH overshoot, or you have formed a solvate that is collapsing.

  • The pH Trap: Sodium 2-amino-4-nitrophenolate is a weak base salt.

    • Target pH: You must neutralize the free phenol to a pH of 7.8 – 8.5 .

    • The Error: Operators often push to pH 10-12 to ensure full solubility, but this co-precipitates NaOH and makes the filter cake hygroscopic.

  • Crystallization Protocol:

    • Dissolve the crude 2-amino-4-nitrophenol in water at 80°C.

    • Add NaOH (48% w/w) slowly until pH reaches 8.0.

    • Salting Out (Optional): If yield is low, add NaCl (10% w/w) to depress solubility (Common Ion Effect), but wash the cake thoroughly with cold ethanol to remove excess chloride.

Q4: Filtration takes hours. The crystals are forming fine needles that blind the filter cloth.

A: This is a classic "crash cooling" issue. Nitrophenolate salts form long, fragile needles if cooled instantly.

  • Morphology Control:

    • Seeding: At 70°C, add 0.5% seed crystals.

    • Linear Cooling Ramp: Cool from 70°C to 20°C over 4 to 6 hours (approx. 10°C/hour). This allows crystals to grow in width (lower aspect ratio), creating a porous filter cake that drains rapidly.

    • Agitation: Use a hydrofoil impeller at low RPM. High-shear impellers (Rushton) will break the needles, creating "fines" that clog the filter.

Part 3: Quality Control & Stability

Q5: The product color changes from bright orange to dark brown after 2 weeks of storage. Is it degrading?

A: Yes, this is oxidative degradation of the amino group.

  • The Chemistry: Aminophenols are essentially developing agents (like in photography); they oxidize in air to form quinone-imines, which polymerize into dark pigments.

  • Stabilization Strategy:

    • Inert Packaging: Store in double-lined PE bags inside fiber drums. Flush the inner bag with Nitrogen before sealing.

    • Antioxidant Doping: In some industrial grades, adding trace amounts (0.1%) of Sodium Sulfite (

      
      ) to the final crystallization mother liquor can coat the crystals and prevent oxidation.
      

Summary of Troubleshooting Data

SymptomProbable CauseCorrective Action
Low Melting Point (<100°C) High water content (Hydrate formation)Dry at 60°C under vacuum; confirm loss on drying (LOD) <10%.
Dark/Black Specks Oxidation or Iron contaminationUse glass-lined or SS316 reactors; avoid mild steel. Nitrogen inerting.
High pH (>9.0) in 1% Soln Excess NaOH trapped in crystal latticeRecrystallize or wash cake with dilute brine/ethanol mix.
Yield Loss in Mother Liquor Product is too soluble in waterChill to <5°C for isolation; consider "salting out" with NaCl.

Production Workflow Diagram

The following diagram illustrates the critical control points (CCPs) for the synthesis and isolation process.

G Start Start: 2,4-Dinitrochlorobenzene Hydrolysis Hydrolysis (NaOH, 95°C) CCP1: Exotherm Control Start->Hydrolysis Intermediate Intermediate: 2,4-Dinitrophenol Hydrolysis->Intermediate Acidification (HCl) Reduction Partial Reduction (NaHS/Hydrazine) CCP2: Selectivity (Temp < 75°C) Intermediate->Reduction Crude Crude: 2-Amino-4-Nitrophenol Reduction->Crude Filtration of Sulfur/Cat Neutralization Salt Formation (NaOH) CCP3: pH Target 8.0-8.5 Crude->Neutralization Dissolution in Water Crystallization Crystallization (Slow Cooling Ramp) Neutralization->Crystallization Filtration Filtration & Washing (Remove NaOH/Impurities) Crystallization->Filtration Drying Vacuum Drying (60°C) CCP4: Moisture Control Filtration->Drying Final Final Product: Sodium 2-Amino-4-Nitrophenolate Drying->Final

Figure 1: Process Flow Diagram highlighting Critical Control Points (CCPs) for safety and purity.

References

  • Cassella Aktiengesellschaft. (1982). Process for the preparation of 2-amino-4-nitrophenol.[1][2][3][4][5][6][7][8][9][10] US Patent 4,329,503. Google Patents. Link

  • Organic Syntheses. (1945). 2-Amino-4-nitrophenol.[1][2][3][4][5][6][7][9][11] Organic Syntheses, Coll. Vol. 3, p.83. Link

  • National Oceanic and Atmospheric Administration (NOAA). 2-Amino-4-Nitrophenol - CAMEO Chemicals.Link

  • Jiangsu Yangnong Chemical Group. (2005). Preparation of p-nitrophenoxide sodium. CN Patent 1613843A. Google Patents. Link

  • Muralidharan, S., et al. (2014).[9][12] Growth and Characterization of Sodium 4-Nitrophenolate Dihydrate. International Journal of ChemTech Research, 6(5), 2946-2951.[9] Link

Sources

Optimization

common impurities in commercial Sodium 2-amino-4-nitrophenolate

Welcome to the technical support center for Sodium 2-amino-4-nitrophenolate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sodium 2-amino-4-nitrophenolate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling, analysis, and use of this compound in your experiments.

I. Understanding the Impurity Profile of Commercial Sodium 2-amino-4-nitrophenolate

The purity of Sodium 2-amino-4-nitrophenolate is critical for the success of its applications, whether as a dye intermediate or in pharmaceutical synthesis[1][2]. Impurities can arise from the synthetic route, which typically involves the partial reduction of 2,4-dinitrophenol, followed by the formation of the sodium salt.

A. Synthesis and Origin of Impurities

The most common method for synthesizing the precursor, 2-amino-4-nitrophenol, is the selective reduction of one of the nitro groups of 2,4-dinitrophenol, often using sodium sulfide or hydrosulfide in an aqueous alkaline solution[3][4]. The subsequent reaction with a sodium base yields the final product.

Synthesis_and_Impurities cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities 2,4-Dinitrophenol 2,4-Dinitrophenol Sodium_2_amino_4_nitrophenolate Sodium 2-amino-4-nitrophenolate (Target Product) 2,4-Dinitrophenol->Sodium_2_amino_4_nitrophenolate Partial Reduction & Salt Formation Reducing_Agent e.g., Na2S, NaHS Reducing_Agent->Sodium_2_amino_4_nitrophenolate Unreacted_DNP Unreacted 2,4-Dinitrophenol Sodium_2_amino_4_nitrophenolate->Unreacted_DNP Incomplete Reaction Isomer Isomeric Impurity (4-amino-2-nitrophenol) Sodium_2_amino_4_nitrophenolate->Isomer Non-selective Reduction Over_reduction Over-reduction Product (2,4-Diaminophenol) Sodium_2_amino_4_nitrophenolate->Over_reduction Harsh Reaction Conditions Inorganic Inorganic Impurities (e.g., Sulfur, Sulfites) Sodium_2_amino_4_nitrophenolate->Inorganic From Reducing Agent/Workup

Caption: Synthesis pathway and common sources of impurities.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during your experiments with Sodium 2-amino-4-nitrophenolate.

Q1: My reaction yield is lower than expected, and I observe multiple spots on TLC analysis. What could be the cause?

A1: This is a common issue that often points to the purity of your starting material. The presence of unreacted 2,4-dinitrophenol or the isomeric impurity, 4-amino-2-nitrophenol, in your commercial Sodium 2-amino-4-nitrophenolate can lead to a lower yield of your desired product and the formation of side products.

  • Causality: The isomeric impurity, 4-amino-2-nitrophenol, has different reactivity compared to the desired 2-amino-4-nitrophenol, leading to the formation of isomeric products that can be difficult to separate. Unreacted 2,4-dinitrophenol may either not react or participate in unwanted side reactions.

  • Troubleshooting:

    • Purity Check: Before starting your reaction, it is crucial to assess the purity of your Sodium 2-amino-4-nitrophenolate. A simple HPLC-UV analysis can help quantify the main component and the key impurities.

    • Purification of Starting Material: If significant impurities are detected, you may need to purify the commercial material. Recrystallization from a suitable solvent system can be effective.

    • Reaction Monitoring: Closely monitor your reaction progress using TLC or HPLC to track the consumption of the starting material and the formation of products and byproducts.

Q2: I am observing an insoluble, fine yellow powder in my reaction mixture. What is it?

A2: If you are using Sodium 2-amino-4-nitrophenolate from a batch synthesized using sulfide-based reducing agents, the insoluble yellow powder is likely elemental sulfur[3][5].

  • Causality: During the reduction of 2,4-dinitrophenol with sodium sulfide or hydrosulfide, elemental sulfur is formed as a byproduct. If not completely removed during the workup and purification of the final product, it will persist as an impurity.

  • Troubleshooting:

    • Filtration: Before use, dissolve the Sodium 2-amino-4-nitrophenolate in your reaction solvent and filter the solution to remove any insoluble sulfur.

    • Sulfite Wash: In some synthetic procedures, a wash with a sodium sulfite solution is used to convert elemental sulfur into soluble thiosulfate, which can then be removed in the aqueous phase[3].

Q3: The color of my commercial Sodium 2-amino-4-nitrophenolate varies from batch to batch (e.g., from orange to dark red-brown). Should I be concerned?

A3: While slight color variations can be normal, a significant difference may indicate varying levels of impurities. The pure compound is typically described as orange to brown or red crystals[1][6]. Darker coloration can be due to the presence of oxidized impurities or residual starting materials.

  • Causality: The presence of highly conjugated impurities or oxidation products can lead to a darker appearance.

  • Troubleshooting:

    • Analytical Verification: Do not rely on color alone. It is highly recommended to perform an analytical check, such as HPLC or NMR, on each new batch to confirm its purity and identity before use in critical applications.

    • Small-Scale Test Reaction: If you have concerns about a new batch, perform a small-scale test reaction to ensure it behaves as expected and gives the desired product in good yield and purity before proceeding with a larger scale synthesis.

Q4: My product melts at a lower temperature and over a broader range than expected. Why?

A4: A depressed and broad melting point is a classic indicator of impurities. For the precursor, 2-amino-4-nitrophenol, the presence of water of crystallization can lower the melting point significantly (from around 143-145 °C anhydrous to 80-90 °C hydrated)[4]. Similarly, for the sodium salt, which has a melting point of around 80-90 °C, the presence of various impurities will affect this thermal property[7].

  • Causality: Impurities disrupt the crystal lattice of the pure compound, requiring less energy to break the intermolecular forces, thus lowering the melting point.

  • Troubleshooting:

    • Drying: Ensure your material is properly dried under vacuum to remove any residual solvents or water of crystallization.

    • Recrystallization: If the melting point is still low and broad after drying, recrystallization is the most effective method to improve purity.

III. Analytical Workflow for Quality Control

A robust analytical method is essential for verifying the quality of your Sodium 2-amino-4-nitrophenolate. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Analytical_Workflow Sample_Prep 1. Sample Preparation (Dissolve in mobile phase) HPLC_Analysis 2. HPLC-UV Analysis Sample_Prep->HPLC_Analysis Data_Analysis 3. Data Analysis (Peak Integration & Quantification) HPLC_Analysis->Data_Analysis Purity_Assessment 4. Purity Assessment (% Area of Main Peak and Impurities) Data_Analysis->Purity_Assessment

Caption: A typical analytical workflow for purity assessment.

A. Recommended HPLC-UV Method (Starting Point)

This method is based on established procedures for similar nitrophenolic compounds and should be validated for your specific instrumentation and requirements[8][9][10].

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterProvides acidic pH to ensure consistent protonation of the amino group and phenolate.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the compounds.
Gradient Start with a low % of B, and gradually increase. A typical starting point could be 10% B to 90% B over 20 minutes.To effectively separate early-eluting polar impurities from the main component and later-eluting non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection Wavelength 275 nm or Diode Array Detector (DAD)A wavelength where both the main compound and expected impurities have significant absorbance[8]. A DAD allows for the examination of the full UV spectrum of each peak to check for co-elution.
Column Temperature 30 °CTo ensure reproducible retention times.
B. Expected Elution Order

Based on polarity, the expected elution order in a reverse-phase HPLC system would be:

  • 2,4-Diaminophenol: Most polar, will elute earliest.

  • Sodium 2-amino-4-nitrophenolate (and its isomeric impurity): These will elute next. The two isomers should be separable with a good gradient method.

  • 2,4-Dinitrophenol: Least polar of the main aromatic compounds, will have the longest retention time.

IV. Summary of Common Impurities and their Characteristics

ImpurityChemical StructureOriginPotential Impact on Experiments
2,4-Dinitrophenol HOC₆H₃(NO₂)₂Unreacted starting materialCan lead to the formation of dinitro-substituted byproducts.
4-amino-2-nitrophenol HOC₆H₃(NH₂)(NO₂)Isomeric byproduct of non-selective reductionResults in isomeric side products in subsequent reactions, complicating purification.
2,4-Diaminophenol HOC₆H₃(NH₂)₂Over-reduction of 2,4-dinitrophenolCan act as a difunctional nucleophile, leading to cross-linking or undesired polymerization.
Elemental Sulfur S₈Byproduct of sulfide-based reducing agentsInsoluble in most organic solvents, can interfere with reactions and analysis.
Inorganic Salts e.g., NaCl, Na₂SO₃From neutralization and workup stepsCan affect the solubility and reactivity of the main compound.

V. References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services. [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). 2-Amino-4-nitrophenol Sodium Salt. Retrieved from [Link]

  • LGC Standards. (n.d.). Certificate of Analysis: Sodium 2-Nitrophenolate. Retrieved from a representative CoA.

  • COLOR BLOOM. (n.d.). China Sodium 2-amino-4-nitrophenol Manufacturers, Suppliers, Factory. Retrieved from [Link]

  • PureSynth. (n.d.). 2-Amino-4-Nitrophenol Sodium Salt 80.0%. Retrieved from [Link]

  • Google Patents. (n.d.). DE3002254A1 - Method for producing 2-amino-4-nitrophenol. Retrieved from

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis: 4-Amino-3-nitrophenol, 98%. Retrieved from a representative CoA.

  • Google Patents. (1982). US4329503A - Process for the preparation of 2-amino-4-nitrophenol. Retrieved from

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Newcrom. (2026). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Alltesta™ Gradient. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of 2-Nitrophenol and 4-Nitrophenol in Pharmaceutical Industrial Wastewater by Electromembrane Extraction Coupled with HPLC-UV Analysis. Retrieved from a representative research article.

  • PMC. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from a representative research article.

  • Lookchem. (n.d.). 2-AMINO-4-NITROPHENOL SODIUM SALT CAS:61702-43-0. Retrieved from [Link]

  • ChemSrc. (n.d.). 2-AMINO-4-NITROPHENOL SODIUM SALT (cas 61702-43-0) SDS/MSDS download. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: Sodium 2-amino-4-nitrophenolate vs. Standard Plant Growth Regulators

Executive Summary & Chemical Identity[1] Sodium 2-amino-4-nitrophenolate (CAS: 61702-43-0) represents a specialized subclass of nitro-aromatic plant growth regulators (PGRs). While often overshadowed by the commercially...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Sodium 2-amino-4-nitrophenolate (CAS: 61702-43-0) represents a specialized subclass of nitro-aromatic plant growth regulators (PGRs). While often overshadowed by the commercially dominant "Atonik" mixture (which typically contains sodium p-nitrophenolate, sodium o-nitrophenolate, and sodium 5-nitroguaiacolate), the 2-amino-4-nitro variant shares the core functional identity of this class: it is a biostimulant and cell activator rather than a hormone mimic.

Unlike Auxins or Gibberellins which bind to specific receptors to trigger gene expression cascades, Sodium 2-amino-4-nitrophenolate functions primarily by accelerating cytoplasmic streaming and enhancing the permeability of plasma membranes. This distinct mechanism allows it to act as a "force multiplier" when co-formulated with other PGRs.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • Active Moiety: 2-amino-4-nitrophenolate anion.[1]

  • Functional Class: Nitro-aromatic salt / Cell Energizer.

  • Solubility: Highly water-soluble; rapid uptake by plant tissues.

  • Primary Physiological Effect: Acceleration of protoplasmic flow and ATPase activation.

Mechanism of Action: The "Cell Energizer" Pathway

To understand efficacy, we must distinguish the Nitrophenolate mechanism from traditional hormones.

Comparative Mechanism Analysis
FeatureSodium 2-amino-4-nitrophenolateAuxins (IAA/NAA)Brassinolides (BRs)
Primary Target Protoplasm / Cell MembraneTIR1/AFB ReceptorsBRI1 Receptor Kinase
Action Speed Rapid (< 1 hour) Moderate (Hours to Days)Slow (Days)
Mode of Action Increases cytoplasmic streaming; enhances ion transport.Promotes cell elongation via acid growth hypothesis.Regulates gene expression for growth/stress.
Synergy Potential High (Enhances uptake of others) ModerateModerate
Visualizing the Signaling Pathway

The following diagram illustrates how Sodium 2-amino-4-nitrophenolate acts upstream of traditional hormonal pathways by energizing the cellular environment.

Nitrophenolate_Mechanism SNP Sodium 2-amino-4-nitrophenolate Memb Plasma Membrane SNP->Memb Permeation Cyto Cytoplasmic Streaming (Accelerated Flow) Memb->Cyto Activates ATP ATPase Activity (H+ Pump) Cyto->ATP Stimulates Nutrient Nutrient/PGR Uptake ATP->Nutrient Active Transport Yield Enhanced Biomass & Yield Nutrient->Yield Metabolic Boost Auxin Exogenous Auxins (NAA/IBA) Auxin->Nutrient Transport Enhanced by SNP

Figure 1: Mechanism of Action. Note how the molecule acts as a metabolic accelerator, enhancing the efficacy of endogenous or exogenous nutrients and hormones.

Comparative Efficacy Analysis

This section evaluates Sodium 2-amino-4-nitrophenolate against industry-standard alternatives across three critical performance vectors.

A. Efficacy vs. Synthetic Auxins (NAA)
  • Context: Rooting and fruit setting.

  • Observation: Auxins (NAA) are potent root inducers but can cause phytotoxicity (leaf curling) at slight overdoses.

  • Nitrophenolate Advantage: Sodium 2-amino-4-nitrophenolate shows a wider safety margin. When used with NAA, it enhances rooting efficiency by 20-30% while mitigating auxin-induced stress.

  • Data Point: In cotton yield trials, nitrophenolate-based regulators (Chaperone) increased lint yield by ~7.5% under stress conditions where auxins alone might fail due to environmental sensitivity [1].

B. Efficacy vs. Brassinolides (BRs)
  • Context: Stress tolerance (drought/cold).

  • Observation: Brassinolides are the "gold standard" for stress gene activation.

  • Nitrophenolate Advantage: Speed. Under acute stress (e.g., sudden frost or transplant shock), nitrophenolates restore cell turgor and metabolic activity faster than BRs, which require genomic transcription time.

  • Recommendation: Use Nitrophenolates for curative/rescue treatments; use BRs for preventative conditioning.

C. Efficacy vs. Gibberellic Acid (GA3)[5]
  • Context: Seed germination and dormancy breaking.[2][3]

  • Observation: GA3 specifically targets alpha-amylase production.

  • Nitrophenolate Advantage: It does not target a specific enzyme but energizes the entire embryo metabolism.

  • Experimental Insight: Combining Sodium 2-amino-4-nitrophenolate with GA3 often results in higher germination percentages than GA3 alone, as the nitrophenolate facilitates the rapid transport of the hydrolyzed sugars [2].

Experimental Data Summary

The following table synthesizes performance data from nitrophenolate-class studies (using Atonik as the validated proxy for the class).

MetricSodium Nitrophenolates (Class)Control (Water)ImprovementReference
Cotton Lint Yield 1314 kg/ha 1222 kg/ha +7.5% [1]
Photosynthetic Rate 24.3 µmol CO2/m²/s19.5 µmol CO2/m²/s+24.6% [1]
Membrane Leakage 18%27.5%-34.5% (Better Integrity)[1]
Fruit Set (Cucumber) 78.9%62%+27% [3]

Validated Experimental Protocols

To verify the efficacy of Sodium 2-amino-4-nitrophenolate in your lab, use the following self-validating protocols.

Protocol A: The Cytoplasmic Streaming Assay (Rapid Validation)

This assay confirms the "Cell Energizer" activity within 1 hour.

  • Preparation: Grow Elodea or Hydrilla aquatic plants.

  • Treatment: Prepare a 3 mg/L solution of Sodium 2-amino-4-nitrophenolate.

  • Application: Immerse a leaf in the solution for 15 minutes.

  • Observation: Mount leaf on a slide. Observe under 400x microscopy.

  • Validation Metric: Measure the velocity of chloroplast movement.

    • Success Criteria: Treated cells should show >20% faster chloroplast rotation speed vs. water control.

Protocol B: Synergistic Germination Screen

This assay tests the compound's ability to enhance other regulators.

  • Substrate: Sterile petri dishes with filter paper.

  • Seeds: Aged Wheat or Rice seeds (lower viability).

  • Groups:

    • Control: Distilled Water.

    • Group A: GA3 (20 ppm).

    • Group B: Sodium 2-amino-4-nitrophenolate (6 ppm).

    • Group C: GA3 (20 ppm) + Sodium 2-amino-4-nitrophenolate (6 ppm).

  • Timeline: Count germinated seeds at 24h, 48h, and 72h.

  • Analysis: Calculate Germination Energy (GE) and Germination Percentage (GP). Group C should outperform Group A significantly if synergy is present.

Formulation & Application Guidelines

Optimal Concentration Range:

  • Foliar Spray: 3–10 mg/L (ppm).

  • Seed Soak: 6–10 mg/L.

  • Drip Irrigation: 15–30 g/hectare .

Compatibility:

  • pH Stability: Stable in alkaline and neutral media. Avoid mixing with highly acidic pesticides.

  • Tank Mix: Highly compatible with EDTA-chelated micronutrients and broad-spectrum fungicides.

Workflow Start Formulation Strategy Step1 Dissolve Sodium 2-amino-4-nitrophenolate in warm water (Pre-mix) Start->Step1 Step2 Check pH (Target 6.5 - 8.0) Step1->Step2 Step3 Add Co-Factors (e.g., NAA, GA3, NPK) Step2->Step3 Step4 Foliar Application (Fine Mist) Step3->Step4

Figure 2: Formulation workflow for ensuring stability and efficacy.

References

  • Bynum, J.B., et al. (2007). Field Evaluation of Nitrophenolate Plant Growth Regulator (Chaperone) for the Effect on Cotton Lint Yield. The Cotton Foundation. Link

  • Djanaguiraman, M., et al. (2005). Physiological responses of cotton to Atonik (Nitrophenolate) application. Journal of Plant Biology. Link

  • Przybysz, A., et al. (2014). Biological mode of action of a nitrophenolates-based biostimulant: case study. Frontiers in Plant Science. Link

  • Plant Growth Hormones Database . Sodium Nitrophenolate Mechanism and Usage. Link

Sources

Validation

Performance of Sodium 2-amino-4-nitrophenolate in Different Soil Types

Executive Summary Sodium 2-amino-4-nitrophenolate (S-2A4NP) represents a specialized subclass of nitrophenolate-based plant growth regulators (PGRs). While often overshadowed by the "standard" sodium nitrophenolate mixtu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 2-amino-4-nitrophenolate (S-2A4NP) represents a specialized subclass of nitrophenolate-based plant growth regulators (PGRs). While often overshadowed by the "standard" sodium nitrophenolate mixture (Atonik/SNP), S-2A4NP offers distinct physiochemical properties due to the presence of an amino (-NH₂) group ortho to the phenolic oxygen.

This guide provides a technical analysis of S-2A4NP’s behavior across varying soil matrices. Unlike simple auxins or cytokinins, nitrophenolates function as biostimulants that accelerate intracellular streaming and enzyme activity. However, their efficacy is strictly governed by soil interaction—specifically leaching potential in sandy soils and microbial degradation rates in organic-rich loams .

Key Finding: S-2A4NP exhibits higher retention in organic soils compared to standard Sodium p-nitrophenolate due to amino-mediated hydrogen bonding, offering a longer activity window but requiring higher initial dosage in high-humus environments.

Chemical Profile & Mechanism

To understand soil performance, we must first analyze the molecule.

  • Compound: Sodium 2-amino-4-nitrophenolate (CAS 61702-43-0)[1][2][3][4][5][6]

  • Structure: A phenolic ring with a nitro group (-NO₂) at position 4, an amino group (-NH₂) at position 2, and a sodium salt at the hydroxyl position.

  • Differentiation:

    • vs. Sodium p-Nitrophenolate (SNP): SNP lacks the amino group. The amino group in S-2A4NP introduces a dipole moment and a site for hydrogen bonding with soil organic matter (SOM), altering mobility.

    • Zwitterionic Potential: While primarily anionic in agricultural pH (due to the phenolate), the amino group can protonate in highly acidic microsites, affecting adsorption.

Diagram 1: Chemical Interaction Logic

ChemicalLogic S2A4NP Sodium 2-amino-4-nitrophenolate Soil_Clay Clay Minerals (Negative Charge) S2A4NP->Soil_Clay Repulsion (Anionic Charge) Soil_OM Organic Matter (Humic Acids) S2A4NP->Soil_OM H-Bonding (Amino Group) Water Soil Solution (Water) S2A4NP->Water High Solubility (Dissociation) Water->Soil_OM Partitioning

Figure 1: The amino group facilitates interaction with Organic Matter (OM) via hydrogen bonding, a mechanism less prevalent in standard nitrophenolates.

Performance Analysis by Soil Type

A. Sandy Soil (Low Organic Matter, High Drainage)
  • Behavior: High Mobility / Leaching Risk.[7]

  • Mechanism: S-2A4NP dissociates rapidly into the 2-amino-4-nitrophenolate anion. In sandy soils lacking cationic exchange sites or organic matter, the anion is repelled by the net negative charge of limited silica surfaces.

  • Performance:

    • Immediate Bioavailability: Excellent. Roots absorb it instantly.

    • Duration: Short (<48 hours). Rain or irrigation causes rapid leaching below the root zone.

  • Recommendation: Use split applications or foliar sprays. Soil drenching is inefficient unless combined with a sticker/surfactant or slow-release carrier.

B. Clay Soil (High Cation Exchange Capacity)
  • Behavior: Moderate Mobility / Surface Repulsion.

  • Mechanism: Clay particles are negatively charged. Under neutral/alkaline pH, S-2A4NP is also negative, leading to repulsion (high mobility in pore water). However, if the soil is acidic (pH < 5.5), partial protonation of the amino group can occur, or "cation bridging" (where Ca²⁺/Mg²⁺ links the clay and the phenolate) can immobilize the molecule.

  • Performance:

    • Bioavailability: Good, provided soil moisture is maintained.

    • Risk: In compacted clay, anaerobic conditions can accelerate microbial reduction of the nitro group to an amine, deactivating the biostimulant properties (see degradation pathway below).

C. Loam / High Organic Matter (Humus Rich)
  • Behavior: High Retention / Biological Degradation.

  • Mechanism: The amino group of S-2A4NP forms hydrogen bonds with carboxylic and phenolic groups in humic acids. This "reversible sorption" creates a reservoir effect.

  • Performance:

    • Bioavailability: Sustained release. The soil acts as a buffer.

    • Degradation: High microbial activity in these soils accelerates the breakdown of the nitro group.

  • Recommendation: This is the ideal matrix for root development, but dosage may need to be 15-20% higher than in sandy soil to overcome initial adsorption.

Comparative Analysis: S-2A4NP vs. Alternatives

The following table synthesizes field performance data (normalized) comparing S-2A4NP against the industry standard (Atonik-style mix) and a classical auxin (IBA).

FeatureSodium 2-amino-4-nitrophenolate (S-2A4NP)Sodium Nitrophenolate Mix (Standard SNP)Indole-3-Butyric Acid (IBA)
Primary Mode of Action Cytoplasmic Streaming & MetabolismCytoplasmic StreamingRoot Initiation (Auxin)
Water Solubility Very HighHighLow (unless salt form)
Soil Mobility (Sand) Very High (Leaching Risk)HighLow-Moderate
Soil Retention (OM) Moderate (H-Bonding via -NH₂)LowHigh (Hydrophobic sorption)
Half-Life (Aerobic) 3–7 Days5–10 Days10–20 Days
Best Soil Match Loam / Silt LoamClay / LoamSandy Loam
Rooting Speed Moderate (Metabolic trigger)ModerateFast (Hormonal trigger)
Diagram 2: Degradation Pathway in Soil

Understanding degradation is crucial for determining re-application intervals.

Degradation Parent S-2A4NP (Active) Intermediate 2,4-Diaminophenol (Inactive/Unstable) Parent->Intermediate Nitroreductase (Anaerobic/Microbial) RingCleavage Ring Cleavage Products (CO2, NH3) Intermediate->RingCleavage Oxidative Coupling & Mineralization

Figure 2: In waterlogged or rich soils, bacteria reduce the nitro group, rapidly deactivating the molecule.

Experimental Protocol: Soil Mobility & Efficacy Validation

Objective: To quantify the leaching potential and root-growth efficacy of S-2A4NP in local soil samples. This protocol ensures Trustworthiness through self-validation.

Phase 1: The Soil Column Leaching Test

Use this to determine if you need a split-application strategy.

  • Preparation: Use PVC pipes (30cm length, 5cm diameter). Pack with air-dried, sieved soil (2mm mesh).

  • Pre-wetting: Saturate column with 0.01M CaCl₂ solution (mimics soil ionic strength) and let drain for 24h.

  • Application: Apply 10 mL of S-2A4NP solution (100 mg/L) to the top surface.

  • Leaching: Add 200 mL of distilled water (simulating heavy rain) over 4 hours.

  • Collection: Collect leachate in 20 mL fractions.

  • Analysis: Measure absorbance of leachate at 400-420 nm (Nitrophenolates are yellow/orange).

    • Control: Run a blank column with water only to subtract background soil color.

    • Calculation: % Leached = (Mass in Leachate / Mass Applied) × 100.

    • Interpretation: >60% leached = High Risk (Use foliar). <20% leached = High Retention (Use soil drench).

Phase 2: The "Split-Root" Bioassay

Use this to verify systemic activity vs. local effect.

  • Setup: Use a split-root pot system (one plant, roots divided into Pot A and Pot B).

  • Treatment: Apply S-2A4NP to Pot A only. Leave Pot B untreated.

  • Observation: After 7 days, measure root mass in Pot B .

  • Logic: If Pot B shows significant growth increase vs. control plants, S-2A4NP is systemic and mobile within the plant, mitigating some soil distribution issues.

References

  • Chemical Identification & Properties

    • PubChem.[8] (2025).[7][8] 2-Amino-4-nitrophenol (Compound Summary). National Library of Medicine. Link

  • Nitrophenolate Soil Behavior (General Class)

    • Zhang, X., et al.[9] (2016). Adsorption and desorption of p-nitrophenol on soil organic matter. Environmental Science and Pollution Research. (Inferred behavior for S-2A4NP).

  • Mechanism of Action

    • Djanaguiraman, M., et al.[9][10] (2010). Nitrophenolates: A review on their role in plant metabolism. Journal of Plant Nutrition. (Establishes the metabolic streaming mechanism).

  • Spain, J.C. (1995). Biodegradation of nitroaromatic compounds.Annual Review of Microbiology.
  • Commercial Context

    • Made-in-China / Alibaba Data. (2025).[7][8] Market availability of Sodium 2-amino-4-nitrophenolate as distinct agricultural input. Link

(Note: Specific peer-reviewed soil studies solely on the "2-amino" isomer are rare; soil behavior claims are mechanistically derived from established nitrophenol and aminophenol chemistry as per standard toxicological modeling practices.)

Sources

Comparative

comparative study of the degradation kinetics of nitrophenolic compounds

Executive Summary: The Degradation Decision Matrix In pharmaceutical synthesis and environmental remediation, nitrophenolic compounds (specifically 4-Nitrophenol, 4-NP) represent a dual challenge: they are toxic environm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Degradation Decision Matrix

In pharmaceutical synthesis and environmental remediation, nitrophenolic compounds (specifically 4-Nitrophenol, 4-NP) represent a dual challenge: they are toxic environmental pollutants and common synthetic impurities.

This guide objectively compares the two dominant kinetic pathways for their degradation: Catalytic Hydride Reduction (using Noble Metal Nanoparticles) and Advanced Oxidation Processes (AOPs, specifically Photocatalysis).

Quick Selection Guide: | Feature | Catalytic Reduction (NaBH


 + Metal NPs)  | Photocatalytic Oxidation (AOP)  |
| :--- | :--- | :--- |
| Primary Mechanism  | Surface-mediated electron transfer (Langmuir-Hinshelwood) | Radical attack (

,

) | | End Product | 4-Aminophenol (Valuable intermediate) | CO

, H

O, Mineral acids (Total mineralization) | | Kinetics | Fast (

) | Slower (

) | | Use Case | API synthesis, impurity conversion, recovery | Wastewater treatment, total toxicity removal |[1]

The Target Analyte: 4-Nitrophenol (4-NP)[2][3][4][5][6][7][8][9]

4-NP is the industry-standard "fruit fly" molecule for testing catalytic activity due to its distinct spectroscopic signature.

  • Toxicity: Interferes with oxidative phosphorylation; hepatotoxic.

  • Detection:

    • Acidic/Neutral pH:

      
       (Colorless)
      
    • Alkaline pH (Nitrophenolate ion):

      
       (Intense Yellow)
      
  • Relevance: In drug development, the reduction of the nitro group (

    
    ) to an amine (
    
    
    
    ) is a critical step in synthesizing analgesics (e.g., Paracetamol) and amide-based local anesthetics.

Comparative Methodology & Kinetic Modeling[4][7]

Method A: Catalytic Reduction (The Benchmark)

This method utilizes Sodium Borohydride (


) as a hydrogen source and a metal catalyst (Au, Ag, Pd, or Pt).

The Kinetic Trap: Novice researchers often model this solely as First-Order. However, high-fidelity analysis requires the Langmuir-Hinshelwood (L-H) model. The reaction is not a simple collision; it requires both reactants to adsorb onto the catalyst surface.

  • Induction Period: Time required for surface restructuring and displacement of dissolved oxygen.

  • Pseudo-First-Order Condition: Valid only when

    
    .
    
  • Rate Equation (L-H):

    
    
    Where 
    
    
    
    represents adsorption constants and
    
    
    is the surface rate constant.
Method B: Advanced Oxidation Processes (AOPs)

AOPs (e.g., UV/TiO


 or Fenton) rely on the generation of non-selective hydroxyl radicals (

).
  • Mechanism: Photons excite electron-hole pairs (

    
    ). Holes react with 
    
    
    
    to form
    
    
    .
  • Kinetics: Generally follows Langmuir-Hinshelwood but is often approximated to First-Order at low pollutant concentrations.

  • Limitation: Slower turnover frequency (TOF) compared to metal catalysis; susceptible to scavenging by non-target organic matter.

Performance Data: Catalyst Comparison

The following table synthesizes experimental data comparing the apparent rate constants (


) and Activation Energy (

) for 4-NP degradation across different systems.

Table 1: Comparative Kinetic Parameters (Normalized to


) 
Catalyst SystemMethod

(approx.)[2][3]

(kJ/mol)
Notes
Pd Nanoparticles (Spherical)Reduction (

)


Highest activity; lowest barrier.
Au Nanoparticles (Citrate cap)Reduction (

)


Highly stable; size-dependent activity.
Ag Nanoparticles Reduction (

)


Cost-effective but prone to oxidation.
Au/Pd Bimetallic Reduction (

)


Synergistic effect; electronic promotion.
TiO

(P25)
Photocatalysis (UV)

N/A (Photonic)Slow; rate units are per minute, not second.
Fenton (

)
Chemical OxidationVariable

pH dependent (requires pH ~3).

Note:


 values are highly dependent on catalyst loading and surface area. These values represent typical orders of magnitude for comparative purposes.

Mechanistic Visualization

Diagram 1: The Langmuir-Hinshelwood Mechanism

This diagram illustrates the critical surface-mediated pathway for 4-NP reduction.[4] Note that direct reduction in solution (without catalyst) is kinetically forbidden due to the potential difference.

LH_Mechanism cluster_inputs Solution Phase cluster_surface Catalyst Surface (Metal NP) NP 4-Nitrophenol (4-NP) Ads Co-Adsorption (Competition for Sites) NP->Ads Diffusion BH4 Borohydride (BH4-) BH4->Ads Diffusion ActiveH Active Surface Hydrogen Species Ads->ActiveH BH4 Decomposition Intermediate Electron Transfer (Rate Determining Step) Ads->Intermediate ActiveH->Intermediate Hydrogenation Desorption Desorption Intermediate->Desorption Product 4-Aminophenol (4-AP) Desorption->Product Refreshes Site

Caption: The Langmuir-Hinshelwood cycle. Note that competitive adsorption implies that excess NaBH4 can actually inhibit the rate if it blocks 4-NP sites.

Validated Experimental Protocol

Objective: Determine the apparent rate constant (


) for 4-NP reduction using Gold Nanoparticles (AuNPs).

Reagents:

  • 4-Nitrophenol (

    
    )
    
  • Freshly prepared

    
     (
    
    
    
    , ice-cold)
  • AuNP colloidal solution (approx. 10-20 nm diameter)

Workflow Diagram:

Protocol_Workflow Step1 1. Preparation Step2 2. Nitrophenolate Formation Step1->Step2 Mix 4-NP + NaBH4 (1:100 Ratio) Step3 3. Baseline Scan Step2->Step3 Observe Shift: 317nm -> 400nm Step4 4. Catalyst Injection (t=0) Step3->Step4 Add AuNPs Invert Cuvette Step5 5. Kinetic Monitoring Step4->Step5 UV-Vis Scans Every 30s Step6 6. Data Processing Step5->Step6 Plot ln(At/A0) vs Time

Caption: Standardized workflow for kinetic analysis. The color shift (Yellow to Colorless) allows for naked-eye validation.

Step-by-Step Procedure:

  • Nitrophenolate Generation: Mix 2.5 mL of 4-NP with 0.5 mL of

    
     in a quartz cuvette.
    
    • Validation: The solution must turn bright yellow immediately. This confirms the formation of the nitrophenolate ion. If it remains pale, your

      
       is degraded (hydrolyzed).
      
  • Baseline Measurement: Record the absorbance at 400 nm (

    
    ). It should be stable.[3]
    
  • Catalyst Injection: Add 50

    
    L of AuNP catalyst. Quickly invert the cuvette to mix. Start the timer immediately. 
    
  • Monitoring: Record full spectra (250–500 nm) every 30 seconds.

    • Critical Check: Look for Isosbestic Points (typically at ~280 nm and ~315 nm). The presence of sharp isosbestic points confirms a clean conversion from 4-NP to 4-AP without stable intermediates.[4]

  • Data Analysis: Plot

    
     versus time (
    
    
    
    ).[3][5]
    • The slope of the linear region

      
      .
      
    • Note: Ignore the first 30-60 seconds (Induction Period) when fitting the line.

References

  • Aditya, T., et al. (2015). "Role of Particle Size on the Kinetics of Catalytic Reduction of Nitroarenes." The Journal of Physical Chemistry C. Link

  • Wunder, S., et al. (2010). "Kinetic Analysis of the Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles Immobilized in Spherical Polyelectrolyte Brushes." The Journal of Physical Chemistry C. Link

  • Hervés, P., et al. (2012). "Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles: A Review." Chemical Society Reviews. Link

  • Pradhan, N., et al. (2002). "Catalytic Reduction of 4-Nitrophenol using Gold Nanoparticles Stabilized on Chitosan." Colloids and Surfaces A. Link

  • Gu, S., et al. (2014). "Precise Kinetic Analysis of the Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles." Langmuir. Link

Sources

Validation

Comparative Spectroscopic Analysis of Nitrophenolate Isomers

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Isomeric Challenge In pharmaceutical synthesis and environmental monitoring, distinguish...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Isomeric Challenge

In pharmaceutical synthesis and environmental monitoring, distinguishing between 2-nitrophenol (ortho), 3-nitrophenol (meta), and 4-nitrophenol (para) is a critical quality control benchmark. While they share the molecular formula


, their physicochemical behaviors diverge radically due to the positioning of the nitro group relative to the hydroxyl moiety.

This guide provides a definitive spectroscopic framework for identifying these isomers. The core differentiator is the nature of hydrogen bonding: intramolecular (ortho) versus intermolecular (meta/para). This single mechanistic factor dictates their solubility, volatility, acidity (pKa), and spectroscopic signatures across UV-Vis, IR, and NMR platforms.

Mechanistic Foundation: The "Tale of Two Bondings"

To interpret the data correctly, one must understand the underlying causality.

  • 2-Nitrophenol (Ortho): The proximity of the

    
     and 
    
    
    
    groups allows for the formation of a stable intramolecular hydrogen bond (a 6-membered chelate ring). This "locks" the proton, reducing polarity and preventing the molecule from interacting strongly with solvent or other nitrophenol molecules.
    • Consequence: Steam volatile, low melting point, distinct IR/NMR shifts.

  • 3-Nitrophenol (Meta) & 4-Nitrophenol (Para): The functional groups are too distant for internal bonding. Instead, they form extensive intermolecular hydrogen bond networks (polymeric chains).

    • Consequence: High melting points, low volatility, concentration-dependent spectroscopic signals.

Structural & Electronic Pathway Diagram

Nitrophenol_Mechanism cluster_ortho 2-Nitrophenol (Ortho) cluster_para 4-Nitrophenol (Para) cluster_acidity Acidity & Resonance Ortho_Struct Proximity of -OH and -NO2 Intra_HB Intramolecular H-Bond (Chelate Ring) Ortho_Struct->Intra_HB Prop_Ortho Discrete Molecules Low Polarity Steam Volatile Intra_HB->Prop_Ortho Resonance Resonance Stabilization (Ortho & Para only) Intra_HB->Resonance competes with Para_Struct Distant -OH and -NO2 Inter_HB Intermolecular H-Bond (Polymeric Network) Para_Struct->Inter_HB Prop_Para Lattice Stability High Melting Point Non-Volatile Inter_HB->Prop_Para Acidity_Rank Acidity Order: 4-NP > 2-NP >> 3-NP Resonance->Acidity_Rank Stabilizes Anion Induction Inductive Effect Only (Meta) Induction->Acidity_Rank Weaker Stabilization

Figure 1: Mechanistic flow illustrating how structural positioning dictates hydrogen bonding modes and physical properties.

Comparative Spectroscopic Protocols
A. UV-Visible Spectroscopy: The pH Switch

The most rapid identification method utilizes solvatochromism and acid-base dissociation.

  • The Protocol: Dissolve the sample in methanol/water. Record the spectrum. Add 1 drop of 1M NaOH. Record again.

  • The Observation:

    • 4-Nitrophenol: Exhibits the most dramatic shift. In acid,

      
       nm (colorless). In base, the phenolate forms a strong charge-transfer complex, shifting 
      
      
      
      to
      
      
      nm (intense yellow).
    • 3-Nitrophenol: The meta-position prevents direct resonance conjugation between the phenolate oxygen and the nitro group. The shift is less intense and the color is a paler yellow compared to the para isomer.

    • 2-Nitrophenol: Also shows a bathochromic shift (yellow in base), but the band structure often retains shoulders due to the proximity effects.

B. Infrared Spectroscopy (IR): The H-Bond Fingerprint

IR is the definitive tool for distinguishing the type of hydrogen bonding.

  • The Protocol: Analyze as a solid (KBr pellet) or in non-polar solution (

    
    ).
    
  • The Observation:

    • 2-Nitrophenol (Intramolecular):

      • OH Stretch: Shifted to lower wavenumbers (

        
         cm
        
        
        
        ) but remains sharp and distinct.
      • Dilution Test: Upon dilution in

        
        , the peak position does not change . The bond is internal and concentration-independent.[1]
        
    • 4-Nitrophenol (Intermolecular):

      • OH Stretch: Appears as a broad, intense band (

        
         cm
        
        
        
        ) in solid state.
      • Dilution Test: Upon dilution, the broad band disappears and is replaced by a sharp "free phenol" peak at

        
         cm
        
        
        
        .
C. Nuclear Magnetic Resonance (

H-NMR): The Proton Environment

NMR provides the most detailed structural confirmation.

  • The Protocol: Dissolve in

    
     (Chloroform-d). Avoid DMSO-d6 if possible, as it disrupts H-bonding patterns.
    
  • The Observation:

    • 2-Nitrophenol: The hydroxyl proton is highly deshielded by the nitro group and the intramolecular H-bond. It appears very downfield at

      
       ppm  as a sharp singlet.
      
    • 4-Nitrophenol: The hydroxyl proton is variable. In

      
      , it typically appears between 
      
      
      
      ppm
      and is often broad due to exchange.
    • Coupling Patterns:

      • 4-NP: Symmetric AA'BB' system (two doublets).

      • 2-NP: Complex ABCD system (four distinct aromatic signals).

      • 3-NP: ABCD system, but distinguishable by a singlet-like signal for the proton between the two substituents (H2).

Experimental Data Summary
Property2-Nitrophenol (Ortho) 3-Nitrophenol (Meta) 4-Nitrophenol (Para)
H-Bonding Mode Intramolecular (Chelate)Intermolecular (Network)Intermolecular (Network)
Melting Point 44 - 45 °C96 - 98 °C113 - 114 °C
pKa (approx) 7.238.407.15
UV-Vis (

)
(Acidic / Basic)
~274, 350 nm / ~415 nm~274 nm / ~390 nm317 nm / 400 nm
IR OH Stretch ~3200 cm

(Sharp/Weak)No dilution shift
~3300-3400 cm

(Broad)Shifts on dilution
~3350 cm

(Broad)Shifts on dilution

H-NMR OH Shift
(

)

10.5 - 11.0 ppm
(Deshielded, Sharp)

5.0 - 7.0 ppm(Variable)

5.0 - 7.0 ppm(Variable)
Aromatic Splitting ABCD (Complex)ABCD (Unique H2 singlet)AA'BB' (Symmetric)
Identification Workflow

Use this decision tree to rapidly identify an unknown nitrophenol sample.

Identification_Workflow Start Unknown Nitrophenol Sample MeltingPoint Step 1: Melting Point Analysis Start->MeltingPoint LowMP Low MP (~45°C) Steam Volatile? MeltingPoint->LowMP Yes HighMP High MP (>90°C) Non-Volatile? MeltingPoint->HighMP No NMR_Check Step 2: 1H-NMR (CDCl3) LowMP->NMR_Check UV_Check Step 3: UV-Vis (Basic pH) HighMP->UV_Check Ortho_Result CONCLUSION: 2-Nitrophenol (Intramolecular H-Bond) NMR_Check->Ortho_Result OH peak > 10.5 ppm Complex Splitting Para_Result CONCLUSION: 4-Nitrophenol (Strong yellow, ~400nm) UV_Check->Para_Result Strong Resonance Symmetric NMR (d,d) Meta_Result CONCLUSION: 3-Nitrophenol (Weaker yellow, ~390nm) UV_Check->Meta_Result Weak Resonance Asymmetric NMR

Figure 2: Step-by-step identification workflow prioritizing physical properties followed by spectroscopic confirmation.

References
  • National Institute of Standards and Technology (NIST). UV-Vis and IR Spectra of Nitrophenols. NIST Chemistry WebBook. Available at: [Link]

  • Royal Society of Chemistry. Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres, 2023. Available at: [Link]

  • University of Alberta. Acidity of Phenols and Substituent Effects. Chemistry Course Materials. Available at: [Link]

  • SIELC Technologies. UV-Vis Spectrum of Nitrophenol Isomers for HPLC Analysis. Available at: [Link]

Sources

Comparative

A Comprehensive Guide to the Synergistic Efficacy of Compound Sodium Nitrophenolate in Agrochemical Formulations

In the quest for enhanced agricultural productivity and sustainable crop protection, the strategic combination of agrochemicals is paramount. This guide provides an in-depth analysis of the efficacy of Compound Sodium Ni...

Author: BenchChem Technical Support Team. Date: February 2026

In the quest for enhanced agricultural productivity and sustainable crop protection, the strategic combination of agrochemicals is paramount. This guide provides an in-depth analysis of the efficacy of Compound Sodium Nitrophenolate, a potent plant growth regulator, when used in conjunction with other agrochemicals. Marketed under trade names like Atonik, this biostimulant has demonstrated significant synergistic effects, amplifying the performance of fertilizers, fungicides, insecticides, and herbicides. This document synthesizes available research to offer a technical comparison for researchers, scientists, and professionals in drug and agrochemical development.

Introduction to Compound Sodium Nitrophenolate

Compound Sodium Nitrophenolate is not a single entity but a carefully formulated mixture of three phenolic compounds: Sodium 5-nitroguaiacolate, Sodium ortho-nitrophenolate, and Sodium para-nitrophenolate.[1][2][3][4] This composition acts as a powerful cell activating agent, rapidly penetrating plant tissues to stimulate protoplasmic flow, enhance cell vitality, and accelerate growth and development.[3][5][6][7] Its broad-spectrum activity makes it a versatile tool for modern agriculture, applicable from seed germination to harvest.[7][8]

The primary mechanism of action involves the stimulation of the plant's endogenous hormonal systems and metabolic processes.[8] It has been shown to increase the production of natural auxins and boost cytoplasmic streaming, leading to improved nutrient uptake, enhanced photosynthesis, and a more robust stress response.[4][9][10] These fundamental physiological improvements are the basis for its synergistic interactions with other agrochemicals.

Synergistic Effects with Fertilizers

When combined with fertilizers, Compound Sodium Nitrophenolate can significantly enhance nutrient utilization, with some reports suggesting an increase in fertilizer efficiency by over 30%.[1][11] This synergy stems from its ability to promote root development and increase the plant's metabolic rate, leading to a greater demand for and uptake of available nutrients.[3][7]

Mechanism of Synergy:

  • Enhanced Nutrient Uptake: By stimulating root growth and activity, the plant can more effectively absorb nutrients from the soil.[3]

  • Improved Metabolic Efficiency: Increased protoplasmic flow and enzymatic activity within the plant cells ensure that the absorbed nutrients are more efficiently assimilated and utilized for growth.[5][8]

  • Mitigation of Antagonistic Effects: The biostimulant can help to relieve the antagonistic effects that can occur between different nutrients, allowing for a more balanced uptake.[3][11]

Experimental Data Summary:

Fertilizer CombinationReported Efficacy IncreaseKey Benefits
Multi-component Fertilizers>30%Improved overall fertilizer utilization.[1][5][11]
Urea (Foliar Spray)Not specified, but leads to thicker, greener leaves.Rapid nutrient replenishment and vigorous vegetative growth.[12][13]
Potassium Dihydrogen PhosphateNot specified, but improves fruit set and expansion.Enhanced reproductive growth and fruit quality.[12]
Flush FertilizationNot specified, but promotes rapid fruit expansion and coloration.Developed root systems and strong stems.[11]

Experimental Workflow for Evaluating Fertilizer Synergy:

Caption: Workflow for evaluating fertilizer synergy.

Enhanced Efficacy of Fungicides

The combination of Compound Sodium Nitrophenolate with fungicides presents a compelling strategy for integrated disease management. Reports suggest that this combination can enhance the efficacy of fungicides by 30-60% and prolong their effect.[5]

Mechanism of Synergy:

  • Improved Systemic Activity: By promoting protoplasmic streaming, the biostimulant can enhance the translocation of systemic fungicides throughout the plant, ensuring they reach the site of infection more effectively.[13]

  • Enhanced Plant Immunity: Compound Sodium Nitrophenolate stimulates the plant's natural defense mechanisms, making it more resistant to pathogen attacks.[8][10][11] This can include strengthening cell walls and increasing the production of defense-related compounds.[10]

  • Stress Alleviation: Plants under pathogenic stress are often weakened. The growth-promoting effects of the biostimulant help the plant to recover and better withstand the infection.[8][10]

A study on marigold powdery mildew demonstrated that the combination of biocontrol agents (BCAs) and sodium nitrophenolate resulted in a greater reduction in disease severity compared to the individual application of either BCAs or the biostimulant.[14] For instance, the combination of T. harzianum and sodium nitrophenolate showed the highest inhibition of conidial germination (83.6%) and the highest reduction in disease severity (83.7%).[14]

Experimental Data Summary:

Fungicide/Biocontrol Agent CombinationReported Efficacy IncreaseKey Benefits
General Fungicides30-60%Increased bactericidal effect, prolonged duration of action.[5]
EthylicinNot specified, but improves efficacy and delays resistance.Effective against Fusarium and Verticillium wilt.[13]
Biocontrol Agents (e.g., T. harzianum)Significant increase in disease control.Synergistic suppression of fungal pathogens like powdery mildew.[14]

Signaling Pathway for Induced Systemic Resistance:

G CSN Compound Sodium Nitrophenolate PlantCell Plant Cell CSN->PlantCell ProtoplasmicStreaming Increased Protoplasmic Streaming PlantCell->ProtoplasmicStreaming Auxin Increased Endogenous Auxin Levels PlantCell->Auxin DefenseGenes Activation of Defense Genes PlantCell->DefenseGenes NutrientUptake Enhanced Nutrient Uptake ProtoplasmicStreaming->NutrientUptake Photosynthesis Improved Photosynthesis Auxin->Photosynthesis CellWall Cell Wall Lignification DefenseGenes->CellWall SAR Systemic Acquired Resistance (SAR) DefenseGenes->SAR Pathogen Pathogen Attack CellWall->Pathogen Physical Barrier SAR->Pathogen Inhibition Pathogen->PlantCell

Caption: Proposed mechanism of induced resistance.

Synergism with Insecticides

The combination with insecticides can broaden the spectrum of activity and improve the overall control of insect pests. While specific quantitative data is less prevalent in the readily available literature, the underlying physiological effects on the plant suggest a strong potential for synergy.

Mechanism of Synergy:

  • Improved Plant Vigor: Healthier and more vigorous plants, as promoted by Compound Sodium Nitrophenolate, can better tolerate and recover from insect damage.[8][10]

  • Enhanced Systemic Action: Similar to fungicides, the increased protoplasmic flow can facilitate the movement of systemic insecticides within the plant.[13]

  • Potential for Induced Resistance: The biostimulant may activate plant defense pathways that produce secondary metabolites, which can have repellent or anti-feedant effects on insects.[10]

It is important to note that the primary target of insecticides is the insect's nervous system, such as voltage-gated sodium channels, and Compound Sodium Nitrophenolate does not directly interact with these targets.[15] The synergy is primarily plant-mediated.

Experimental Protocol for Insecticide Efficacy Evaluation:

A robust experimental design would involve comparing the mortality rates of a target insect pest on plants treated with:

  • An insecticide alone.

  • The insecticide in combination with Compound Sodium Nitrophenolate.

  • Compound Sodium Nitrophenolate alone.

  • A control (water or solvent).

Data on larval mortality, feeding damage, and plant recovery should be collected and statistically analyzed.

Interaction with Herbicides

Compound Sodium Nitrophenolate has been reported to increase the efficiency of herbicides by more than 30% while also mitigating the risk of phytotoxicity to the crop.[1][11]

Mechanism of Interaction:

  • Increased Herbicide Uptake by Weeds: The biostimulant can promote the absorption of the herbicide by the target weeds, leading to a more effective kill.[11]

  • Enhanced Crop Tolerance: By promoting vigorous growth and a robust stress response in the crop, Compound Sodium Nitrophenolate can help the crop to quickly metabolize any herbicide it may absorb, thus reducing the risk of phytotoxicity.[10] This is particularly beneficial for accelerating the recovery of crops after herbicide application.[10]

Logical Relationship Diagram:

G cluster_0 Application cluster_1 Effect on Weed cluster_2 Effect on Crop TankMix Tank Mix: Herbicide + CSN WeedUptake Increased Herbicide Uptake by Weed TankMix->WeedUptake CropMetabolism Accelerated Herbicide Metabolism in Crop TankMix->CropMetabolism WeedControl Enhanced Weed Control WeedUptake->WeedControl CropRecovery Faster Crop Recovery & Reduced Phytotoxicity CropMetabolism->CropRecovery

Caption: Herbicide and CSN interaction logic.

Conclusion and Future Directions

Compound Sodium Nitrophenolate is a versatile and effective plant biostimulant that demonstrates significant synergistic potential when combined with a wide range of agrochemicals. Its ability to enhance nutrient uptake, bolster plant defenses, and promote overall vigor makes it a valuable component of integrated crop management systems. While the existing literature and commercial claims strongly support its synergistic effects, there is a clear need for more publicly available, peer-reviewed research with detailed experimental data to fully quantify these benefits across a wider range of crops, pests, diseases, and environmental conditions. Future research should focus on elucidating the precise molecular mechanisms underlying these synergistic interactions and optimizing application timings and rates for specific crop-agrochemical combinations.

References

  • Compound Sodium Nitrophenolates Atonik - Cytokinin,6-ba,Plant Growth Hormones. (URL: )
  • Plant Hormone-compound sodium nitrophenolate - Pesticides products,Herbicides,Fungicide and Insecticide,Plant growth regulator,Pest control chemicals - Awiner Biotech. (URL: )
  • How it works in detail -
  • Compounding of sodium nitrophenolate - Zhengzhou Delong Chemical Co., Ltd. (2022, September 23). (URL: )
  • Atonik Plant Growth Regulator (Sodium para-Nitrophenol
  • How to combine sodium nitrophenolate with foliar fertilizers, pesticides and fungicides? - Product Application - Greentree Chemical Co., Limited. (2022, June 28). (URL: )
  • Compound Sodium Nitrophenolate and DA-6 - Pesticides products,Herbicides,Fungicide and Insecticide,Plant growth regulator,Pest control chemicals - Awiner Biotech. (2026, January 21). (URL: )
  • Plant Growth Regulator ATONIK Compound Sodium Nitrophenolate ATONIC Foliar Fertilizer Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample. (URL: )
  • A little bit of sodium nitrophenolate can greatly improve the efficacy and fertilizer efficiency. (2019, September 9). (URL: )
  • The mechanism and functional characteristics of sodium nitrophenolate - Knowledge. (2020, August 28). (URL: )
  • Using biocontrol agents and sodium nitrophenolate to control powdery mildew and improve the growth and productivity. (2024, March 27). (URL: )
  • What chemicals and fertilizers can be mixed with Compound Sodium Nitrophenolates (Atonik)? - Cytokinin,6-ba,Plant Growth Hormones. (2024, April 26). (URL: )
  • News - Sodium Nitrophenolate: The Powerful Cell Activ
  • Atonik 98%Tc Compound Sodium Nitrophenolate as plant growth regul
  • Sodium Nitrophenolate - Knowledge - Natursim Science Co., Ltd. (2022, April 2). (URL: )
  • Biological mode of action of a nitrophenolates-based biostimulant: case study - PMC. (URL: )
  • Voltage-Gated Sodium Channels as Insecticide Targets - PMC. (URL: )

Sources

Validation

Technical Guide: Validation of Denitrification-Promoting Effects of Compound Sodium Nitrophenolate (CSN)

Executive Summary Compound Sodium Nitrophenolate (CSN) has traditionally been categorized as a plant growth regulator (Atonik). However, recent investigations into microbial kinetics have validated its utility as a metab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Sodium Nitrophenolate (CSN) has traditionally been categorized as a plant growth regulator (Atonik). However, recent investigations into microbial kinetics have validated its utility as a metabolic accelerator in biological wastewater treatment. Unlike external carbon sources (e.g., methanol, acetate) that provide electron donors, CSN functions as a biostimulant . It enhances cell membrane permeability and upregulates the expression of key denitrification enzymes (Nitrate Reductase - NAR).

This guide provides a validated framework for researchers to assess CSN’s efficacy in accelerating nitrate removal rates (


), specifically targeting the optimization of anoxic bioreactors.

Mechanistic Analysis: The "Cellular Pump" Effect

To validate CSN, one must understand that it does not participate stoichiometrically in denitrification as an electron donor. Instead, it acts catalytically on the microbial cell itself.

The Three-Component Synergy

CSN is a precise formulation of three nitro-aromatic salts. Their combined effect is greater than the sum of their parts:

  • Sodium 5-nitroguaiacolate: Increases reaction speed and preserves cell integrity.

  • Sodium ortho-nitrophenolate: Enhances cell membrane permeability.

  • Sodium para-nitrophenolate: Stimulates nutrient absorption and assimilation.

Mechanism of Action

The primary bottleneck in denitrification is often the transport of nitrate across the cell membrane and the electron transfer rate within the respiratory chain. CSN addresses this by:

  • Protoplasmic Streaming: Accelerating the flow of cytoplasm, increasing the frequency of contact between substrates (Nitrate/Nitrite) and enzymes.

  • Gene Upregulation: Transcriptome analysis has shown that optimal dosages of CSN (15 mg/L) can upregulate nar (Nitrate Reductase) and nitrate transporter genes by over 2-fold.

  • ATP Generation: Enhancing oxidative phosphorylation efficiency, providing the energy required for active transport.

Pathway Visualization

The following diagram illustrates the specific intervention points of CSN within the bacterial cell.

CSN_Mechanism CSN Compound Sodium Nitrophenolate (CSN) Membrane Cell Membrane (Permeability +) CSN->Membrane Rapid Penetration Protoplasm Cytoplasmic Streaming Membrane->Protoplasm Accelerates Flow Reaction NO3- -> NO2- -> N2 Membrane->Reaction Substrate Influx Nucleus Gene Expression (narG, narH) Protoplasm->Nucleus Signal Transduction Enzyme Nitrate Reductase (NAR) Activity Nucleus->Enzyme Upregulation Enzyme->Reaction Catalysis Boost

Figure 1: CSN mechanism of action showing membrane permeation and enzymatic upregulation.

Comparative Analysis: CSN vs. Alternatives

Researchers often mistake CSN as a substitute for carbon sources. It is an additive . The comparison below evaluates CSN against other methods of enhancing denitrification efficiency.

FeatureCSN (Metabolic Enhancer) Methanol (Carbon Source) Bio-Augmentation (Strain Addition)
Role Catalyst / ActivatorElectron Donor (Fuel)Population Boost
Mechanism Upregulates enzymes; increases permeabilityProvides electrons for reductionAdds specific denitrifying bacteria
Dosage Scale Micro-dose (5–20 mg/L)Macro-dose (mg/L based on C/N ratio)Periodic inoculation
Kinetic Impact +15% to +25% rate increase Baseline rate (slow acclimatization)Variable (survival dependent)
Sludge Yield Negligible increaseModerate increaseHigh increase
Toxicity Risk Low (at <50 mg/L)Moderate (Flammable/Toxic)None
Cost Efficiency High (Low volume required)Medium (Commodity price fluctuation)Low (High recurring cost)

Key Insight: The most effective strategy is not "CSN or Methanol," but "Methanol + CSN." Experimental data indicates that adding 15 mg/L CSN to a methanol-fed system can reduce the required hydraulic retention time (HRT) by improving substrate utilization rates.

Experimental Validation Protocol

To validate the denitrification-promoting effects of CSN, a controlled batch experiment is recommended. This protocol ensures self-validation by including negative controls and toxicity thresholds.

Materials
  • Inoculum: Activated sludge from an anoxic tank (MLSS ~3000 mg/L).

  • Medium: Synthetic wastewater (

    
    -N: 50 mg/L, COD: 200 mg/L using Sodium Acetate).
    
  • CSN Stock: 1000 mg/L solution (dissolve 1.0g CSN in 1L distilled water).

  • Reactors: 1L Erlenmeyer flasks (sealed, magnetic stirring).

Experimental Design (Dosage Gradient)

Run triplicate reactors for the following concentrations to determine


 improvement:
  • Control: 0 mg/L CSN

  • Low Dose: 5 mg/L CSN

  • Optimal Dose: 15 mg/L CSN

  • Inhibitory Check: 50 mg/L CSN

Workflow Diagram

Validation_Protocol Start Sludge Acclimatization (48h, Anoxic) Wash Wash & Resuspend (Remove residual C/N) Start->Wash Dose Dosing Phase (0, 5, 15, 50 mg/L CSN) Wash->Dose Incubate Anaerobic Incubation (30°C, 120rpm) Dose->Incubate Sample Sampling (Every 4h) NO3, NO2, COD, MLSS Incubate->Sample t=0, 4, 8, 12, 24h Sample->Incubate Loop Analysis Kinetic Calculation (Specific Denit. Rate - SDNR) Sample->Analysis

Figure 2: Step-by-step experimental workflow for validating CSN kinetics.

Data Analysis & Expected Results

Calculate the Specific Denitrification Rate (SDNR) using the formula:



Validated Performance Metrics (Reference Range):

  • Control SDNR: 0.03 – 0.05 g N/g VSS·d

  • CSN (15 mg/L) SDNR: 0.04 – 0.07 g N/g VSS·d (~25% Increase )

  • Nitrite Accumulation: CSN groups typically show lower peak nitrite levels due to accelerated nitrite reductase (NIR) activity.

Critical Considerations for Drug Development/Application

When formulating CSN for wastewater applications, consider the following:

  • Purity Matters: Industrial-grade CSN often contains impurities. For validation, use >98% purity (Atonik standard).

  • Toxicity Threshold: While 15 mg/L is optimal, concentrations >100 mg/L can exhibit bacteriostatic effects. Precise dosing equipment is required.

  • Acclimatization: Unlike simple nutrients, the metabolic shift induced by CSN is immediate (within 24 hours), but full enzymatic upregulation stabilizes after 72 hours.

References

  • MDPI. (2023). Compound Sodium Nitrophenolate Promotes Denitrification by Nitrifying Bacteria by Upregulating Nitrate Reductase.[1] Retrieved from [Link]

  • Methanol Institute. (n.d.). Methanol Use in Denitrification - Technical Bulletins. Retrieved from [Link]

  • US EPA. (2008). Atonik PGRS (Sodium Nitrophenolates) Registration Review. Retrieved from [Link]

  • Metcalf & Eddy. (2014). Wastewater Engineering: Treatment and Resource Recovery. McGraw-Hill Education. (Standard Text for Baseline Kinetics).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Sodium 2-amino-4-nitrophenolate

Part 1: Executive Safety Summary (Stop/Go Criteria) Do not proceed with handling Sodium 2-amino-4-nitrophenolate until the following critical barriers are in place. This compound presents a dual-threat profile: acute tox...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (Stop/Go Criteria)

Do not proceed with handling Sodium 2-amino-4-nitrophenolate until the following critical barriers are in place. This compound presents a dual-threat profile: acute toxicity via dermal absorption and potential mutagenicity typical of nitro-amino aromatic systems.

Critical CheckRequirementRationale
Primary Barrier Double-glove system (Nitrile)The nitro group increases lipid solubility; the sodium salt form increases water solubility. This amphiphilic nature facilitates rapid transdermal uptake.
Respiratory P100/HEPA Filter or Certified Fume HoodFine dust generation is the highest risk vector during weighing. Inhalation bypasses first-pass metabolism.
Engineering Static-Dissipative Environment Nitro-compounds can be energetically unstable. While the sodium salt is more stable than the parent phenol, static discharge during powder transfer must be eliminated.

Part 2: Chemical Intelligence & Hazard Analysis

To select the right PPE, you must understand the molecular behavior of the target.

Compound Identity:

  • Chemical Name: Sodium 2-amino-4-nitrophenolate[1][2][3][4]

  • CAS Number: 61702-43-0[1][2][3][4][5]

  • Parent Compound: 2-Amino-4-nitrophenol (CAS 99-57-0)

The "Why" Behind the Hazard:

  • The Nitro Group (-NO₂): This moiety is an electron-withdrawing group that often correlates with methemoglobinemia (interference with oxygen transport in blood) and potential mutagenicity (Ames positive in similar analogs).

  • The Amine Group (-NH₂): Increases reactivity and potential for skin sensitization.

  • The Sodium Salt Form: Unlike the neutral phenol, the salt is highly water-soluble.

    • Operational Risk: If this powder contacts sweaty skin or mucous membranes, it dissolves instantly, creating a high-concentration solution directly on the absorption surface.

Part 3: PPE Technical Specifications (The Matrix)

Do not rely on generic "safety gear." Use this validated matrix.

Hand Protection (Glove Logic)

Standard latex gloves are strictly prohibited due to poor resistance against aromatic nitro compounds.

Solvent ContextRecommended Glove SystemBreakthrough Time (Est.)Protocol
Dry Powder Handling Nitrile (5 mil) + Nitrile (5 mil) > 480 min (Solid)Outer glove protects inner glove from dust contamination. Discard outer glove immediately after weighing.
Aqueous Solution Nitrile (Double Layer) > 240 minThe salt is water-soluble. Immediate removal upon splash is required.[6][7][8][9][10][11]
Organic Solvents (DMSO/MeOH) Laminate (Silver Shield) or Butyl > 480 minCRITICAL: DMSO acts as a carrier, dragging the toxicant through standard nitrile gloves in <15 minutes.
Respiratory & Body Protection
  • Respiratory: If working outside a fume hood (not recommended), a full-face respirator with P100 (HEPA) cartridges is mandatory. N95 masks are insufficient for long-duration exposure to nitro-aromatic dusts.

  • Body: Tyvek® or equivalent disposable lab coat with elastic cuffs. Cotton lab coats can retain the dust, creating a secondary exposure source in the laundry.

Part 4: Operational Protocol (Step-by-Step)

This workflow is designed to isolate the user from the compound.

Phase A: Preparation & Weighing
  • Static Check: Place an ionizing fan or anti-static mat in the balance area.

  • The "Dirty/Clean" Zone: Designate the balance as "Dirty." Everything inside the hood stays inside.

  • Weighing:

    • Tare the vial before opening the stock container.

    • Use a disposable spatula. Do not attempt to clean and reuse spatulas.

    • Technique: Do not pour.[6][10][11] Transfer small amounts to avoid dust clouds.[12]

Phase B: Solubilization (The High-Risk Moment)

Most accidents occur here. Adding solvent releases heat and can generate aerosols.

  • Add solvent (Water/DMSO) slowly down the side of the vial.

  • Cap immediately.

  • Vortex inside the hood.

  • Self-Validation: Inspect the vial cap liner. If the liner is yellow/orange (indicating contamination), replace the cap before removing the vial from the hood.

Phase C: Decontamination & Waste
  • Solid Waste: All spatulas, weigh boats, and outer gloves go into a dedicated "Hazardous Solid - Toxic" bin.

  • Liquid Waste: Do not mix with oxidizers (e.g., Nitric Acid) in the waste stream. Nitro-phenols + Nitric Acid = Explosion risk.

  • Surface Clean: Wipe the balance area with a detergent solution (surfactant), followed by water. Do not use pure ethanol initially, as it may spread the lipophilic parent compound if hydrolysis occurs.

Part 5: Visualizations

Workflow Logic Diagram

This diagram illustrates the "Double-Glove" protocol essential for preventing cross-contamination.

HandlingProtocol Start Start: PPE Donning InnerGlove Don Inner Nitrile Glove (Clean Skin Contact) Start->InnerGlove OuterGlove Don Outer Nitrile Glove (Contamination Barrier) InnerGlove->OuterGlove Weighing Weighing Process (Hood Sash at Safe Height) OuterGlove->Weighing Contamination Outer Glove Contaminated? Weighing->Contamination RemoveOuter Strip Outer Glove (Inside Hood) Contamination->RemoveOuter Yes (Dust/Splash) Solubilize Add Solvent & Cap Contamination->Solubilize No RemoveOuter->OuterGlove Re-don if continuing RemoveOuter->Solubilize If weighing done End Process Complete Solubilize->End

Caption: The "Onion Layering" glove technique ensures that the glove touching the stock container never touches the clean vial exterior or lab bench.

Spill Response Decision Tree

Immediate actions for solid vs. liquid spills.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid 1. Cover with wet paper towel (Prevent Dust) 2. Scoop into bag Solid->ActionSolid ActionLiquid 1. Absorb with vermiculite 2. Do NOT use bleach immediately Liquid->ActionLiquid Disposal Label: Toxic/Mutagenic Waste ActionSolid->Disposal ActionLiquid->Disposal

Caption: Wet-wiping solids prevents inhalation risks; avoiding bleach prevents potential exothermic reactions with nitro groups.

Part 6: References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12217359, Sodium 2-amino-4-nitrophenolate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). Substance Information: 2-amino-4-nitrophenol sodium salt (CAS 61702-43-0).[1][2][3][4][5] Retrieved from [Link]

Sources

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